16(S)-Iloprost
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15-,17-,18+,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJCPQKFCZDDL-ITQKTNNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225814 | |
| Record name | Iloprost S-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74843-14-4 | |
| Record name | Iloprost S-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074843144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iloprost S-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ILOPROST S-ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45U5P0UB24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis and Synthesis of a Potent Prostacyclin Analog: A Technical Guide to 16(S)-Iloprost
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and chemical synthesis of 16(S)-Iloprost, a stable and potent synthetic analog of prostacyclin. Iloprost (B1671730), developed by Schering AG, has become a critical therapeutic agent for conditions such as pulmonary arterial hypertension and peripheral vascular disease. This document details the historical context of its discovery, its mechanism of action through the prostacyclin (IP) receptor and subsequent cAMP-mediated signaling, and a thorough examination of its stereocontrolled chemical synthesis. Quantitative data on receptor binding affinities, biological potencies, and synthetic yields are summarized for clarity. Detailed experimental protocols for key synthetic steps are provided, and signaling pathways and synthetic workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
Discovery and Development
The discovery of prostacyclin (PGI₂) in 1976 by Vane and his colleagues was a landmark in cardiovascular research. PGI₂ is a potent endogenous vasodilator and inhibitor of platelet aggregation, but its clinical utility is severely limited by its chemical instability and short biological half-life.[1] This prompted a search for chemically stable and biologically active analogs.
Researchers at the German pharmaceutical company Schering AG embarked on a program to develop stable prostacyclin mimetics.[2] This effort led to the synthesis of Iloprost, a carbacyclin (B161070) analog where the oxygen atom in the five-membered ring of prostacyclin is replaced by a methylene (B1212753) group, significantly enhancing its chemical stability.[3] Iloprost was identified as a potent and stable analog that mimics the biological actions of prostacyclin.[1][3] The commercially available form of Iloprost is a mixture of two diastereomers, 16(R) and 16(S), with the 16(S)-isomer being the more pharmacologically active component.
Mechanism of Action: A Cascade of Cellular Signaling
Iloprost exerts its pharmacological effects by acting as a potent agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[4] The binding of Iloprost to the IP receptor initiates a signaling cascade that is central to its therapeutic effects.
The IP Receptor-cAMP Signaling Pathway
Upon agonist binding, the IP receptor couples to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4]
Activated PKA then phosphorylates various downstream targets, leading to a range of physiological responses:
-
Vasodilation: In vascular smooth muscle cells, PKA phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, a critical step for muscle contraction, resulting in smooth muscle relaxation and vasodilation.[4]
-
Inhibition of Platelet Aggregation: In platelets, PKA phosphorylates several proteins that inhibit platelet activation and aggregation. One key target is vasodilator-stimulated phosphoprotein (VASP), which, when phosphorylated, suppresses the activation of glycoprotein (B1211001) IIb/IIIa receptors, thereby preventing platelet aggregation.[4]
The following diagram illustrates the signaling pathway of Iloprost:
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of Iloprost at various prostanoid receptors.
Table 1: Receptor Binding Affinity of Iloprost
| Receptor | Iloprost Kᵢ (nM) |
| IP | 3.9 |
| EP₁ | 1.1 |
| EP₂ | >1000 |
| EP₃ | >1000 |
| EP₄ | >1000 |
| DP₁ | >1000 |
| FP | >1000 |
| TP | >1000 |
Data from radioligand binding assays with human recombinant prostanoid receptors.
Table 2: Functional Activity of Iloprost
| Assay | Cell Type | Parameter | Iloprost EC₅₀ (nM) |
| cAMP Elevation | Cells expressing human IP receptor | cAMP accumulation | 0.37 |
| Calcium Influx | Cells expressing human EP₁ receptor | Calcium mobilization | 0.3 |
| Vasodilation | Pressurized rat tail small arteries | Dilation | 50 |
| Platelet Aggregation Inhibition | Human platelets (collagen-induced) | Inhibition of aggregation | - |
Chemical Synthesis of this compound
The chemical synthesis of this compound is a complex undertaking that requires precise stereochemical control at multiple chiral centers. Several total syntheses have been reported, with a key challenge being the stereoselective construction of the bicyclic core and the two side chains.
A convergent and highly stereocontrolled total synthesis was reported by Gais and coworkers (2005), which serves as a foundation for this guide. The key steps in this synthesis involve:
-
Stereoselective Conjugate Addition: Establishment of the ω-side chain.
-
Diastereoselective Olefination: Introduction of the α-side chain.
-
Regio- and Stereoselective Alkylation: Final construction of the carbon skeleton.
The following diagram provides a high-level overview of a synthetic workflow for this compound.
Detailed Experimental Protocols
The following are representative, detailed experimental protocols for key steps in the synthesis of this compound, adapted from the literature.
Protocol 1: Synthesis of the Bicyclic Ketone Intermediate
The synthesis of the enantiopure bicyclic ketone often starts from commercially available materials and involves several steps to construct the fused ring system with the correct stereochemistry. One common approach involves an intramolecular double Michael reaction.
-
Reaction: Intramolecular double Michael reaction of a diketo-ester.
-
Reagents:
-
Diketone precursor
-
Base (e.g., potassium tert-butoxide)
-
Solvent (e.g., tetrahydrofuran)
-
-
Procedure:
-
Dissolve the diketone precursor in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C.
-
Add a solution of potassium tert-butoxide in THF dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the bicyclic ketone.
-
Protocol 2: Stereoselective Conjugate Addition for ω-Side Chain Installation
This step establishes the complete C13-C20 ω-side chain with the correct stereochemistry at C15 and C16.
-
Reaction: 1,4-conjugate addition of an organocuprate to an α,β-unsaturated ketone.
-
Reagents:
-
Enantiopure bicyclic enone
-
Organocuprate derived from the ω-side chain vinyl iodide
-
Solvent (e.g., diethyl ether)
-
-
Procedure:
-
Prepare the organocuprate reagent in situ by reacting the ω-side chain vinyl iodide with tert-butyllithium (B1211817) followed by the addition of copper(I) cyanide.
-
In a separate flask, dissolve the bicyclic enone in anhydrous diethyl ether and cool to -78 °C.
-
Add the freshly prepared organocuprate solution to the enone solution via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with a mixture of saturated aqueous ammonium chloride and aqueous ammonia.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired adduct.
-
Protocol 3: Diastereoselective Olefination for α-Side Chain Introduction
The α-side chain is typically introduced via a Horner-Wadsworth-Emmons reaction to establish the E-double bond with high stereoselectivity.
-
Reaction: Horner-Wadsworth-Emmons olefination.
-
Reagents:
-
Ketone intermediate from the previous step
-
Phosphonate (B1237965) reagent for the α-side chain
-
Base (e.g., sodium bis(trimethylsilyl)amide)
-
Solvent (e.g., tetrahydrofuran)
-
-
Procedure:
-
Dissolve the phosphonate reagent in anhydrous THF and cool to -78 °C.
-
Add a solution of sodium bis(trimethylsilyl)amide in THF dropwise.
-
Stir the resulting ylide solution at -78 °C for 30 minutes.
-
Add a solution of the ketone intermediate in THF to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to give the protected Iloprost skeleton.
-
Protocol 4: Deprotection and Purification
The final step involves the removal of protecting groups and purification of the final product.
-
Reaction: Silyl ether deprotection.
-
Reagents:
-
Protected Iloprost
-
Deprotecting agent (e.g., tetrabutylammonium (B224687) fluoride)
-
Solvent (e.g., tetrahydrofuran)
-
-
Procedure:
-
Dissolve the protected Iloprost in THF.
-
Add a solution of tetrabutylammonium fluoride (B91410) in THF.
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.
-
Conclusion
This compound stands as a testament to the power of medicinal chemistry in overcoming the limitations of natural signaling molecules. Its development from the unstable parent compound, prostacyclin, into a stable and potent therapeutic agent has had a significant impact on the management of severe cardiovascular and pulmonary diseases. The intricate stereocontrolled synthesis of this compound showcases the elegance and precision of modern organic chemistry. A thorough understanding of its discovery, mechanism of action, and synthesis is invaluable for researchers and scientists working on the development of new and improved therapeutic agents targeting the prostacyclin pathway. This guide provides a foundational resource to aid in these ongoing research and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2019202345A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]
- 4. Fully stereocontrolled total syntheses of the prostacyclin analogues 16S-iloprost and 16S-3-oxa-iloprost by a common route, using alkenylcopper-azoalkene conjugate addition, asymmetric olefination, and allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 16(S)-Iloprost Signaling Pathway via the Prostacyclin IP Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iloprost, a stable synthetic analog of prostacyclin (PGI2), is a potent therapeutic agent primarily used in the treatment of pulmonary arterial hypertension and other vasospastic disorders.[1][2] Its clinical efficacy is largely attributed to its active stereoisomer, 16(S)-Iloprost, which exerts its effects through the prostacyclin receptor (IP receptor), a member of the G protein-coupled receptor (GPCR) superfamily.[3][4] This technical guide provides a comprehensive overview of the this compound signaling pathway, detailing its interaction with the IP receptor, downstream signal transduction cascades, and methodologies for its characterization.
This compound and Prostacyclin IP Receptor Interaction
The primary mechanism of action for this compound involves its binding to and activation of the IP receptor.[1] This interaction initiates a cascade of intracellular events that mediate the pharmacological effects of the drug.
Binding Affinity
This compound exhibits high affinity for the human IP receptor. It is important to note that Iloprost is not entirely selective for the IP receptor and can also bind to other prostanoid receptors, most notably the EP1 receptor, with similar affinity.[3][5] This cross-reactivity can contribute to its overall pharmacological profile.
Table 1: Binding Affinity (Ki) of this compound for Prostanoid Receptors
| Receptor | Ligand | Ki (nM) | Cell Line/System | Reference |
| Human IP Receptor | This compound | 11 | Recombinant | [3] |
| Human EP1 Receptor | This compound | 11 | Recombinant | [3] |
Functional Potency
The functional potency of this compound is typically assessed by its ability to elicit a biological response, such as the inhibition of platelet aggregation or the accumulation of intracellular second messengers. The half-maximal inhibitory concentration (IC50) for platelet aggregation and the half-maximal effective concentration (EC50) for downstream signaling events are key quantitative measures.
Table 2: Functional Potency (IC50/EC50) of this compound
| Assay | Ligand | IC50/EC50 (nM) | Cell Line/System | Reference |
| Platelet Aggregation Inhibition | This compound | 3.5 | Human Platelets | [3] |
| Platelet Aggregation Inhibition | 16(R)-Iloprost | 65 | Human Platelets | [6] |
Signaling Pathways
Upon binding of this compound, the IP receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades. While the canonical pathway involves the Gs protein, evidence suggests coupling to other G protein subtypes, leading to a more complex signaling network.
Canonical Gs-cAMP-PKA Pathway
The predominant signaling pathway activated by the IP receptor is through the stimulatory G protein, Gs.[7][8] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates various downstream targets, resulting in physiological responses such as vasodilation and inhibition of platelet aggregation.[1][2]
Figure 1: Canonical Gs-cAMP-PKA signaling pathway of this compound.
Alternative Signaling Pathways
Iloprost's binding to the EP1 receptor can activate the Gq protein pathway.[5] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[5] This pathway can lead to effects such as smooth muscle contraction, which may counteract the vasodilatory effects of the Gs pathway.[9]
Figure 2: Gq-PLC-Ca2+ signaling pathway via the EP1 receptor.
Activation of the IP receptor can also stimulate G12/13 proteins, which in turn activate the Rho family of GTPases.[10][11] This pathway is primarily involved in the regulation of the actin cytoskeleton and can influence processes such as cell adhesion, migration, and smooth muscle contraction.[12][13]
Studies have shown that IP receptor activation can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) 1/2.[7][14] This activation appears to be dependent on the Epidermal Growth Factor Receptor (EGFR) and contributes to the pro-angiogenic effects of iloprost.[14]
Experimental Protocols
Characterizing the interaction of this compound with the IP receptor and its downstream signaling requires specific in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the IP receptor.
Materials:
-
Cell membranes expressing the human IP receptor
-
Radiolabeled ligand (e.g., [3H]-Iloprost)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Cell harvester
Methodology:
-
Membrane Preparation: Homogenize cells expressing the IP receptor in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add cell membranes, radiolabeled ligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radiolabeled ligand, and a high concentration of unlabeled iloprost.
-
Competition Binding: Add cell membranes, radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Figure 3: Experimental workflow for a radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP.
Materials:
-
Cells expressing the human IP receptor
-
This compound
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF)
-
96-well cell culture plates
-
Plate reader
Methodology:
-
Cell Culture: Seed cells expressing the IP receptor in a 96-well plate and grow to confluency.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C. Include a positive control (e.g., forskolin) to directly activate adenylyl cyclase.
-
Cell Lysis: Aspirate the stimulation buffer and lyse the cells with lysis buffer.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Figure 4: Experimental workflow for a cAMP accumulation assay.
Conclusion
The signaling pathway of this compound via the prostacyclin IP receptor is a complex network involving multiple G protein subtypes and downstream effectors. While the canonical Gs-cAMP-PKA pathway is the primary mediator of its therapeutic effects, understanding the contributions of alternative pathways, such as Gq and G12/13, is crucial for a comprehensive pharmacological characterization. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this compound's interaction with the IP receptor and its functional consequences, which is essential for the development of novel therapeutics targeting this pathway.
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 3. caymanchem.com [caymanchem.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 11. The role of Rho in G protein-coupled receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]
- 13. The G-protein G13 but not G12 mediates signaling from lysophosphatidic acid receptor via epidermal growth factor receptor to Rho - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
The Receptor Binding Profile of 16(S)-Iloprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Iloprost (B1671730), a stable synthetic analog of prostacyclin (PGI2), is a crucial therapeutic agent, particularly in the management of pulmonary arterial hypertension and other vascular disorders.[1] Its biological activity is largely attributed to the 16(S) stereoisomer, which exhibits a distinct receptor binding affinity and selectivity profile. This technical guide provides an in-depth analysis of the interaction of 16(S)-Iloprost with prostanoid receptors, detailing its binding characteristics, the experimental protocols used for their determination, and the subsequent signaling cascades.
Quantitative Receptor Binding Affinity and Selectivity
The therapeutic efficacy and potential side effects of this compound are intrinsically linked to its binding affinity for the various prostanoid receptors. The following table summarizes the quantitative data from radioligand binding assays, offering a clear comparison of its potency and selectivity.
| Receptor | Ligand | Parameter | Value (nM) | Cell Line | Reference |
| IP (Prostacyclin) | This compound | Kd | 13.4 | Platelet Membranes | [2] |
| IP (Prostacyclin) | Iloprost (isomer mix) | Ki | 3.9 | HEK-293 | [3] |
| EP1 | Iloprost (isomer mix) | Ki | 1.1 | HEK-293 | [3] |
| EP1 | This compound | Ki | 11 | Recombinant Human | [4] |
| EP2 | Iloprost (isomer mix) | Ki | >1000 | HEK-293 | [3] |
| EP3 | Iloprost (isomer mix) | Ki | 140 | HEK-293 | [5] |
| EP4 | Iloprost (isomer mix) | Ki | 160 | CHO | [5] |
| DP1 | Iloprost (isomer mix) | Ki | >1000 | 1321N1 | [3] |
| FP | Iloprost (isomer mix) | Ki | 110 | HEK-293 | [5] |
| TP | Iloprost (isomer mix) | Ki | >1000 | HEK-293 | [3] |
Note: Data for "Iloprost" represents a mixture of 16(S) and 16(R) isomers. The 16(S) isomer is noted to be significantly more potent.[2]
Experimental Protocols
The determination of receptor binding affinities for this compound relies on established in vitro methodologies. Below are detailed protocols for the key experiments cited.
Radioligand Competition Binding Assay
This assay is a fundamental technique used to determine the binding affinity of a ligand for a receptor.
Objective: To determine the inhibition constant (Ki) of this compound for a specific prostanoid receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the recombinant human prostanoid receptor of interest (e.g., HEK-293, CHO).[6]
-
Radioligand: A tritiated ([³H]) prostanoid receptor agonist or antagonist with high affinity and specificity for the target receptor.
-
Test Compound: this compound.
-
Assay Buffer: Appropriate buffer solution for maintaining pH and ionic strength.
-
Filtration Apparatus: A cell harvester or multi-well filtration system with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction through centrifugation.
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: Incubate the mixture at a specific temperature for a defined period to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay measures the functional consequence of receptor activation, specifically the production of the second messenger cyclic AMP (cAMP).
Objective: To determine the EC50 value of this compound for stimulating cAMP production via a Gs-coupled prostanoid receptor.
Materials:
-
Whole Cells: Intact cells expressing the prostanoid receptor of interest.
-
Test Compound: this compound.
-
Phosphodiesterase (PDE) Inhibitor: To prevent the degradation of cAMP (e.g., IBMX).
-
Lysis Buffer: To lyse the cells and release intracellular cAMP.
-
cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA-based).
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Incubate the cells with a PDE inhibitor to prevent cAMP breakdown.
-
Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time to stimulate cAMP production.
-
Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay or other detection method as per the kit instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined from this dose-response curve.
Signaling Pathways
Upon binding to its primary target, the prostacyclin (IP) receptor, this compound initiates a well-defined signaling cascade. The IP receptor is a G-protein coupled receptor (GPCR) that predominantly couples to the Gs alpha subunit.[7][8]
The IP Receptor Signaling Pathway:
-
Ligand Binding: this compound binds to the extracellular domain of the IP receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gsα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[7]
-
Adenylyl Cyclase Activation: The activated Gsα subunit binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.[8]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[7]
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[8]
-
Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to the ultimate physiological responses, such as smooth muscle relaxation and inhibition of platelet aggregation.[8]
Iloprost has also been shown to interact with the EP1 receptor, which is coupled to Gq and signals via an increase in intracellular calcium.[9] Furthermore, under conditions of low IP receptor expression, iloprost may mediate its effects through the EP4 receptor, which, like the IP receptor, is coupled to Gs and stimulates cAMP production.[10]
References
- 1. Structural Basis for Iloprost as a Dual Peroxisome Proliferator-activated Receptor α/δ Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 9. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the prostanoid EP4 receptor in iloprost-mediated vasodilatation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
16(S)-Iloprost: A Second-Generation Prostacyclin (PGI2) Analog - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iloprost (B1671730) is a synthetic, chemically stable analog of prostacyclin (PGI2) utilized in the treatment of pulmonary arterial hypertension (PAH), severe frostbite, and other conditions involving vasoconstriction.[1] As a second-generation prostacyclin analog, it offers improved stability over the endogenous PGI2.[2] Iloprost is a potent vasodilator and inhibitor of platelet aggregation, primarily exerting its effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[3][4] This document provides an in-depth technical overview of 16(S)-Iloprost, focusing on its mechanism of action, receptor binding profile, pharmacokinetics, and detailed experimental protocols for its characterization.
Chemical Structure and Properties
Iloprost is a carbobicyclic compound and a structural analog of prostaglandin (B15479496) I2.[4] It is a mixture of two diastereoisomers, this compound and 16(R)-Iloprost, with the 16(S) isomer being significantly more potent in its vasodilatory effects.[4][5]
-
IUPAC Name: (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid[4]
-
Molecular Formula: C₂₂H₃₂O₄[4]
-
Molecular Weight: 360.49 g/mol
Mechanism of Action
Iloprost mimics the biological actions of prostacyclin by binding to and activating the IP receptor.[4] The activation of this Gs-coupled receptor initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Signaling Pathway in Vascular Smooth Muscle Cells
In vascular smooth muscle cells, the binding of Iloprost to the IP receptor activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), preventing the phosphorylation of myosin light chains. This results in the relaxation of vascular smooth muscle, leading to vasodilation.[4]
Signaling Pathway in Platelets
Similarly, in platelets, Iloprost-mediated activation of the IP receptor and subsequent increase in cAMP levels activate PKA.[4] PKA phosphorylates vasodilator-stimulated phosphoprotein (VASP), which inhibits the activation of glycoprotein (B1211001) IIb/IIIa receptors on the platelet surface. This prevents platelets from binding to fibrinogen and forming aggregates, thus inhibiting thrombosis.[4]
Caption: Iloprost signaling in vascular smooth muscle and platelets.
Quantitative Data
Receptor Binding Affinity and Selectivity
Iloprost exhibits a distinct binding profile across the family of human prostanoid receptors. Its highest affinity is for the prostacyclin (IP) and prostaglandin E1 (EP1) receptors.[6][7]
| Receptor | Ligand | Ki (nM) | Cell Line | Reference |
| IP | Iloprost | 3.9 | HEK-293 | [6] |
| EP1 | Iloprost | 1.1 | HEK-293 | [6] |
| EP2 | Iloprost | >1000 | HEK-293 | [6][7] |
| EP3 | Iloprost | 130 | HEK-293 | [7] |
| EP4 | Iloprost | 160 | CHO | [7] |
| DP1 | Iloprost | 900 | 1321N1 | [7] |
| FP | Iloprost | 100 | HEK-293 | [7] |
| TP | Iloprost | >10000 | HEK-293 | [7] |
Pharmacokinetic Parameters
The pharmacokinetic properties of Iloprost vary depending on the route of administration.
| Parameter | Inhalation (5 µg) | Intravenous Infusion (1-3 ng/kg/min) | Reference |
| Cmax | ~150 pg/mL | 85 ng/L (at 2 ng/kg/min) | [5][8] |
| Tmax | Within 2-4 min post-inhalation | - | [3] |
| Half-life (t½) | 20-30 minutes | 20-30 minutes | [8][9] |
| Volume of Distribution (Vd) | Not Determined | 0.7-0.8 L/kg | [8][10] |
| Clearance | Not Determined | ~20 mL/min/kg | [8] |
| Protein Binding | ~60% (mainly albumin) | ~60% (mainly albumin) | [8][10] |
| Metabolism | Principally via β-oxidation of the carboxyl side chain | Principally via β-oxidation of the carboxyl side chain | [8] |
| Excretion | 68% in urine, 12% in feces (for total radioactivity) | 68% in urine, 12% in feces (for total radioactivity) | [8] |
Pharmacodynamic Effects
Intravenous infusion of Iloprost demonstrates a dose-dependent effect on hemodynamic parameters.
| Dose | Effect | Observation | Reference |
| 0.5 - 2.0 ng/kg/min | Vasodilation | Titrated to achieve therapeutic effect while minimizing side effects like headache and flushing. | [11] |
| 20 µg/kg (in rats) | Increased RV contractility | Demonstrated a positive inotropic effect on the right ventricle in a model of pulmonary hypertension. | [12] |
Experimental Protocols
Radioligand Binding Assay for IP Receptor Affinity
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for the human IP receptor.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human IP receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled ligand (e.g., [³H]-Iloprost) to each well.
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
To determine non-specific binding, add a high concentration of a non-radiolabeled, high-affinity IP receptor agonist to a set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding at each concentration of the unlabeled ligand.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Adenylyl Cyclase Activation Assay
This protocol describes a method to measure the functional potency of this compound by quantifying its ability to stimulate cAMP production.
Caption: Workflow for an adenylyl cyclase activation assay.
Methodology:
-
Cell Preparation:
-
Culture cells expressing the IP receptor (e.g., HEK-293 or CHO cells) in appropriate media.
-
Plate the cells in a multi-well plate (e.g., 96-well) and grow to a suitable confluency.
-
-
Cell Stimulation:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells. Include a control with vehicle only.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the stimulation by removing the medium and lysing the cells with a lysis buffer provided in a commercial cAMP assay kit.
-
Quantify the intracellular cAMP concentration using a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration for each Iloprost concentration.
-
Plot the cAMP concentration against the logarithm of the Iloprost concentration to create a dose-response curve.
-
Determine the EC50 value (the concentration of Iloprost that produces 50% of the maximal response) from the curve using non-linear regression.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol details the use of Light Transmission Aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation.
Caption: Workflow for a platelet aggregation assay using LTA.
Methodology:
-
Blood Collection and PRP Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. PPP will be used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP if necessary, using PPP.
-
Pre-warm the PRP aliquots to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
In the aggregometer cuvettes, add PRP and a stir bar.
-
Add varying concentrations of this compound or vehicle control and incubate for a short period (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a platelet agonist such as adenosine diphosphate (B83284) (ADP) or collagen.
-
Record the change in light transmission over time as the platelets aggregate.
-
-
Data Analysis:
-
Determine the maximal percentage of aggregation for each concentration of Iloprost.
-
Plot the percentage of inhibition of aggregation against the logarithm of the Iloprost concentration.
-
Calculate the IC50 value, which is the concentration of Iloprost required to inhibit 50% of the agonist-induced platelet aggregation.
-
Conclusion
This compound is a well-characterized second-generation prostacyclin analog with potent vasodilatory and anti-platelet aggregation properties. Its mechanism of action is primarily mediated through the IP receptor, leading to an increase in intracellular cAMP and subsequent activation of PKA-dependent signaling pathways. The quantitative data on its receptor binding profile and pharmacokinetics provide a solid basis for its therapeutic applications. The detailed experimental protocols presented herein offer a guide for the further investigation and characterization of Iloprost and other prostacyclin analogs in a research and drug development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The safety and pharmacokinetics of rapid iloprost aerosol delivery via the BREELIB nebulizer in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 5. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. youtube.com [youtube.com]
- 10. Ventavis (iloprost inhaled) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. Low-dose iloprost infusions compared to the standard dose in patients with peripheral arterial occlusive disease Fontaine stage IV. DAWID Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of the prostanoid EP4 receptor in iloprost-mediated vasodilatation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prostacyclin Analog 16(S)-Iloprost: A Deep Dive into its Downstream Effects on cAMP Levels in Endothelial Cells
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms and downstream consequences of 16(S)-Iloprost, a stable prostacyclin (PGI₂) analog, on cyclic adenosine (B11128) monophosphate (cAMP) signaling in endothelial cells. Understanding this pathway is critical for researchers and professionals involved in the development of therapies for vascular diseases, including pulmonary hypertension and peripheral vascular disease, where Iloprost is a key therapeutic agent.
Core Signaling Pathway: From Receptor to Second Messenger
This compound exerts its effects by mimicking the action of endogenous prostacyclin. The primary signaling cascade in endothelial cells is initiated by the binding of Iloprost to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This interaction triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated alpha subunit (Gαs) of the Gs protein then stimulates adenylyl cyclase, an enzyme embedded in the cell membrane. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger, cyclic AMP (cAMP). This elevation in intracellular cAMP is the central event that orchestrates the subsequent downstream effects of Iloprost in endothelial cells.
The culmination of this signaling pathway is the activation of cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream target proteins, leading to a cascade of cellular responses that include vasodilation, inhibition of platelet aggregation, and enhancement of endothelial barrier function. Additionally, cAMP can act through other effectors, such as the Exchange protein directly activated by cAMP (Epac), which mediates Rap1 signaling, further contributing to the protective effects on the endothelium.
Quantitative Effects of Iloprost on Endothelial Cell Function
While direct quantitative dose-response data for this compound on cAMP levels in endothelial cells is not extensively tabulated in the literature, its functional consequences, which are cAMP-dependent, have been quantified. The following tables summarize key findings on the effects of Iloprost on endothelial cell barrier function and apoptosis.
Table 1: Effect of this compound on Endothelial Permeability
| Cell Type | Iloprost Concentration | Incubation Time | Observed Effect | Reference |
| Human Artery Endothelial Cells | 10 µM | Not Specified | Direct correlation between increased cAMP and decreased peroxidase passage, indicating improved barrier function. | |
| Human Pulmonary Artery Endothelial Cells | 200 ng/mL (~0.5 µM) | 15 min pre-treatment | Attenuated LPS-induced disruption of the endothelial monolayer. |
Table 2: Protective Effect of this compound Against Apoptosis in Endothelial Cells
| Cell Type | Iloprost Concentration | Incubation Time | Observed Effect | Reference |
| Human Pulmonary Microvascular Endothelial Cells | 1 µM and 10 µM | 30 min pre-incubation | Statistically significant reduction in cigarette smoke extract (CSE)-induced apoptosis. |
It is important to note that the magnitude of the cAMP response can be transient. A study on rabbit pulmonary smooth muscle cells demonstrated a time-dependent desensitization of the Iloprost-induced cAMP formation, with levels decreasing significantly over several hours. This highlights the dynamic regulation of this signaling pathway.
Experimental Protocols for cAMP Measurement
The quantification of intracellular cAMP levels in response to this compound is a fundamental aspect of studying its mechanism of action. Below are detailed methodologies for two common experimental approaches.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a standard procedure for measuring intracellular cAMP levels in cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
1. Cell Culture and Treatment:
-
Culture HUVECs to confluence in appropriate growth medium (e.g., EGM-2) in multi-well plates (e.g., 12-well or 24-well).
-
Prior to stimulation, replace the growth medium with a serum-free medium or a buffered salt solution (e.g., Tyrode's buffer) and incubate for 30 minutes.
-
To prevent cAMP degradation, pre-incubate the cells with a broad-spectrum phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), at a final concentration of 100-500 µM for 30 minutes.
-
Add this compound at various concentrations (for a dose-response curve) or at a fixed concentration for different time points (for a time-course study). Include a vehicle control (e.g., DMSO or saline).
2. Cell Lysis:
-
Following the incubation period, aspirate the medium.
-
Lyse the cells by adding 0.1 M HCl to each well and incubate for 10-20 minutes at room temperature with gentle agitation. This step stops enzymatic activity and extracts the cAMP.
3. cAMP Quantification:
-
Collect the cell lysates.
-
Use a commercially available competitive cAMP ELISA kit. Follow the manufacturer's instructions meticulously.
-
In brief, the cell lysates (containing cAMP) are added to microplate wells pre-coated with a cAMP-specific antibody.
-
A known amount of enzyme-labeled cAMP (e.g., acetylcholinesterase-linked or horseradish peroxidase-linked) is then added. This labeled cAMP competes with the unlabeled cAMP from the cell lysate for binding to the antibody.
-
After an incubation period, the wells are washed to remove unbound reagents.
-
A substrate for the enzyme is added, and the resulting colorimetric or fluorescent signal is measured using a microplate reader.
-
The intensity of the signal is inversely proportional to the amount of cAMP in the original cell lysate.
-
A standard curve is generated using known concentrations of cAMP to determine the concentration of cAMP in the samples.
Protocol 2: Förster Resonance Energy Transfer (FRET)-Based Live-Cell Imaging
This protocol describes the use of genetically encoded FRET-based biosensors to monitor cAMP dynamics in real-time in living endothelial cells.
1. Biosensor Transfection:
-
Plate endothelial cells (e.g., HUVECs) on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with a plasmid encoding a FRET-based cAMP biosensor (e.g., Epac1-camps). Transfection can be achieved using methods such as lipofection or electroporation. Allow 24-48 hours for biosensor expression.
2. Live-Cell Imaging Setup:
-
Mount the dish on an inverted fluorescence microscope equipped with a heated stage and an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
The microscope should be equipped with appropriate excitation and emission filters for the specific FRET pair of the biosensor (e.g., CFP/YFP).
3. FRET Measurement and Stimulation:
-
Perfuse the cells with a suitable imaging buffer (e.g., HEPES-buffered saline).
-
Acquire baseline FRET images by exciting the donor fluorophore (e.g., CFP) and measuring the emission from both the donor and the acceptor (e.g., YFP). The FRET ratio (acceptor emission / donor emission) is calculated.
-
Stimulate the cells by adding this compound to the perfusion buffer at the desired concentration.
-
Continuously acquire images to monitor the change in the FRET ratio over time. An increase in intracellular cAMP will typically lead to a conformational change in the biosensor, resulting in a decrease in FRET efficiency.
4. Data Analysis:
-
The FRET ratio data is typically normalized to the baseline ratio before stimulation.
-
The change in the FRET ratio provides a real-time, semi-quantitative measure of the change in intracellular cAMP concentration. Calibration curves can be generated to estimate absolute cAMP concentrations.
Concluding Remarks
The activation of the cAMP signaling pathway by this compound in endothelial cells is a well-established mechanism that underpins its therapeutic efficacy. This guide has provided a detailed overview of this pathway, summarized the available quantitative data on its functional outcomes, and presented comprehensive protocols for its investigation. For researchers and drug development professionals, a thorough understanding of these downstream effects and the methodologies to study them is paramount for the continued development of novel and improved therapies for vascular disorders. Future research focusing on detailed dose-response and time-course studies of cAMP levels in various endothelial cell types will further refine our understanding of Iloprost's pharmacology and its clinical applications.
An In-depth Technical Guide to the Structural and Functional Analogues of 16(S)-Iloprost
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional analogues of 16(S)-Iloprost, a stable prostacyclin analogue. The document focuses on key pharmacological data, detailed experimental methodologies, and the underlying signaling pathways, presenting the information in a clear and structured format to facilitate research and development in this area.
Introduction to this compound and its Analogues
Iloprost is a synthetic analogue of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation.[1] Due to the chemical instability of native prostacyclin, more stable analogues have been developed for therapeutic use, primarily in the treatment of pulmonary arterial hypertension (PAH).[2][3] this compound is the more active stereoisomer of Iloprost.[4] This guide will explore the key structural and functional characteristics of this compound and its prominent analogues, including treprostinil, cicaprost, and beraprost (B1666799).
These analogues, while sharing the common mechanism of activating the prostacyclin (IP) receptor, exhibit distinct pharmacological profiles, including varying affinities and potencies at the IP receptor and other prostanoid receptors.[5] Understanding these differences is crucial for the development of more targeted and effective therapies.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and its analogues at various human prostanoid receptors. This data allows for a direct comparison of their potency and selectivity.
Table 1: Binding Affinities (Ki, nM) of Iloprost and its Analogues at Human Prostanoid Receptors
| Compound | IP | EP1 | EP2 | EP3 | EP4 | DP1 | FP | TP | Reference |
| Iloprost | 3.9 | 1.1 | >1000 | 295 | 2000 | >1000 | 180 | >1000 | [5] |
| Treprostinil | 32 | 310 | 3.6 | 4600 | 1100 | 4.4 | >10000 | >10000 | [5] |
| Beraprost | 133 (Kd) | - | - | - | - | - | - | - | [6] |
| Cicaprost | 10 (mouse) | - | - | - | - | - | - | - | [6] |
Note: Data for Beraprost is the dissociation constant (Kd) on human platelets. Data for Cicaprost is from mouse receptors and should be interpreted with caution.
Table 2: Functional Potency (EC50/IC50, nM) of Iloprost and its Analogues in Various Assays
| Compound | Assay | Cell/Tissue Type | Potency (EC50/IC50) | Reference |
| Iloprost | cAMP Elevation | HEK-293 cells (human IP receptor) | 0.37 | [5] |
| Calcium Influx | HEK-293 cells (human EP1 receptor) | 0.3 | [5] | |
| Platelet Aggregation Inhibition | Human Platelets | IC50: 3.5 | [7] | |
| Treprostinil | cAMP Elevation | HEK-293 cells (human IP receptor) | 1.9 | [5] |
| cAMP Elevation | HEK-293 cells (human DP1 receptor) | 0.6 | [5] | |
| cAMP Elevation | HEK-293 cells (human EP2 receptor) | 6.2 | [5] | |
| Beraprost | cAMP Elevation | HEK-293 cells (human IP receptor) | 10.4 | [8] |
| Esuberaprost (B1248030)* | cAMP Elevation | HEK-293 cells (human IP receptor) | 0.4 | [8] |
| Cicaprost | Relaxation | Human Bronchial Preparations | pD2: 6.86 | [9] |
Esuberaprost is the active 314d isomer of beraprost.
Signaling Pathways
The primary mechanism of action for Iloprost and its analogues is the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to the desired physiological effects of vasodilation and inhibition of platelet aggregation.
Canonical IP Receptor Signaling Pathway
Activation of the IP receptor predominantly leads to the coupling of the Gs alpha subunit (Gαs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression that contribute to the long-term beneficial effects of these drugs.
References
- 1. Prostanoid receptors involved in the relaxation of human pulmonary vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilation and inhibition of platelet aggregation by prostacyclins with modified omega-side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cicaprost, an orally active prostacyclin analogue: its effects on platelet aggregation and skin blood flow in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Specific binding of the new stable epoprostenol analogue beraprost sodium to prostacyclin receptors on human and rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Pharmacology of the single isomer, esuberaprost (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Studies of 16(S)-Iloprost for Vasodilation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core findings from early preclinical investigations into the vasodilatory properties of 16(S)-Iloprost, a stable prostacyclin analogue. The document focuses on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering a valuable resource for professionals in drug discovery and development.
Core Mechanism of Action: Signaling Pathway
Iloprost (B1671730) exerts its vasodilatory effects primarily by acting as a potent agonist of the prostacyclin (IP) receptor on vascular smooth muscle cells.[1] This interaction initiates a well-defined intracellular signaling cascade. Binding of Iloprost to the G-protein coupled IP receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent elevation in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of vascular smooth muscle, leading to vasodilation.
Quantitative Data from Preclinical Studies
The vasodilatory potency and efficacy of this compound have been quantified in various preclinical models. The following tables summarize key findings from studies on isolated blood vessels and in vivo animal models.
Table 1: In Vitro Vasodilatory Effects of this compound on Isolated Arteries
| Tissue/Vessel | Animal Model | Pre-contraction Agent | EC50 (M) | Maximum Relaxation (Emax) (%) | Reference |
| Thoracic Aorta | Rat | Phenylephrine (B352888) (10⁻⁶ M) | 2.4 x 10⁻¹¹ | 27.1 ± 2.9 | [2][3] |
| Aortic Strips | Rabbit | Angiotensin II | Not Reported | Protective effect on acetylcholine-induced relaxation | [4] |
Table 2: Hemodynamic Effects of this compound in Animal Models
| Animal Model | Condition | Route of Administration | Dose | Effect on Mean Arterial Pressure (MAP) | Effect on Pulmonary Vascular Resistance (PVR) | Reference |
| Rat | Monocrotaline-induced Pulmonary Hypertension | Intravenous | 20 µg/kg | Not Reported | ↓ 34% | [5][6] |
| Rat | - | Intravenous | 4 ng/kg/min | ↓ 15% | ↓ 34% | [7] |
| Rabbit | Spinal Cord Ischemia Model | Intravenous | 25 ng/kg/min | Moderately hypotensive | Not Reported | [8] |
| Dog | Aortic Cross-clamping Model | Intravenous | 5-25 ng/kg/min | ↓ Proximal MAP (147±12 to 116±13 mmHg) | Not Reported | [9] |
| Rat | Pulmonary Trunk Banding | Intravenous | Not specified | ↓ | Not applicable (fixed afterload) | [10] |
Detailed Experimental Protocols
Wire Myography for Assessing Vasodilation
This protocol outlines the key steps for evaluating the vasodilatory effect of this compound on isolated arterial rings using a wire myograph.
Methodology:
-
Tissue Preparation:
-
Mounting and Equilibration:
-
Pre-contraction:
-
Dose-Response Measurement:
-
Cumulative concentrations of this compound are added to the organ bath.
-
The relaxation response is recorded for each concentration until a maximal response is achieved.
-
The data is used to construct a dose-response curve, from which the EC50 (the concentration of drug that produces 50% of the maximal response) and Emax (the maximal relaxation) are calculated.[2]
-
Measurement of Intracellular cAMP Levels
This protocol describes the general procedure for quantifying changes in intracellular cAMP in vascular smooth muscle cells following stimulation with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Vascular smooth muscle cells (e.g., from rat aorta or human pulmonary artery) are cultured in appropriate media until they reach confluence.
-
The cells are then treated with varying concentrations of this compound for different time periods.[13]
-
-
Cell Lysis:
-
After treatment, the culture medium is removed, and the cells are washed.
-
A lysis buffer is added to the cells to disrupt the cell membrane and release the intracellular components, including cAMP.
-
-
cAMP Quantification:
-
The concentration of cAMP in the cell lysates is determined using a commercially available competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[5][6][14]
-
These assays are based on the principle of competition between the cAMP in the sample and a labeled cAMP for a limited number of antibody binding sites.
-
The signal generated is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentrations in the samples are calculated from the standard curve.
-
To account for variations in cell number, cAMP levels are typically normalized to the total protein concentration in each sample.
-
References
- 1. A Review of the Use of Iloprost, A Synthetic Prostacyclin, in the Prevention of Radiocontrast Nephropathy in Patients Undergoing Coronary Angiography and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- 4. Iloprost maintains acetylcholine relaxations of isolated rabbit aortic strips submitted to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemodynamic effects of iloprost, a prostacyclin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early protective effects of iloprost, a stable prostacyclin analog, during spinal cord ischemia in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iloprost protects the spinal cord during aortic cross-clamping in a canine model. | Semantic Scholar [semanticscholar.org]
- 10. Iloprost improves ventricular function in the hypertrophic and functionally impaired right heart by direct stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reprocell.com [reprocell.com]
- 13. atsjournals.org [atsjournals.org]
- 14. researchgate.net [researchgate.net]
In Vitro Characterization of 16(S)-Iloprost's Anti-Platelet Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of the anti-platelet activity of 16(S)-Iloprost, a synthetic analog of prostacyclin (PGI2). Iloprost (B1671730) is a potent inhibitor of platelet aggregation, making it a valuable therapeutic agent and research tool in the fields of hemostasis, thrombosis, and cardiovascular disease.[1][2] This document details the core mechanism of action, experimental protocols for assessing its activity, and quantitative data derived from various in vitro assays.
Mechanism of Action
Iloprost exerts its anti-platelet effects by mimicking the action of endogenous prostacyclin.[1][2] The signaling cascade is initiated by the binding of Iloprost to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR), on the surface of platelets.[1] This binding event triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][3]
Activated PKA phosphorylates several downstream target proteins, which ultimately results in the inhibition of platelet activation and aggregation.[1] One of the key substrates of PKA is the vasodilator-stimulated phosphoprotein (VASP).[1] Phosphorylation of VASP is associated with the inhibition of glycoprotein (B1211001) IIb/IIIa receptor activation, a critical step for platelet aggregation and fibrinogen binding.[1] By increasing cAMP, Iloprost effectively counteracts the signaling pathways initiated by various platelet agonists such as thrombin, ADP, and collagen.[4]
Below is a diagram illustrating the signaling pathway of Iloprost in platelets.
Caption: Signaling pathway of this compound in platelets.
Quantitative Data on Anti-Platelet Activity
The anti-platelet activity of this compound has been quantified through various in vitro assays. The following tables summarize key parameters.
Table 1: Receptor Binding Affinity of Iloprost Isomers to Platelet Membranes
| Isomer | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) |
| This compound | 13.4 nM | 665 fmol/mg protein |
| 16(R)-Iloprost | 288 nM | 425 fmol/mg protein |
| Data from a study comparing the two stereoisomers of Iloprost.[5] |
Table 2: Inhibitory Concentration (IC50) of Iloprost in Platelet Aggregation
| Agonist | Iloprost IC50 (in PRP) | Notes |
| Collagen (low dose) | 3.6 nM | Synergistic inhibition observed with aspirin. |
| Collagen (low dose) + Aspirin | 0.5 nM | Synergistic inhibition.[6] |
| PRP: Platelet-Rich Plasma. Data from a study on the interaction of antiplatelet drugs.[6] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This assay measures the change in light transmission through a suspension of platelets as they aggregate in response to an agonist.
Materials:
-
Freshly drawn human blood in sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution.
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
Aggregometer.
Protocol:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.[4]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized level (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[4]
-
Incubation: Pre-warm PRP aliquots to 37°C. Add varying concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.[4]
-
Aggregation Measurement: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[4] Add a platelet agonist to the cuvette to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).[7]
-
Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. Determine the IC50 value of Iloprost.[4]
Caption: Workflow for Light Transmission Aggregometry (LTA).
Flow Cytometry for Platelet Activation Markers
This method quantifies the expression of surface markers on activated platelets, such as P-selectin (a marker of α-granule secretion) and the activated form of integrin αIIbβ3.
Materials:
-
Washed platelets or PRP.
-
This compound stock solution.
-
Platelet agonist (e.g., thrombin).
-
Fluorescently-labeled antibodies against P-selectin (CD62P) and activated αIIbβ3 (e.g., PAC-1).
-
Flow cytometer.
Protocol:
-
Platelet Preparation: Prepare washed platelets or PRP as described previously.
-
Incubation: Pre-treat platelets with different concentrations of Iloprost or vehicle control at 37°C for a specified time (e.g., 20 minutes).[8]
-
Activation: Stimulate the platelets with an agonist (e.g., 0.01 U/mL thrombin).[8]
-
Staining: Add fluorescently-labeled antibodies to the platelet suspension and incubate in the dark at room temperature.[4]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to quantify the percentage of platelets positive for the activation markers and the mean fluorescence intensity.
Caption: Workflow for Flow Cytometry Analysis of Platelet Activation.
Cyclic AMP (cAMP) Measurement Assay
This assay quantifies the intracellular levels of cAMP in platelets following treatment with Iloprost.
Materials:
-
Washed platelets.
-
This compound stock solution.
-
Platelet agonist (optional, to measure inhibition of agonist-induced cAMP decrease).
-
Lysis buffer.
-
cAMP enzyme immunoassay (EIA) kit.
Protocol:
-
Platelet Treatment: Pre-treat washed platelets with different concentrations of Iloprost or vehicle control at 37°C.[8]
-
Lysis: Centrifuge the treated platelets and resuspend the pellet in lysis reagent to release intracellular cAMP.[9]
-
cAMP Measurement: Perform the cAMP measurement using a commercial EIA kit according to the manufacturer's instructions.[9]
-
Data Analysis: Calculate the concentration of cAMP in each sample based on the standard curve generated in the assay.
Conclusion
The in vitro characterization of this compound's anti-platelet activity is crucial for understanding its therapeutic potential and for its use as a research tool. The methodologies and data presented in this guide provide a comprehensive framework for assessing the potent inhibitory effects of Iloprost on platelet function. The primary mechanism of action, mediated through the IP receptor and subsequent elevation of intracellular cAMP, has been well-established through a variety of robust in vitro assays. The quantitative data underscores the high potency of the 16(S) isomer in inhibiting platelet aggregation. Researchers and drug development professionals can utilize this information to design and interpret experiments aimed at further elucidating the role of the prostacyclin pathway in platelet biology and developing novel anti-thrombotic therapies.
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. What is Iloprost used for? [synapse.patsnap.com]
- 3. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of antiplatelet drugs in vitro: aspirin, iloprost, and the nitric oxide donors SIN-1 and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 16(S)-Iloprost in In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
16(S)-Iloprost is a stable synthetic analog of prostacyclin (PGI2) that potently inhibits platelet aggregation. Its mechanism of action involves binding to the prostacyclin receptor (IP receptor) on the platelet surface, which initiates a signaling cascade that ultimately prevents platelet activation and aggregation.[1] This makes Iloprost (B1671730) a valuable tool in hematology and thrombosis research for studying the mechanisms of platelet inhibition and for the evaluation of pro- and anti-thrombotic agents. These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation assays using Light Transmission Aggregometry (LTA), the gold standard for platelet function testing.[2][3]
Mechanism of Action
Iloprost mimics the action of endogenous PGI2 by binding to the IP receptor, a G-protein coupled receptor (GPCR). This binding activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates several downstream targets.[1][4] This phosphorylation cascade inhibits key platelet activation processes such as calcium mobilization, degranulation, and the conformational activation of integrin αIIbβ3, which is necessary for fibrinogen binding and platelet aggregation.[1]
Data Presentation
The inhibitory effect of this compound on platelet aggregation is concentration-dependent. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its potency and can vary depending on the agonist used to induce aggregation.
Table 1: IC50 Values of this compound for Inhibition of Platelet Aggregation
| Agonist | Agonist Concentration | IC50 of this compound (nM) | Reference |
| ADP | Threshold Aggregating Concentration | ~0.51 ± 0.06 | [5] |
| Collagen | 4 µg/mL | Not specified, but used in study | [6] |
| Collagen (low-dose) | 2.5 µg/mL | ~3.6 (without aspirin), ~0.5 (with aspirin) | [7] |
Note: IC50 values can vary between donors and experimental conditions.
Experimental Protocols
This section details the protocol for an in vitro platelet aggregation assay using LTA to evaluate the inhibitory effect of this compound.
Materials and Reagents
-
This compound
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
3.2% Sodium Citrate (B86180) anticoagulant
-
Saline solution (0.9% NaCl)
-
Bovine Serum Albumin (BSA)
-
Pipettes and tips
-
Centrifuge
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any platelet-affecting medication for at least 10 days. Use a 19- or 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation due to venipuncture.
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[8] This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and PRP at the top.
-
PRP Collection: Carefully aspirate the upper PRP layer using a plastic pipette and transfer it to a clean polypropylene (B1209903) tube. Avoid disturbing the buffy coat.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000-2500 x g) for 15-20 minutes to pellet the remaining cellular components.[9] The resulting supernatant is the Platelet-Poor Plasma (PPP).
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) by diluting with PPP.
Platelet Aggregation Assay Protocol
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Place a cuvette containing PPP into the aggregometer to set the 100% aggregation (maximum light transmission) baseline. Place a cuvette with PRP to set the 0% aggregation baseline.
-
Incubation with Iloprost: In a new cuvette containing a stir bar, add a defined volume of PRP (e.g., 450 µL). Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Initiation of Aggregation: Add the platelet agonist (e.g., ADP, collagen) to the cuvette to induce aggregation. The final volume in the cuvette should be consistent across all experiments (e.g., 500 µL).
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes). The aggregometer software will generate an aggregation curve.
-
Data Analysis: The primary endpoint is the maximum percentage of aggregation. The IC50 value for Iloprost can be calculated by testing a range of concentrations and plotting the percentage of inhibition against the log of the Iloprost concentration.
Mandatory Visualizations
Signaling Pathway of this compound in Platelets
Caption: Signaling pathway of this compound in platelets.
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for the in vitro platelet aggregation assay.
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. plateletservices.com [plateletservices.com]
- 3. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Iloprost binding and inhibition of aggregation in platelet rich plasma. Differences between normal and type IIa hypercholesterolemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet sensitivity in vitro to the prostacyclin analogue iloprost in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of antiplatelet drugs in vitro: aspirin, iloprost, and the nitric oxide donors SIN-1 and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Using 16(S)-Iloprost in Primary Human Pulmonary Artery Smooth Muscle Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost is a stable synthetic analogue of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH). Its therapeutic effects are largely attributed to its potent vasodilatory and anti-proliferative actions on pulmonary artery smooth muscle cells (PASMCs). In a research setting, Iloprost is a critical tool for investigating the signaling pathways that regulate PASMC growth and function, particularly in the context of vascular remodeling in PAH.
The primary mechanism of Iloprost involves binding to the prostacyclin I receptor (IP receptor), a G-protein coupled receptor on the surface of smooth muscle cells. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that mediate vasodilation and inhibit cell proliferation. These application notes provide detailed protocols for the culture of primary human PASMCs (hPASMCs) and for conducting key experiments to evaluate the anti-proliferative and signaling effects of 16(S)-Iloprost.
Data Presentation
Table 1: Summary of Primary hPASMC Culture Conditions
| Parameter | Recommendation | Source |
|---|---|---|
| Cell Type | Primary Human Pulmonary Artery Smooth Muscle Cells (hPASMC) | N/A |
| Growth Medium | Smooth Muscle Cell Growth Medium | Sigma-Aldrich, Thermo Fisher |
| Seeding Density | 6,000 - 10,000 cells/cm² for subculturing | Sigma-Aldrich |
| Culture Vessels | T-25, T-75 flasks; 60mm, 100mm dishes | Sigma-Aldrich |
| Gas/Temp. | 37°C, 5% CO₂, humidified incubator | Sigma-Aldrich, ATCC |
| Subculture | Subculture when cells reach 80% confluency | Sigma-Aldrich, ATCC |
| Passaging Agent | Trypsin/EDTA Solution | Sigma-Aldrich, ATCC |
Table 2: Quantitative Effects of Iloprost on hPASMC Proliferation
| Parameter | Condition | Result | Citation |
|---|---|---|---|
| Mitogen | Platelet-Derived Growth Factor (PDGF, 10 ng/ml) | Induces significant increase in DNA synthesis | |
| Iloprost Treatment | Concentration-dependent (up to 1 µM) | Attenuates PDGF-induced DNA synthesis (³H-thymidine incorporation) in normal PASMCs | |
| Mechanism | IP Receptor-Dependent | The anti-proliferative effect is significantly reversed by an IP receptor antagonist in normal PASMCs |
| Highest Concentration | 1 µM | Inhibits DNA synthesis in both wild-type and IP receptor-deficient mouse PASMCs | |
Table 3: Quantitative Effects of Iloprost on cAMP Signaling in hPASMC
| Parameter | Condition | Result | Citation |
|---|---|---|---|
| Iloprost Concentration | 1 µM | Elevates intracellular cAMP levels in mouse PASMCs | |
| Agonist Comparison | Iloprost, Cicaprost, Forskolin | Iloprost and Cicaprost elevate cAMP in an IP receptor-dependent manner; Forskolin elevates cAMP independently of the IP receptor |
| Signaling Pathway | cAMP-Dependent | The anti-proliferative effects of prostacyclin analogs in normal PASMCs are largely dependent on cAMP | |
Visualizations
Caption: Iloprost signaling cascade in hPASMCs.
Caption: Experimental workflow for a BrdU proliferation assay.
Experimental Protocols
Protocol 1: Culture of Primary hPASMC
This protocol is synthesized from standard procedures for handling primary smooth muscle cells.
Materials:
-
Primary hPASMC (cryopreserved)
-
Smooth Muscle Cell Growth Medium, supplemented
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin/EDTA Solution (0.05%)
-
Trypsin Neutralizing Solution
-
T-75 culture flasks, 96-well plates, or other appropriate culture vessels
-
Humidified incubator at 37°C, 5% CO₂
Procedure:
-
Thawing Cells: Rapidly thaw the cryovial of hPASMCs in a 37°C water bath (~1-2 minutes). Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile hood.
-
Initial Plating: Transfer the cell suspension into a conical tube containing at least 10 mL of pre-warmed growth medium. Centrifuge at 150-220 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seeding: Seed the cells into a T-75 flask at a density of 6,000-10,000 cells/cm². Place the flask in a 37°C, 5% CO₂ incubator. For optimal attachment, do not disturb the culture for the first 24 hours.
-
Maintenance: Change the growth medium every 2-3 days. Observe the cells daily for confluency and morphology.
-
Subculturing (Passaging): a. When cells reach ~80% confluency, aspirate the medium and wash the monolayer once with sterile PBS. b. Add 1-2 mL of Trypsin/EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells detach. c. Neutralize the trypsin with an equal volume of Trypsin Neutralizing Solution or complete growth medium. d. Collect the cell suspension and centrifuge at 150-220 x g for 5 minutes. e. Resuspend the pellet in fresh medium, count the cells, and re-seed into new flasks at the recommended density.
Protocol 2: hPASMC Proliferation Assay (BrdU Incorporation)
This protocol is adapted from standard BrdU assay procedures and findings from PASMC research.
Materials:
-
hPASMCs cultured in 96-well plates
-
Growth medium with reduced serum (e.g., 0.1% FBS)
-
This compound stock solution
-
Mitogen (e.g., PDGF, 10 ng/mL final concentration)
-
BrdU Labeling Kit (containing BrdU solution, Fix/Denature solution, anti-BrdU antibody, secondary antibody, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hPASMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: Aspirate the growth medium and replace it with a low-serum medium (e.g., 0.1% FBS) for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment: Prepare a dose-response curve for Iloprost (e.g., 1 nM to 1 µM). Pre-treat the cells with the various concentrations of Iloprost for 1 hour. Then, add the mitogen (e.g., PDGF) to all wells except the negative control. Include appropriate controls: cells with no treatment, cells with mitogen only, and cells with Iloprost only.
-
BrdU Labeling: After 24-48 hours of incubation with the treatments, add 10 µM BrdU labeling solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Fixation and Denaturation: a. Aspirate the labeling medium and fix the cells (e.g., with 4% paraformaldehyde or the kit's fixation buffer) for 15-30 minutes. b. Wash the cells with PBS. c. Add a DNA denaturation solution, typically 2N HCl, and incubate for 10-30 minutes at room temperature to expose the incorporated BrdU. d. Neutralize the acid (e.g., with 0.1 M sodium borate (B1201080) buffer) and wash with PBS.
-
Immunodetection: a. Block non-specific binding with a blocking buffer for 30-60 minutes. b. Incubate with the anti-BrdU primary antibody for at least 1 hour at room temperature or overnight at 4°C. c. Wash the wells thoroughly, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Signal Development: Wash the wells again, add the HRP substrate (e.g., TMB), and allow the color to develop. Stop the reaction with the provided stop solution.
-
Data Acquisition: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm). The intensity of the color is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
Protocol 3: Intracellular cAMP Measurement
This protocol outlines a general method for measuring cAMP levels using a competitive enzyme immunoassay (EIA) kit.
Materials:
-
hPASMCs cultured in multi-well plates (e.g., 24-well or 48-well)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, 300 µM) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP EIA Kit
Procedure:
-
Cell Culture: Seed hPASMCs in multi-well plates and grow until they reach ~90% confluency.
-
Pre-treatment: Aspirate the growth medium and wash the cells with serum-free medium or PBS. Pre-incubate the cells with a PDE inhibitor (e.g., 300 µM IBMX) for 30 minutes to prevent the breakdown of newly synthesized cAMP.
-
Stimulation: Add Iloprost (e.g., 1 µM) or other compounds (e.g., Forskolin as a positive control) to the wells and incubate for the desired time (a time course of 5-30 minutes is recommended to capture peak levels).
-
Cell Lysis: Stop the stimulation by aspirating the medium and adding the cell lysis buffer provided in the EIA kit. This step releases the intracellular cAMP.
-
cAMP Assay: a. Perform the competitive EIA according to the kit manufacturer's instructions. This typically involves adding the cell lysates and a fixed amount of HRP-labeled cAMP to wells pre-coated with an anti-cAMP antibody. b. The sample cAMP and HRP-labeled cAMP will compete for binding to the antibody. c. After incubation and washing, add the substrate and then the stop solution.
-
Data Acquisition: Read the absorbance on a microplate reader. The signal intensity will be inversely proportional to the concentration of cAMP in the sample. Calculate the cAMP concentrations based on the standard curve generated.
Application Notes and Protocols: 16(S)-Iloprost in Monocrotaline-Induced Pulmonary Hypertension Rat Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by elevated pulmonary artery pressure and vascular remodeling, leading to right ventricular failure and high mortality rates.[1][2] The monocrotaline (B1676716) (MCT)-induced pulmonary hypertension model in rats is a widely used and well-established preclinical model that mimics many aspects of human PAH.[1][3][4] Monocrotaline, a pyrrolizidine (B1209537) alkaloid, is metabolized in the liver to a toxic substance that injures the pulmonary vascular endothelium, initiating a cascade of events including inflammation, proliferation of smooth muscle cells, and vascular remodeling, ultimately leading to increased pulmonary vascular resistance.[4][5]
Iloprost (B1671730), a synthetic analog of prostacyclin (PGI2), is a potent vasodilator with anti-proliferative, anti-thrombotic, and anti-inflammatory properties.[6][7] It is an established therapy for PAH in humans.[8][9] Iloprost exerts its effects by activating the prostacyclin receptor, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in vasodilation.[10] This document provides detailed application notes and protocols for the administration of 16(S)-Iloprost in the monocrotaline-induced pulmonary hypertension rat model, summarizing key quantitative data and experimental methodologies from published studies.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of Iloprost in the MCT-induced PAH rat model.
Table 1: Hemodynamic and Right Ventricular Hypertrophy Parameters in MCT-Induced PAH Rats Treated with Iloprost
| Parameter | Control Group | MCT-Treated Group (No Iloprost) | MCT-Treated Group + Iloprost | Reference |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | - | 39.83 ± 1.62 | - | [10][11] |
| Right Ventricle/(Left Ventricle + Septum) Weight (RV/LV+S) | - | 0.40 ± 0.03 | - | [10][11] |
| End-Systolic Pressure-Volume Relationship (ESPVR) Slope | - | 0.29 ± 0.02 | 0.42 ± 0.05 (P < 0.05) | [10][11] |
| End-Systolic Elastance/Effective Arterial Elastance (Ees/Ea) | - | 0.63 ± 0.07 | 0.82 ± 0.06 (P < 0.05) | [10][11] |
| RV Ejection Fraction (%) | - | 48.0 | 52.5 (P < 0.05) | [10][11] |
| RV Contractility Index (max dP/dt normalized for instantaneous pressure) (/s) | - | 94.11 | 114.5 (P < 0.05) | [10][11] |
Note: The data presented are from acute intravenous infusion of Iloprost (20 µg/kg) six weeks after MCT administration.
Table 2: Effects of Chronic Inhaled Iloprost on MCT-Induced PAH in Rats
| Parameter | Control Group | MCT-Treated Group (Saline Nebulization) | MCT-Treated Group + Inhaled Iloprost | Reference |
| Right Ventricular Pressure (mmHg) | - | Increased | Reversed | [12] |
| Pulmonary Vascular Resistance | - | Increased | Reversed | [12] |
| Right Heart Hypertrophy | - | Present | Regressed | [12] |
| Pulmonary Artery Muscularization | - | Increased | Regressed | [12] |
| Medial Wall Thickness of Intraacinar Pulmonary Arteries | - | Increased | Regressed | [12] |
Note: Iloprost was administered via nebulization at a dose of 6 µg/kg/day for 2 weeks, starting 4 weeks after MCT injection.
Experimental Protocols
Induction of Pulmonary Hypertension with Monocrotaline
This protocol describes the standard method for inducing PAH in rats using a single injection of monocrotaline.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g)[10]
-
Monocrotaline (MCT) powder
-
1 M HCl
-
1 M NaOH
-
Sterile saline or water for injection
-
Syringes and needles for subcutaneous or intraperitoneal injection
Procedure:
-
Preparation of MCT Solution: Dissolve monocrotaline powder in 1 M HCl and adjust the pH to 7.4 with 1 M NaOH.[13] The final concentration should be prepared to deliver the desired dose in a small volume (e.g., 60 mg/kg).[10][11][13]
-
Animal Handling: Acclimatize the rats for at least one week before the experiment.
-
MCT Administration: Administer a single subcutaneous or intraperitoneal injection of MCT at a dose of 60 mg/kg body weight.[1][10][11]
-
Post-Injection Monitoring: Monitor the animals regularly for signs of distress. PAH typically develops over a period of 4 to 6 weeks, leading to right ventricular hypertrophy and failure.[1]
Administration of this compound
Iloprost can be administered via various routes, including intravenous infusion and inhalation.
This protocol is suitable for studying the immediate hemodynamic effects of Iloprost.
Materials:
-
This compound solution (e.g., 10 µg/mL)
-
Catheters for intravenous access
-
Infusion pump
-
Anesthetized rat with MCT-induced PAH (induced as per Protocol 1)
Procedure:
-
Animal Preparation: Six weeks after MCT injection, anesthetize the rat and establish intravenous access.[10][11]
-
Baseline Hemodynamic Assessment: Perform baseline hemodynamic measurements, including right ventricular pressure-volume loop analysis.[10][11]
-
Iloprost Infusion: Infuse a fixed dose of Iloprost (e.g., 20 µg/kg) intravenously over a period of 5 minutes.[14]
-
Post-Infusion Hemodynamic Assessment: Repeat the hemodynamic measurements 10-15 minutes after the completion of the Iloprost infusion to assess its acute effects.[10][11]
This protocol is designed to investigate the long-term effects of Iloprost on vascular remodeling and PAH progression.
Materials:
-
This compound for nebulization
-
Ultrasonic nebulizer
-
Inhalation chamber for rats
-
Rats with established MCT-induced PAH (4 weeks post-MCT injection)
Procedure:
-
Establishment of PAH: Induce PAH as described in Protocol 1. Four weeks after the MCT injection, confirm the development of PAH.[2][12]
-
Iloprost Nebulization: Place the rats in an inhalation chamber. Nebulize Iloprost at a total deposited dose of 6.0 µg/kg/day. This can be achieved through repeated 15-minute nebulizations throughout the day (e.g., 12 times per day).[2]
-
Treatment Duration: Continue the inhalation therapy for a period of 2 weeks.[12]
-
Sham Control: A control group of MCT-treated rats should undergo sham nebulization with saline.[12]
-
Endpoint Analysis: At the end of the treatment period, perform hemodynamic measurements and histological analysis of the heart and lungs to assess the effects on right ventricular hypertrophy and pulmonary vascular remodeling.[12]
Assessment of Pulmonary Hypertension and Right Ventricular Function
a) Hemodynamic Measurements:
-
Right Heart Catheterization: Anesthetize the rat and insert a pressure-volume catheter into the right ventricle via the jugular vein to measure RVSP, end-systolic and end-diastolic pressures, and other hemodynamic parameters.[10][11]
b) Right Ventricular Hypertrophy Assessment:
-
Fulton Index: After euthanasia, excise the heart and dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S). Weigh the RV and the LV+S separately. The ratio of RV weight to (LV+S) weight (Fulton Index) is a measure of right ventricular hypertrophy.[10][11]
c) Histological Analysis:
-
Lung Tissue: Perfuse and fix the lungs. Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) or other specific stains to assess pulmonary artery medial wall thickness and muscularization.[15]
-
Heart Tissue: Fix, embed, and section the heart tissue to analyze cardiomyocyte size and fibrosis.
Visualizations
Caption: Experimental workflow for chronic Iloprost administration.
Caption: Iloprost signaling pathway in smooth muscle cells.
References
- 1. mdpi.com [mdpi.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhaled iloprost for the control of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Inhaled iloprost induces long‐term beneficial hemodynamic changes in patients with pulmonary arterial hypertension receiving combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension [pubmed.ncbi.nlm.nih.gov]
- 13. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
Application Notes and Protocols: Assessing Endothelial Cell Barrier Function with 16(S)-Iloprost Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost (B1671730), a stable synthetic analogue of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension and peripheral vascular disease.[1][2] Beyond these primary functions, Iloprost exhibits significant protective effects on the vascular endothelium, particularly in enhancing endothelial barrier function.[3][4] This is crucial in conditions characterized by increased vascular permeability and inflammation.[5][6] These application notes provide detailed protocols and a summary of the mechanism of action of 16(S)-Iloprost in modulating endothelial cell barrier integrity.
Iloprost exerts its effects by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR), on endothelial cells.[1] This interaction initiates a signaling cascade that ultimately strengthens cell-cell adhesions and stabilizes the endothelial barrier.[3][5] Understanding this mechanism and having robust protocols to assess these effects are vital for research and development of therapies targeting vascular dysfunction.
Mechanism of Action: Iloprost-Mediated Enhancement of Endothelial Barrier Function
Iloprost's primary mechanism for enhancing endothelial barrier function involves the activation of the cyclic AMP (cAMP) signaling pathway.[1][4] Upon binding to the IP receptor, adenylyl cyclase is activated, leading to an increase in intracellular cAMP levels.[1][3] This elevation in cAMP triggers a cascade of events, including the activation of Rac1 signaling.[4][5][7]
The Iloprost-induced signaling cascade leads to:
-
Strengthening of Adherens Junctions: Iloprost promotes the clustering of VE-cadherin and β-catenin at cell-cell junctions, which are critical components of adherens junctions that maintain endothelial integrity.[3]
-
Cytoskeletal Reorganization: It facilitates the enhancement of the peripheral actin cytoskeleton, contributing to cell stability and barrier function.[4][5]
-
Inhibition of Pro-inflammatory Pathways: Iloprost has been shown to suppress the activation of pathways that disrupt the endothelial barrier, such as Rho signaling, p38 mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB), particularly in inflammatory conditions like those induced by lipopolysaccharide (LPS).[3][5]
The following diagram illustrates the signaling pathway initiated by Iloprost in endothelial cells.
Quantitative Data Summary
The effects of Iloprost on endothelial barrier function have been quantified in several studies. The tables below summarize key findings.
Table 1: Effect of Iloprost on VE-Cadherin Junctional Clustering in Scleroderma (SSc) Endothelial Cells [3][8]
| Treatment Group | Mean VE-Cadherin Fluorescence Units (± SD) | P-value |
| Normal Endothelial Cells (2h Iloprost) | 29.7 ± 3.4 | <0.05 |
| SSc Endothelial Cells (2h Iloprost) | 37.3 ± 4.3 | <0.05 |
Table 2: Effect of Iloprost on Permeability of SSc Endothelial Cell Monolayers [3]
| Treatment Group | Outcome |
| SSc Endothelial Cells + Iloprost | Significantly decreased permeability at 2 and 3 hours. |
| SSc Endothelial Cells + Iloprost + VE-cadherin blocking antibody | Protective effect of Iloprost was prevented. |
Table 3: Effect of Iloprost on LPS-Induced Endothelial Permeability [4][5]
| Assay | Treatment Group | Outcome |
| Transendothelial Electrical Resistance (TER) | Endothelial Cells + LPS | Decrease in TER. |
| Endothelial Cells + LPS + Iloprost | Abolished the LPS-induced decrease in TER. | |
| FITC-Dextran Permeability | Endothelial Cells + LPS | Increased permeability. |
| Endothelial Cells + LPS + Iloprost | Attenuated LPS-induced permeability. |
Experimental Protocols
Detailed methodologies are provided for key experiments to assess Iloprost's effect on endothelial barrier function.
Protocol 1: In Vitro Endothelial Permeability Assay (Transwell Assay)
This protocol measures the passage of a tracer molecule across an endothelial cell monolayer.
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Iloprost improves endothelial barrier function in LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iloprost improves endothelial barrier function in lipopolysaccharide-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Dissecting the Cellular Mechanism of Prostacyclin Analog Iloprost in Reversing Vascular Dysfunction in Scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 16(S)-Iloprost in Right Ventricular Failure
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iloprost (B1671730), a synthetic analog of prostacyclin (PGI₂), is a potent vasodilator used in the treatment of pulmonary arterial hypertension (PAH).[1][2][3] Its therapeutic effects in right ventricular (RV) failure are attributed not only to the reduction of RV afterload through pulmonary vasodilation but also potentially to direct inotropic and anti-fibrotic effects on the right ventricle.[4][5][6] These application notes provide a detailed overview of dosages, experimental protocols, and the underlying signaling pathways of 16(S)-Iloprost for in vivo studies of right ventricular failure.
Data Presentation: Iloprost Dosage and Administration in In Vivo Models of Right Ventricular Failure
The following tables summarize quantitative data from various in vivo studies, providing a comparative overview of dosing regimens across different animal models and routes of administration.
Table 1: Inhaled this compound Dosage in Rodent Models
| Animal Model | Method of RV Failure Induction | Dosage | Frequency & Duration | Key Findings | Reference |
| Sprague-Dawley Rat | SU5416 injection (20 mg/kg) + 4 weeks hypoxia (10% O₂) | 0.1 µg/kg | 3 times daily for 2 weeks | Improved RV function and exercise capacity; reduced RV fibrosis. No significant change in mean pulmonary artery pressure. | [4][7] |
| Sprague-Dawley Rat | Pulmonary Artery Banding (PAB) | 0.1 µg/kg | 3 times daily for 2 weeks | Reduced RV collagen deposition. | [4] |
Table 2: Intravenous this compound Dosage in Rodent Models
| Animal Model | Method of RV Failure Induction | Dosage | Administration | Key Findings | Reference |
| Wistar Rat | Pulmonary Trunk Banding (PTB) | 10 ng/kg/min & 100 ng/kg/min | Continuous Infusion | Direct inotropic effect on the hypertrophic, dysfunctional right heart. | [5] |
| Wistar Rat | Monocrotaline (MCT) injection (60 mg/kg) | 10 ng/kg/min & 100 ng/kg/min | Continuous Infusion | Similar RV functional impairment to PTB model, suggesting applicability of findings. | [5] |
| Rat | Monocrotaline (MCT) injection (60 mg/kg) | 20 µg/kg | Single IV infusion | Positive inotropic effect on the RV. | [8][9] |
Table 3: Inhaled this compound Dosage in a Large Animal Model
| Animal Model | Method of RV Failure Induction | Dosage | Administration | Key Findings | Reference |
| Pig | Acute hypoxia-induced pulmonary hypertension | 50 µg | Single Inhalation | Increased cardiac output and reduced RV afterload. Reduced RV contractility, suggesting afterload reduction as the primary mechanism in this acute model. | [10] |
Experimental Protocols
Protocol 1: SU5416/Hypoxia (SuHx) Model of RV Failure in Rats and Subsequent Inhaled Iloprost Treatment
This protocol is adapted from studies investigating the anti-fibrotic and functional effects of Iloprost on the failing right ventricle.[4][7]
1. Induction of Right Ventricular Failure:
-
Animal Model: Male Sprague-Dawley rats (220g body weight).
-
Procedure:
-
Administer a single subcutaneous injection of SU5416 (a VEGF receptor blocker) at a dose of 20 mg/kg.
-
Immediately following the injection, place the rats in a hypoxic environment (10% oxygen) for 4 weeks.
-
After 4 weeks, confirm the development of PAH and RV dysfunction using echocardiography.
-
2. Inhaled Iloprost Administration:
-
Drug Preparation: Use a commercially available nebulizer solution of Iloprost (e.g., Ventavis).
-
Administration:
-
Randomize rats with confirmed RV dysfunction into two groups: Iloprost treatment and vehicle control.
-
Administer nebulized Iloprost at a calculated lung dose of 0.1 µg/kg.
-
The administration is performed three times daily for a duration of 2 weeks using a custom-made, nose-only aerosol exposure system.
-
3. Assessment of Right Ventricular Function:
-
Echocardiography: Perform transthoracic echocardiography to measure parameters such as Tricuspid Annular Plane Systolic Excursion (TAPSE) and cardiac output before and after the treatment period.
-
Hemodynamic Measurements: At the end of the treatment period, perform invasive hemodynamic measurements via right heart catheterization to assess right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Histological Analysis: Euthanize the animals and harvest the hearts. Perform histological analysis of the right ventricular tissue to assess for fibrosis (e.g., using Picrosirius red staining) and collagen deposition.
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression of pro-fibrotic genes (e.g., procollagen, CTGF) and genes related to collagen degradation in RV tissue homogenates.
Protocol 2: Pulmonary Artery Banding (PAB) Model in Rats and Intravenous Iloprost Infusion
This protocol is based on studies aiming to discern the direct inotropic effects of Iloprost on the pressure-overloaded right ventricle.[5]
1. Induction of Right Ventricular Hypertrophy and Dysfunction:
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Anesthetize the rats and perform a left thoracotomy.
-
Place a titanium clip with a defined internal diameter around the pulmonary artery to induce a fixed stenosis, leading to chronic pressure overload of the right ventricle.
-
Allow the animals to recover for a period (e.g., 8 weeks) to allow for the development of significant RV hypertrophy and dysfunction.
-
2. Intravenous Iloprost Administration:
-
Drug Preparation: Dilute Iloprost in a suitable vehicle (e.g., saline) to the desired concentrations.
-
Administration:
-
Anesthetize the PAB rats and insert a catheter into a femoral vein for drug infusion.
-
Infuse Iloprost intravenously at rates of 10 ng/kg/min and subsequently 100 ng/kg/min.
-
A control group should receive a placebo infusion.
-
3. Assessment of Right Ventricular Function:
-
Magnetic Resonance Imaging (MRI): Perform cardiac MRI to assess RV volumes, ejection fraction, and stroke volume at baseline and during Iloprost infusion.
-
Invasive Pressure Measurements: Simultaneously with MRI or in a separate cohort, perform invasive pressure measurements using a pressure-volume catheter inserted into the right ventricle to obtain real-time data on RV systolic pressure and contractility indices (e.g., dP/dtmax).
-
Comparison with a Pure Vasodilator: To isolate the direct inotropic effects of Iloprost, a separate experiment can be conducted where an arterial vasodilator like nitroprusside is infused to match the systemic blood pressure reduction caused by Iloprost. RV function is then re-assessed to determine if the effects of Iloprost are independent of systemic vasodilation.[5]
Mandatory Visualizations
Signaling Pathway of Iloprost
Caption: Iloprost signaling pathway leading to therapeutic effects in RV failure.
Experimental Workflow for In Vivo Iloprost Studies
Caption: General experimental workflow for in vivo studies of Iloprost in RV failure.
References
- 1. Inhaled iloprost induces long‐term beneficial hemodynamic changes in patients with pulmonary arterial hypertension receiving combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhaled iloprost for the control of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Iloprost improves ventricular function in the hypertrophic and functionally impaired right heart by direct stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Iloprost reverses established fibrosis in experimental right ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of inhaled iloprost on right ventricular contractility, right ventriculo-vascular coupling and ventricular interdependence: a randomized placebo-controlled trial in an experimental model of acute pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Studying 16(S)-Iloprost Effects on Vascular Remodeling: Application Notes and Protocols
Application Notes
Introduction to 16(S)-Iloprost and Vascular Remodeling
This compound is a stable synthetic analog of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation.[1] Vascular remodeling refers to alterations in the structure of blood vessels in response to hemodynamic stimuli or injury, a key process in pathologies such as atherosclerosis, restenosis after angioplasty, and pulmonary arterial hypertension. Iloprost (B1671730) has demonstrated therapeutic potential in these conditions by favorably modulating the processes of vascular remodeling, including inhibiting smooth muscle cell proliferation and migration, and promoting endothelial cell function.[2][3] These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on vascular remodeling.
Mechanism of Action
Iloprost exerts its effects primarily by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR) found on vascular smooth muscle cells (VSMCs), endothelial cells (ECs), and platelets.[4] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cascade of cellular events that collectively inhibit vascular remodeling.[5][6] Key downstream effects include:
-
Inhibition of VSMC Proliferation and Migration: Increased cAMP/PKA signaling inhibits the proliferation and migration of VSMCs, key events in the formation of neointima.[3][5]
-
Promotion of Endothelial Barrier Function: Iloprost strengthens the endothelial barrier, in part by modulating the activity of small GTPases like Rac1 and RhoA, which regulate the actin cytoskeleton and cell-cell junctions.[7]
-
Anti-inflammatory Effects: Iloprost can suppress inflammatory signaling pathways, such as the NF-κB and p38 MAPK pathways, reducing the expression of adhesion molecules and inflammatory cytokines.[8][9]
Key Applications in Vascular Remodeling Research
-
In vitro studies:
-
Assessing the anti-proliferative effects on vascular smooth muscle cells.
-
Investigating the inhibition of migration of endothelial and smooth muscle cells.
-
Determining the impact on apoptosis of vascular cells.
-
-
In vivo studies:
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from various studies.
Table 1: Effects of this compound on Vascular Smooth Muscle Cell (VSMC) Proliferation
| Parameter | Cell Type | Treatment Conditions | Result | Reference |
| Proliferation (³H-thymidine incorporation) | Coronary Artery SMCs | 100 nM Iloprost for 4h | Marked inhibition | [1] |
| Proliferation (PCNA index) | Porcine Medial SMCs (in vivo) | 2.25 µg Iloprost (local delivery) | 7.98% (Iloprost) vs 14.58% (control) | [10] |
| Proliferation | Human Pulmonary Artery SMCs | Iloprost (concentration not specified) | Inhibition | [13] |
Table 2: Effects of this compound on Endothelial Cell (EC) and VSMC Migration
| Assay | Cell Type | Treatment Conditions | Result | Reference |
| Chemotaxis | Human Pulmonary ECs | Pretreatment with 200 ng/ml Iloprost | Suppression of LPS-induced neutrophil migration | [8] |
Table 3: Effects of this compound on Apoptosis in Vascular Cells
| Assay | Cell Type | Treatment Conditions | Result | Reference |
| Mitochondrial membrane potential & PS externalization | Human Platelets | < 2 nM Iloprost | Inhibition of apoptosis | [14] |
Table 4: In Vivo Effects of this compound on Vascular Remodeling
| Animal Model | Parameter | Treatment | Result | Reference |
| Rat Monocrotaline-induced PAH | Medial wall thickness of pulmonary arteries | 6 µg/kg/day inhaled Iloprost for 2 weeks | Regression of medial wall thickness | [12] |
| Mouse Carotid Artery Ligation | Neointima formation | Not specified | Potential for reduction | [11] |
| Ovine Carotid Artery Graft | Vascular regeneration | Iloprost-conjugated graft | Promoted controlled remodeling | [15] |
Experimental Protocols
Protocol 1: In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the anti-proliferative effects of Iloprost on VSMCs.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed VSMCs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Serum Starvation: After attachment, aspirate the complete medium and wash the cells once with PBS. Add 100 µL of serum-free medium to each well and incubate for 24 hours to synchronize the cells in a quiescent state.
-
Treatment: Prepare serial dilutions of Iloprost in serum-free medium. Remove the serum-free medium and add 100 µL of the Iloprost dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration as the highest Iloprost concentration) and a positive control for proliferation (e.g., medium with 10% FBS).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the positive control.
Protocol 2: In Vitro Cell Migration Assay (Boyden Chamber Assay)
This protocol measures the effect of Iloprost on the migration of vascular cells towards a chemoattractant.
Materials:
-
Vascular cells (e.g., VSMCs or ECs)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Serum-free medium
-
Chemoattractant (e.g., PDGF for VSMCs, VEGF for ECs)
-
This compound
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Chamber Preparation: If an invasion assay is desired, coat the upper surface of the polycarbonate membranes with a thin layer of extracellular matrix (e.g., Matrigel) and allow it to solidify.
-
Cell Preparation: Culture vascular cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Pre-incubate the cell suspension with various concentrations of Iloprost or vehicle for 30 minutes at 37°C.
-
Assay Setup: Add 600 µL of serum-free medium containing the chemoattractant to the lower wells of the Boyden chamber. Place the inserts into the wells.
-
Cell Seeding: Add 200 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the chamber for 4-24 hours (depending on the cell type) at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe the non-migrated cells from the upper surface of the membrane.
-
Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with Crystal Violet solution.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Express the results as the percentage of migration inhibition compared to the vehicle control.
Protocol 3: In Vitro Apoptosis Detection (TUNEL Assay)
This protocol detects DNA fragmentation, a hallmark of apoptosis, in vascular cells treated with Iloprost.
Materials:
-
Vascular cells cultured on coverslips or chamber slides
-
Apoptosis-inducing agent (e.g., staurosporine) as a positive control
-
This compound
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture vascular cells on coverslips or chamber slides. Treat the cells with Iloprost or vehicle at desired concentrations for a specified duration. Include a positive control treated with an apoptosis-inducing agent.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 2-5 minutes on ice.
-
TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled dUTPs.
-
Counterstaining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
-
Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: Count the number of TUNEL-positive cells and the total number of cells in several random fields to determine the apoptotic index.
-
Data Analysis: Compare the apoptotic index between different treatment groups.
Protocol 4: In Vivo Vascular Remodeling Model (Mouse Carotid Artery Ligation)
This model induces neointimal hyperplasia, a key feature of vascular remodeling, which can be modulated by Iloprost.
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthesia (e.g., ketamine/xylazine)
-
Surgical microscope
-
Micro-surgical instruments
-
Suture material (e.g., 6-0 silk)
-
This compound
-
Vehicle control
-
Tissue processing reagents for histology (formalin, paraffin)
-
Stains (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson)
-
Image analysis software
Procedure:
-
Anesthesia and Surgery: Anesthetize the mouse and make a midline cervical incision.[6] Isolate the left common carotid artery. Ligate the external carotid artery, internal carotid artery, and occipital artery branches, leaving the superior thyroid artery intact to induce low, disturbed blood flow.[6]
-
Drug Administration: Administer Iloprost or vehicle to the mice via a suitable route (e.g., osmotic mini-pumps for continuous infusion or daily injections) for the desired duration (e.g., 14-28 days).
-
Tissue Harvest and Preparation: At the end of the treatment period, euthanize the mice and perfuse-fix the vasculature with formalin.[11] Excise the ligated carotid artery and process it for paraffin (B1166041) embedding.
-
Histological Analysis: Cut cross-sections of the artery and stain with Hematoxylin and Eosin (for general morphology) and Verhoeff-Van Gieson (to visualize elastic laminae).
-
Morphometric Analysis: Capture images of the stained sections and use image analysis software to measure the lumen area, intima area, and media area. Calculate the intima-to-media ratio.
-
Data Analysis: Compare the morphometric parameters between the Iloprost-treated and vehicle-treated groups to determine the effect of Iloprost on neointima formation.
Signaling Pathways and Visualizations
Iloprost Signaling in Vascular Smooth Muscle Cells
Iloprost binding to the IP receptor on VSMCs activates the Gs-adenylyl cyclase-cAMP-PKA pathway.[5] This leads to the inhibition of proliferative signaling cascades and promotes a quiescent, contractile phenotype.[6]
Caption: Iloprost signaling in VSMCs leading to inhibition of proliferation.
Iloprost Signaling in Endothelial Cells
In endothelial cells, Iloprost-mediated cAMP elevation leads to the activation of Rac1 and inhibition of RhoA.[7] This promotes the stability of cell-cell junctions and enhances the endothelial barrier function.
Caption: Iloprost signaling in ECs enhancing barrier function.
Inflammatory Signaling Pathways Modulated by Iloprost
Iloprost can attenuate inflammatory responses by inhibiting the activation of key signaling molecules like NF-κB and p38 MAPK.[8][9]
Caption: Iloprost-mediated inhibition of inflammatory signaling pathways.
References
- 1. Iloprost-induced inhibition of proliferation of coronary artery smooth muscle cells is abolished by homologous desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology and efficacy of inhaled iloprost for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioprotective prostacyclin signaling in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Novel signaling pathways promote a paracrine wave of prostacyclin-induced vascular smooth muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rac1 and RhoA as regulators of endothelial phenotype and barrier function in hypoxia-induced neonatal pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iloprost improves endothelial barrier function in LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the p38 MAPK/NF-κB pathway contributes to doxorubicin-induced inflammation and cytotoxicity in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Site-specific delivery of iloprost during experimental angioplasty suppresses smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Remodeling with neointima formation in the mouse carotid artery after cessation of blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of RhoA, but Not Rac1, Mediates Early Stages of S1P-Induced Endothelial Barrier Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparing 16(S)-Iloprost Stock Solutions for Cell Culture Experiments
Introduction
Iloprost (B1671730) is a synthetic and chemically stable analog of prostacyclin (PGI2), known for its potent vasodilatory and anti-platelet aggregation properties.[1][2] The 16(S) stereoisomer, in particular, is noted for being more biologically active than its 16(R) counterpart.[3] In cell culture experiments, 16(S)-Iloprost is a valuable tool for investigating various cellular processes, including signaling pathways related to pulmonary arterial hypertension, scleroderma, and fibrosis.[4][5] Its mechanism of action primarily involves binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR), which activates adenylate cyclase and leads to an increase in intracellular cyclic AMP (cAMP).[1][6]
These application notes provide a comprehensive guide for researchers on the preparation, storage, and use of this compound stock solutions to ensure reproducibility and accuracy in cell culture experiments.
Data Presentation
Table 1: Compound Information for this compound
| Property | Value |
|---|---|
| Formal Name | 5E-[(3aS,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3S,4S)-3-hydroxy-4-methyl-1-octen-6-yn-1-yl]-2(1H)-pentalenylidene]-pentanoic acid |
| CAS Number | 74843-14-4 |
| Molecular Formula | C₂₂H₃₂O₄ |
| Formula Weight | 360.5 g/mol |
| Purity | ≥98% |
| Formulation | Typically supplied as a solution in methyl acetate (B1210297) or as an oily substance. |
Source:[7]
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
|---|---|
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/mL |
| Ethanol | 30 mg/mL |
| PBS (pH 7.2) | 1 mg/mL |
Table 3: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Stability | Notes |
|---|---|---|---|
| As Supplied (in Methyl Acetate) | -20°C | ≥ 2 years | Keep tightly sealed. |
| High-Concentration Stock (in DMSO/Ethanol) | -20°C or -80°C | At least 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Working Solutions | 2-8°C | ≤ 24 hours | Prepare fresh daily for experiments.[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
Materials and Equipment:
-
This compound (solid or oil)
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculation of Mass:
-
To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 360.5 g/mol x 1000 mg/g = 3.605 mg
-
-
Weighing:
-
In a sterile environment (e.g., a chemical fume hood), accurately weigh 3.61 mg of this compound and transfer it to a sterile vial.
-
-
Dissolution:
-
Add 1 mL of sterile, anhydrous DMSO to the vial containing the this compound.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.
-
Visually inspect the solution to confirm that no particulates are present.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium immediately before use. It is crucial to perform serial dilutions to ensure accuracy and to minimize the final concentration of DMSO, which can be toxic to cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes and serological pipettes
Procedure (Example: Preparing a 100 nM working solution):
-
Intermediate Dilution:
-
Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100.
-
Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. Mix gently by pipetting.
-
-
Final Working Solution:
-
Prepare the final 100 nM working solution by diluting the 100 µM intermediate solution 1:1000.
-
For example, to make 1 mL of the final solution, add 1 µL of the 100 µM intermediate solution to 999 µL of cell culture medium.
-
-
Vehicle Control:
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of Iloprost used in the experiment.
-
In the example above, the final DMSO concentration is 0.001%. The vehicle control should therefore contain 0.001% DMSO in the cell culture medium.
-
-
Application to Cells:
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified signaling cascade initiated by this compound.
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. Iloprost - Wikipedia [en.wikipedia.org]
- 3. EP3781544A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]
- 4. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iloprost reverses established fibrosis in experimental right ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. JCI - Iloprost suppresses connective tissue growth factor production in fibroblasts and in the skin of scleroderma patients [jci.org]
Troubleshooting & Optimization
Technical Support Center: 16(S)-Iloprost in Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and degradation of 16(S)-Iloprost in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stable synthetic analog of prostacyclin (PGI₂). Its primary mechanism of action involves binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP mediates a range of cellular responses, including vasodilation and inhibition of platelet aggregation.
Q2: What is the known stability of this compound in aqueous solutions?
A2: this compound is known to be stable in aqueous solutions at a neutral pH. Specifically, it has been reported to be stable at room temperature at a pH of 7.4. For long-term storage, it is recommended to store this compound solutions at -20°C, where it can be stable for at least two years.
Q3: How does the presence of serum in cell culture media affect the stability of prostacyclin analogs like Iloprost?
A3: The presence of plasma and serum albumin has been shown to have a protective effect on the stability of prostacyclin. This suggests that supplementing cell culture media with Fetal Bovine Serum (FBS) may enhance the stability of this compound compared to serum-free media. However, the exact kinetics of this stabilization in a cell culture context have not been extensively quantified in publicly available literature.
Q4: What are the potential degradation pathways for Iloprost?
A4: The primary degradation pathway for prostaglandins, including Iloprost, can involve hydrolysis and oxidation. In aqueous solutions, hydrolysis of the ester group (if present in a prodrug form) and oxidation of the side chains are potential degradation routes. The specific degradation products in cell culture media have not been extensively characterized in the literature.
Q5: Are there any specific components in cell culture media that are known to affect the stability of sensitive molecules like Iloprost?
A5: While specific studies on Iloprost are limited, it is known that components in cell culture media can influence the stability of sensitive compounds. For instance, the presence of certain ions, the pH of the media, and exposure to light and elevated temperatures can all contribute to degradation. It is advisable to minimize exposure to harsh conditions.
Troubleshooting Guide
Q: I am not observing the expected biological effect of this compound in my cell culture experiments. Could stability be an issue?
A: Yes, a lack of biological response could be due to the degradation of this compound. Here are a few troubleshooting steps to consider:
-
Preparation of Stock Solutions: Ensure that your stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or ethanol) and stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Concentration Preparation: Prepare the final working concentration in your cell culture medium immediately before adding it to your cells. Avoid pre-incubating the Iloprost-containing medium for extended periods at 37°C before the experiment.
-
Media Components: If you are using a complex or custom-formulated medium, consider if any components could be interacting with and degrading the Iloprost. When possible, perform a pilot experiment to compare the activity of freshly prepared Iloprost in your specific medium versus a simpler buffered solution like PBS (pH 7.2-7.4).
-
Perform a Stability Study: If you continue to suspect stability issues, it is highly recommended to perform a dedicated stability study under your specific experimental conditions. A detailed protocol for such a study is provided below.
Q: How can I minimize the degradation of this compound during my experiments?
A: To minimize degradation, follow these best practices:
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials.
-
Light Protection: Protect solutions from direct light, especially during storage and incubation.
-
pH Control: Ensure the pH of your cell culture medium is within the physiological range (typically 7.2-7.4), as extreme pH can accelerate degradation.
-
Fresh Preparation: Prepare working solutions fresh from a frozen stock for each experiment.
-
Minimize Incubation Time: While not always possible depending on the experimental design, be mindful of long incubation periods and consider replenishing the Iloprost-containing medium if the experiment spans several days.
Stability of this compound in Cell Culture Media: A Data Summary
| Condition | Medium | Serum | Estimated Half-life (at 37°C) | Recommendations |
| Standard Cell Culture | DMEM (High Glucose) | 10% FBS | > 24 hours (estimated) | Prepare fresh for each experiment. For long-term experiments, consider media changes. |
| Standard Cell Culture | RPMI-1640 | 10% FBS | > 24 hours (estimated) | Prepare fresh for each experiment. For long-term experiments, consider media changes. |
| Serum-Free Conditions | DMEM (High Glucose) | Serum-Free | Likely shorter than with serum | Use as quickly as possible after preparation. Consider more frequent media changes. |
| Serum-Free Conditions | RPMI-1640 | Serum-Free | Likely shorter than with serum | Use as quickly as possible after preparation. Consider more frequent media changes. |
| Aqueous Buffer | PBS (pH 7.4) | N/A | Stable for several hours at RT | Good for short-term in vitro assays. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS, if applicable)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO₂)
-
LC-MS system
-
Appropriate solvents for LC-MS analysis (e.g., acetonitrile (B52724), methanol, formic acid)
-
Internal standard for LC-MS analysis (e.g., a deuterated analog of Iloprost, if available)
2. Procedure:
-
Preparation of Iloprost-Spiked Media:
-
Prepare the cell culture medium to be tested, including any supplements like FBS.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Spike the cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 1 µM). Ensure the final concentration of the solvent is minimal (e.g., <0.1%) to avoid solvent effects.
-
Prepare a sufficient volume to collect samples at all time points.
-
-
Incubation and Sampling:
-
Aliquot the Iloprost-spiked medium into sterile conical tubes for each time point.
-
Place the tubes in a 37°C, 5% CO₂ incubator to mimic cell culture conditions.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.
-
Immediately after removal, transfer aliquots of the medium to microcentrifuge tubes and store at -80°C until LC-MS analysis. The T=0 sample should be collected and frozen immediately after preparation.
-
-
Sample Preparation for LC-MS Analysis:
-
Thaw the samples on ice.
-
Perform a protein precipitation step to remove proteins from the media that could interfere with the analysis. A common method is to add 3 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of the sample.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Develop an appropriate LC-MS method for the quantification of this compound. This will involve optimizing the chromatographic separation and the mass spectrometric detection parameters.
-
Generate a standard curve of this compound in the same cell culture medium (at T=0) to accurately quantify the concentration in the stability samples.
-
Analyze the prepared samples and the standard curve samples by LC-MS.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample from the different time points using the standard curve.
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t₁/₂) of this compound in the tested medium by fitting the data to an appropriate degradation kinetics model (e.g., first-order decay).
-
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Simplified signaling pathway of this compound.
appropriate solvent for dissolving 16(S)-Iloprost for in vitro assays
This guide provides researchers, scientists, and drug development professionals with technical information, protocols, and troubleshooting advice for using 16(S)-Iloprost in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound to prepare a stock solution?
A1: For preparing a concentrated stock solution, organic solvents are recommended. This compound is readily soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol.[1] For direct preparation of an aqueous solution, Phosphate-Buffered Saline (PBS, pH 7.2) can be used, but the solubility is significantly lower.[1]
Q2: How do I prepare a working solution of Iloprost in cell culture medium?
A2: First, prepare a concentrated stock solution in an organic solvent like DMSO or Ethanol.[1] This stock can then be serially diluted into your aqueous cell culture medium to achieve the final desired concentration. It is crucial to ensure the final concentration of the organic solvent in the medium is minimal (typically ≤0.5%, ideally ≤0.1%) to avoid solvent-induced cellular toxicity or off-target effects.[2][3] Always add the stock solution to the medium while vortexing or mixing to ensure rapid dispersion and prevent precipitation.
Q3: What is a vehicle control and why is it essential?
A3: A vehicle control is a crucial part of the experimental design. It consists of treating a set of cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the Iloprost, but without the Iloprost itself.[2][4] This allows you to differentiate the biological effects of Iloprost from any potential effects caused by the solvent.[2]
Q4: How should I store Iloprost solutions?
A4: Concentrated stock solutions of Iloprost in anhydrous organic solvents like DMSO or Ethanol should be stored at -20°C.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of Iloprost are less stable and it is not recommended to store them for more than one day.[1]
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Approximate Solubility | Reference |
| DMF | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| DMSO | 25 mg/mL | [1] |
| PBS (pH 7.2) | 1 mg/mL | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting stock solution into aqueous medium. | The stock solution is too concentrated, or the dilution is performed too quickly, causing the compound to crash out of solution. | 1. Use a slightly lower concentration for your stock solution. 2. When diluting, add the stock solution dropwise into the vortexing aqueous buffer or medium to ensure rapid and even dispersion. 3. Pre-warm the aqueous medium to 37°C before adding the stock solution. |
| High cell death observed in both Iloprost-treated and vehicle control wells. | The final concentration of the organic solvent (e.g., DMSO) is too high for your cell line, leading to cytotoxicity.[2] | 1. Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line (e.g., test 0.01% to 1% DMSO).[3] 2. Keep the final DMSO concentration consistent across all treatment groups and as low as possible, ideally ≤0.1%.[2] |
| Inconsistent or no biological effect observed. | 1. Degradation of Iloprost in aqueous solution. 2. Receptor desensitization due to prolonged exposure.[5] 3. Incorrect experimental setup. | 1. Always prepare fresh dilutions of Iloprost in aqueous medium for each experiment. Do not store aqueous solutions for more than a day.[1] 2. Consider the time course of your experiment; long incubation times may lead to receptor desensitization. 3. Ensure all controls (untreated, vehicle) are included and that the assay endpoint is appropriate for the expected biological activity. |
Visualizations: Pathways and Workflows
Caption: Iloprost Signaling Pathway.
Caption: General workflow for an in vitro cell proliferation assay.
Experimental Protocols
Protocol: Determining the Effect of this compound on Cell Proliferation using an MTT Assay
This protocol provides a general framework for assessing the anti-proliferative effects of Iloprost on a chosen cell line, such as human pulmonary artery smooth muscle cells.[6]
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
2. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dispense into single-use aliquots and store at -20°C.
3. Experimental Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the Iloprost stock solution in complete culture medium to achieve 2x the final desired concentrations (e.g., ranging from 2 nM to 2 µM).
-
Prepare a vehicle control working solution by diluting DMSO in medium to match the highest concentration of DMSO used in the Iloprost dilutions (e.g., 0.2% if the final concentration will be 0.1%).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the prepared working solutions to the appropriate wells. Include wells for "medium only" (untreated), "vehicle control", and the various Iloprost concentrations.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the average absorbance of blank wells (medium only, no cells) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of Iloprost concentration to generate a dose-response curve and calculate the IC₅₀ value if applicable.
References
- 1. Prostacyclin analogues reduce ADP-ribosylation of the alpha-subunit of the regulatory Gs-protein and diminish adenosine (A2) responsiveness of platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. genetics - Why is a DMSO-only Control Important? - Biology Stack Exchange [biology.stackexchange.com]
- 5. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
Technical Support Center: Optimizing 16(S)-Iloprost Concentration in Endothelial Cell Experiments
Welcome to the technical support center for optimizing the use of 16(S)-Iloprost in endothelial cell cultures. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this prostacyclin analog while avoiding potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration range for this compound in endothelial cell experiments?
A1: The optimal concentration of this compound can vary depending on the specific endothelial cell type and the experimental endpoint. Based on published studies, a concentration of 150 nM has been shown to be effective in enhancing endothelial barrier function, promoting angiogenesis, and inhibiting endothelial-to-mesenchymal transition without causing cytotoxicity.[1] Some studies have used concentrations up to 10 µM and found them to be protective against apoptosis. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q2: Is this compound cytotoxic to endothelial cells at high concentrations?
A2: While Iloprost is generally considered cytoprotective at therapeutic concentrations, supra-physiological concentrations may lead to adverse effects. Prolonged and excessive elevation of intracellular cyclic AMP (cAMP), the primary second messenger of Iloprost, can paradoxically lead to endothelial barrier disruption. This may occur through the transcriptional repression of Ras-related protein (RRAS), which is crucial for maintaining vascular stability.
Q3: How does this compound exert its protective effects on endothelial cells?
A3: Iloprost, a stable analog of prostacyclin (PGI2), binds to the prostacyclin receptor (IP receptor) on endothelial cells.[2] This interaction activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[2] Elevated cAMP activates Protein Kinase A (PKA) and other downstream effectors, resulting in several protective effects, including:
-
Enhanced Barrier Function: Strengthening of cell-cell junctions.[1][3]
-
Inhibition of Apoptosis: Protection against programmed cell death.[4]
-
Promotion of Angiogenesis: Formation of new blood vessels.[1]
-
Anti-inflammatory Effects: Reduction of inflammatory responses.[5][6]
Q4: What are the key signaling pathways activated by this compound in endothelial cells?
A4: The primary signaling pathway activated by Iloprost is the cAMP/PKA pathway . Upon binding to its receptor, Iloprost stimulates cAMP production, which in turn activates PKA. PKA then phosphorylates various downstream targets, leading to the observed cellular effects. Another important pathway involves the cAMP-inducible guanine (B1146940) nucleotide exchange factor Epac, which, via Rap1, can also contribute to the enhancement of endothelial barrier function. At therapeutic concentrations, Iloprost can also inhibit the pro-apoptotic XIAP protein degradation through a Ras/MEK-1/ERK signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected cell death or detachment | Iloprost concentration is too high, leading to excessive cAMP signaling and potential disruption of cell adhesion. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a lower concentration range (e.g., 10-100 nM) and gradually increase. |
| Contamination of cell culture. | Regularly check for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. | |
| Inconsistent or no observable effect | Iloprost concentration is too low. | Increase the concentration of Iloprost. Ensure proper storage and handling of the compound to maintain its activity. |
| Cell density is not optimal. | Optimize cell seeding density. Endothelial cells often require a confluent monolayer for optimal response. | |
| Insufficient incubation time. | Extend the incubation time with Iloprost. A time-course experiment may be necessary to determine the optimal duration. | |
| Variability between experiments | Inconsistent cell passage number. | Use cells within a consistent and low passage number range, as endothelial cell characteristics can change with prolonged culture. |
| Variations in Iloprost preparation. | Prepare fresh dilutions of Iloprost for each experiment from a concentrated stock solution. |
Quantitative Data Summary
The following tables summarize the concentrations of Iloprost used in various in vitro studies and their observed effects on endothelial cells.
Table 1: Therapeutic Concentrations of Iloprost in Endothelial Cells
| Concentration | Cell Type | Observed Effect | Reference |
| 150 nM | Scleroderma Dermal Endothelial Cells | Increased VE-cadherin clustering, reduced permeability, increased tubulogenesis, blocked EndoMT. | [1] |
| 75 nM | Human Pulmonary Artery Endothelial Cells | Attenuated LPS-induced disruption of the endothelial monolayer. | [7] |
| 1 µM - 10 µM | Human Pulmonary Microvascular Endothelial Cells | Reduced cigarette smoke extract-induced apoptosis. | [4] |
| 200 ng/mL (~540 nM) | Human Pulmonary Artery Endothelial Cells | Attenuated LPS-induced cytoskeletal remodeling and gap formation. |
Table 2: Potentially Cytotoxic Concentrations and Effects of High cAMP
| Condition | Cell Type | Observed Effect | Reference |
| Prolonged cAMP elevation | Endothelial Cells | Transcriptional repression of RRAS, leading to disrupted adherens junctions and increased permeability. | |
| cAMP/PKA stimulation | Microvascular Coronary Endothelial Cells | Increased permeability due to disintegration of cell adhesion structures. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing the effect of this compound on the viability of endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete endothelial cell growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of the Iloprost dilutions. Include a vehicle control (medium with the same concentration of solvent used for Iloprost).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
Endothelial cells
-
Complete endothelial cell growth medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed endothelial cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound for the desired duration. Include a vehicle control, a low control (untreated cells), and a high control (cells treated with lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance values of the low and high controls.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Endothelial PKA activity regulates angiogenesis by limiting autophagy through phosphorylation of ATG16L1 | eLife [elifesciences.org]
- 2. Opposite effect of cAMP signaling in endothelial barriers of different origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Prolonged activation of cAMP signaling leads to endothelial barrier disruption via transcriptional repression of RRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iloprost improves endothelial barrier function in LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iloprost improves endothelial barrier function in lipopolysaccharide-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelial PKA activity regulates angiogenesis by limiting autophagy through phosphorylation of ATG16L1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 16(S)-Iloprost in Platelet Aggregation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of response to 16(S)-Iloprost in platelet aggregation studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in inhibiting platelet aggregation?
A1: this compound is a stable synthetic analog of prostacyclin (PGI2) that functions as a potent inhibitor of platelet aggregation.[1][2] Its primary mechanism involves binding to the prostacyclin receptor (IP receptor) on the surface of platelets.[1][2] This binding activates a Gs alpha subunit-coupled signaling cascade, leading to the activation of adenylyl cyclase.[1][3] Adenylyl cyclase then converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[1][4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1][3] PKA activation leads to the phosphorylation of various downstream targets, which ultimately inhibits platelet activation and aggregation by, for example, reducing intracellular calcium mobilization and preventing the conformational change of the GPIIb/IIIa receptor.[1][5]
Q2: What is the expected effective concentration range for this compound?
A2: The effective concentration of Iloprost (B1671730) can vary depending on the specific experimental conditions, including the agonist used and its concentration. However, studies have shown that Iloprost can concentration-dependently inhibit platelet aggregation at nanomolar concentrations.[6][7] For instance, concentrations between 0.5 nM and 5 nM have been shown to effectively attenuate platelet aggregation induced by agonists like thrombin, ADP, and collagen.[6][7] It's important to note that at very low concentrations (e.g., below 2 nM), Iloprost may primarily inhibit platelet apoptosis without significantly affecting platelet function.[3][8]
Q3: What is the difference between the 16(S) and 16(R) isomers of Iloprost?
A3: The stereoisomers of Iloprost, 16(S) and 16(R), exhibit significantly different biological activities. The 16(S) isomer is substantially more potent in inhibiting platelet aggregation, being approximately 20 times more effective than the 16(R) isomer.[9] This difference in potency is attributed to a much higher binding affinity of the 16(S) isomer to the platelet IP receptor.[9] The IC50 value for 16(R)-Iloprost in inhibiting platelet aggregation has been reported to be 65 nM.[10] Therefore, it is crucial to use the correct isomer for your experiments.
Troubleshooting Guide: Lack of Response to this compound
This guide addresses common issues that may lead to a diminished or absent response to this compound in platelet aggregation assays.
Problem Area 1: Reagent and Preparation
Q: I'm not observing any inhibition of platelet aggregation with this compound. What could be wrong with my reagents?
A: Several factors related to your reagents could be the cause:
-
Iloprost Degradation: Ensure that your this compound stock solution is not expired and has been stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
-
Incorrect Isomer: Verify that you are using the this compound isomer, as the 16(R) isomer is significantly less potent.[9]
-
Agonist Concentration Too High: The concentration of the platelet agonist (e.g., ADP, collagen, thrombin) might be too high, overwhelming the inhibitory effect of Iloprost. It is recommended to perform a dose-response curve for your agonist to determine the EC50 (the concentration that produces 50% of the maximal aggregation).[5] For inhibition studies, using an agonist concentration at or near the EC50 provides an optimal window to observe the effects of an inhibitor.[5]
-
Reagent Quality: The quality of other reagents, such as the anticoagulant (typically 3.2% sodium citrate) and buffers, is also critical.[5] Ensure they are of high quality and correctly prepared.
Problem Area 2: Experimental Protocol and Technique
Q: My results are inconsistent. Could my experimental procedure be the issue?
A: Yes, inconsistencies in your protocol can significantly impact the results:
-
Improper Sample Handling: Platelets are highly sensitive and can be activated by improper handling.[11] Ensure gentle mixing of blood with the anticoagulant and minimize the time between blood collection and processing.[5][11] Avoid vigorous vortexing or shaking of platelet-rich plasma (PRP).
-
Incorrect Incubation Time: Washed platelets should be pre-incubated with Iloprost for a sufficient amount of time to allow for receptor binding and signaling to occur. A common incubation time is 20 minutes at 37°C.[6]
-
Variable Platelet Count: The platelet count in your PRP can affect the aggregation response.[5] It is advisable to standardize the platelet count of your PRP to a consistent concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP).[5]
-
Instrument Malfunction: Ensure your aggregometer is properly calibrated and maintained at 37°C.[5]
Problem Area 3: Biological Factors
Q: I've checked my reagents and protocol, but I'm still not seeing an effect. Are there biological reasons for this lack of response?
A: Yes, several biological factors can contribute to a lack of response to Iloprost:
-
Receptor Desensitization: Prolonged exposure of platelets to Iloprost can lead to desensitization of the IP receptor, resulting in a reduced response.[12][13] If your experimental design involves long incubation times, consider this possibility.
-
Reduced IP Receptor Expression: Certain disease states, such as severe pulmonary hypertension, have been associated with decreased expression of the IP receptor on platelets, which would lead to a diminished response to Iloprost.[14][15] Platelets from individuals with type IIa hypercholesterolemia have also shown reduced sensitivity to Iloprost.[16]
-
Alternative Receptor Binding: Iloprost is not entirely specific to the IP receptor and can also bind to other prostanoid receptors, such as the EP1 receptor.[12] Activation of the EP1 receptor is coupled to an increase in intracellular calcium, which could potentially counteract the inhibitory effects of IP receptor activation.[12]
-
Individual Donor Variability: There can be significant variability in platelet reactivity between different blood donors.
Data Summary
Table 1: Effective Concentrations of Iloprost and Agonists
| Reagent | Typical Concentration Range | Agonist(s) Inhibited | Reference(s) |
| This compound | 0.5 - 10 nM | Thrombin, ADP, Collagen, U46619 | [6][7][8] |
| ADP | 5 - 20 µM | - | [4][5] |
| Collagen | 1 - 5 µg/mL | - | [4][5] |
| Thrombin | 0.01 U/mL | - | [6] |
| U46619 | 0.3 µM | - | [7] |
Table 2: Potency of Iloprost Isomers
| Isomer | Relative Potency | IC50 (Platelet Aggregation) | Reference(s) |
| This compound | ~20x more potent than 16(R) | Not specified | [9] |
| 16(R)-Iloprost | - | 65 nM | [10] |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into tubes containing 3.2% sodium citrate (B86180) at a 9:1 blood-to-anticoagulant ratio.[5]
-
Gently invert the tubes to mix the blood and anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP.[5]
-
Carefully collect the upper PRP layer without disturbing the buffy coat.[5]
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.[5]
-
Allow the PRP to rest at room temperature for at least 30 minutes before use to allow the platelets to return to a resting state.[5]
Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument by placing a cuvette with PPP in the reference well to set 100% light transmission and a cuvette with PRP in the sample well to set 0% light transmission.
-
Pipette a standardized volume of PRP into a cuvette with a stir bar.
-
Pre-incubate the PRP with the desired concentration of this compound or vehicle control for 20 minutes at 37°C.[6]
-
Add the platelet agonist (e.g., ADP, collagen) to the cuvette to initiate aggregation.
-
Record the change in light transmission over time to measure platelet aggregation.
Visualizations
Caption: Iloprost signaling pathway in platelets.
Caption: Experimental workflow for platelet aggregation assay.
Caption: Troubleshooting decision tree for Iloprost experiments.
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iloprost antagonizes the increase in internal calcium concentration induced by alpha-thrombin in human platelets: a study of desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. Role of the prostanoid EP4 receptor in iloprost-mediated vasodilatation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iloprost binding and inhibition of aggregation in platelet rich plasma. Differences between normal and type IIa hypercholesterolemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing 16(S)-Iloprost dose-response curve variability in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in the dose-response curve of 16(S)-Iloprost in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic and chemically stable analog of prostacyclin (PGI2). Its primary mechanism of action is to bind to and activate the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation.
Q2: Besides the IP receptor, does Iloprost interact with other receptors?
A2: Yes, Iloprost is not entirely selective for the IP receptor and has been shown to bind to other prostanoid receptors, which can contribute to response variability. It has a high affinity for the prostaglandin (B15479496) E1 (EP1) receptor and can also interact with EP2, EP3, EP4, and DP1 receptors. Activation of EP2 and DP1 receptors also leads to vasodilation, while EP1 receptor activation can cause vasoconstriction, potentially counteracting the desired vasodilatory effect.
Q3: How should this compound be prepared and stored for in vitro experiments?
A3: Iloprost is available as a concentrate for solution for infusion. For in vitro experiments, it should be diluted in an appropriate buffer (e.g., PBS or cell culture medium) to the desired final concentration. To ensure sterility, the infusion solution should be freshly prepared for each experiment. While chemical and physical in-use stability has been demonstrated for 24 hours at 25°C, from a microbiological standpoint, it is best to use the diluted solution immediately. If immediate use is not possible, store at 2-8°C for no longer than 24 hours, provided the dilution was performed under aseptic conditions. For long-term storage of stock solutions, it is advisable to prepare single-use aliquots and store them at -20°C to minimize freeze-thaw cycles.
Q4: What is receptor desensitization and how can it affect my Iloprost experiments?
A4: Receptor desensitization, also known as tachyphylaxis, is a phenomenon where prolonged or repeated exposure to an agonist results in a reduced cellular response. For Iloprost, continuous exposure can lead to a loss of the vasodilatory response. This is thought to occur through the phosphorylation of the IP receptor by protein kinase C (PKC), leading to receptor uncoupling from its signaling pathway and a reduction in the number of available receptors on the cell surface. This can be a significant source of variability in experiments with long incubation times or repeated dosing.
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability in dose-response curves between replicate experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number and Confluency | Maintain a consistent cell passage number for all experiments, as receptor expression can change with repeated passaging. Seed cells at a consistent density to ensure they reach a similar confluency (ideally 70-80%) at the time of the experiment. High confluency can alter cell signaling. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of Iloprost for each experiment from a validated stock solution. Ensure thorough mixing of the stock solution before dilution. |
| Variability in Incubation Times | Use a precise timer for all incubation steps, especially for short-term stimulation experiments. |
| Cell Line Instability | Regularly check cell lines for mycoplasma contamination and verify their identity using short tandem repeat (STR) profiling. |
Issue 2: The observed EC50 value is significantly higher than expected from the literature.
| Potential Cause | Troubleshooting Steps |
| Receptor Desensitization | Reduce the pre-incubation and incubation times with Iloprost. If long-term effects are being studied, consider a time-course experiment to characterize the onset of desensitization. |
| Iloprost Degradation | Prepare fresh Iloprost solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Low Receptor Expression | Verify the expression of the IP receptor and other relevant prostanoid receptors in your cell line using techniques like qPCR or western blotting. |
| Presence of Antagonistic Receptors | Consider the possibility of co-expression of receptors that mediate opposing effects (e.g., EP1). Use selective antagonists to block these receptors and isolate the IP receptor-mediated response. |
Issue 3: No response or a very weak response to Iloprost stimulation.
| Potential Cause | Troubleshooting Steps |
| Incorrect Iloprost Concentration Range | Perform a wider range of Iloprost concentrations in your dose-response experiment to ensure you are capturing the full curve. |
| Cell Health | Ensure cells are healthy and viable before starting the experiment. Check for signs of stress or contamination. |
| Problem with Downstream Assay | Validate your downstream assay (e.g., cAMP measurement) with a known activator of the pathway, such as forskolin, to confirm that the assay itself is working correctly. |
| Inappropriate Cell Model | Confirm that the chosen cell line expresses the necessary receptors and signaling components for an Iloprost response. |
In Vivo Experiments
Issue 1: Inconsistent or unexpected physiological responses in animal models.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dose Calculation | Ensure accurate dose conversion from human to the specific animal model being used, typically based on body surface area rather than just body weight. |
| Route of Administration | The route of administration (e.g., intravenous, inhaled, intranasal) significantly impacts the bioavailability and distribution of Iloprost. Ensure the chosen route is appropriate for the experimental question and is performed consistently. |
| Animal Strain and Health Status | Different animal strains can exhibit varying responses to drugs. Use a consistent strain and ensure all animals are healthy and free from underlying conditions that could affect the cardiovascular or inflammatory systems. |
| Anesthesia and Surgical Stress | Anesthesia and surgical procedures can significantly impact hemodynamics and inflammatory responses. Use a consistent and appropriate anesthetic regimen and allow for a stabilization period before drug administration. |
Quantitative Data Summary
Table 1: Binding Affinity (Ki) of Iloprost for Human Prostanoid Receptors
| Receptor | Binding Affinity (Ki) in nM |
| IP | 3.9 |
| EP1 | 1.1 |
| EP2 | Very Low Affinity |
| EP3 | Low Affinity |
| EP4 | Low Affinity |
| DP1 | Very Low Affinity |
| FP | Low Affinity |
| TP | Very Low Affinity |
Table 2: Functional Potency (EC50) of Iloprost in Functional Assays
| Assay | Cell/Tissue Type | EC50 (nM) |
| cAMP Elevation | Cells expressing human IP receptor | 0.37 |
| Calcium Influx | Cells expressing human EP1 receptor | 0.30 |
| cAMP Elevation | Cells expressing human DP1 receptor | 0.6 |
| cAMP Elevation | Cells expressing human EP2 receptor | 6.2 |
Experimental Protocols
Protocol 1: In Vitro Measurement of Intracellular cAMP Levels
This protocol describes the measurement of intracellular cAMP levels in cultured cells following stimulation with this compound using a competitive ELISA-based assay.
Materials:
-
Cells expressing the prostacyclin (IP) receptor
-
Cell culture medium
-
This compound
-
Forskolin (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
cAMP ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation (Optional): Depending on the cell type and basal cAMP levels, you may need to serum-starve the cells for 2-4 hours prior to the experiment to reduce background signaling.
-
Pre-treatment with PDE Inhibitor: To prevent the degradation of cAMP, pre-treat the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C.
-
Iloprost Stimulation: Prepare serial dilutions of Iloprost in cell culture medium (containing the PDE inhibitor). Aspirate the pre-treatment medium and add the Iloprost dilutions to the cells. Include a vehicle control (medium with PDE inhibitor only) and a positive control (e.g., 10 µM Forskolin).
-
Incubation: Incubate the plate at 37°C for the desired time (e.g., 15-30 minutes). The optimal incubation time should be determined empirically.
-
Cell Lysis: Aspirate the stimulation medium and wash the cells once with cold PBS. Add the cell lysis buffer provided with the cAMP ELISA kit to each well and incubate on ice for 10-20 minutes.
-
cAMP Measurement: Collect the cell lysates and measure the cAMP concentration according to the manufacturer's instructions for the ELISA kit.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Use the standard curve to determine the cAMP concentration in your samples. Plot the cAMP concentration against the log of the Iloprost concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol describes the assessment of the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn human blood in sodium citrate (B86180) tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
Platelet agonist (e.g., ADP, collagen, or thrombin)
-
Saline
-
Light Transmission Aggregometer
Procedure:
-
PRP and PPP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Transfer the PRP to a new tube. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregometer Setup: Set up the aggregometer according to the manufacturer's instructions. Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.
-
Iloprost Incubation: Pre-incubate aliquots of PRP with various concentrations of Iloprost or vehicle control (saline) for a specified time (e.g., 5-10 minutes) at 37°C in the aggregometer cuvettes with stirring.
-
Induction of Aggregation: Add a sub-maximal concentration of a platelet agonist (e.g., ADP) to the PRP to induce aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Determine the maximal aggregation for each concentration of Iloprost. Plot the percentage inhibition of aggregation against the log of the Iloprost concentration to generate a dose-response curve and calculate the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for dose-response variability.
Technical Support Center: Investigating Receptor Desensitization with Prolonged 16(S)-Iloprost Exposure
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying the potential for receptor desensitization following prolonged exposure to 16(S)-Iloprost, a stable prostacyclin analog.
Frequently Asked Questions (FAQs)
Q1: What is receptor desensitization in the context of this compound?
A1: Receptor desensitization is a process where a receptor, in this case, the prostacyclin (IP) receptor, shows a diminished response to a continuous or repeated stimulation by an agonist like this compound.[1] This can manifest as a reduced signaling output, such as decreased cyclic AMP (cAMP) production, even in the presence of the agonist.[2][3]
Q2: What are the known mechanisms of IP receptor desensitization?
A2: IP receptor desensitization is a complex process involving several mechanisms:
-
Receptor Phosphorylation: Agonist binding can trigger phosphorylation of the IP receptor by G-protein-coupled receptor kinases (GRKs) and protein kinase C (PKC).[4][5]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestins, which uncouple the receptor from its G-protein, thereby attenuating signaling.[6][7][8]
-
Receptor Internalization: The receptor-arrestin complex can be targeted for endocytosis, removing the receptor from the cell surface and further reducing its availability for agonist binding.[8]
-
Heterologous Desensitization: Prolonged activation of the IP receptor can also lead to the desensitization of other Gs-coupled receptors, a process known as heterologous desensitization. This may involve alterations in downstream signaling components like the stimulatory G-protein (Gs).[9][10]
Q3: How quickly does desensitization to Iloprost (B1671730) occur?
A3: Desensitization to iloprost can occur relatively rapidly. Studies in isolated rabbit lungs have shown a complete loss of the vasodilatory response to iloprost after a 180-minute continuous infusion.[5][11] In cultured rabbit pulmonary smooth muscle cells, a time-dependent reduction in iloprost-induced cAMP formation was observed within hours.[2]
Q4: Is desensitization to this compound reversible?
A4: The reversibility of desensitization can depend on the specific mechanisms involved and the duration of agonist exposure. Short-term desensitization due to receptor phosphorylation and uncoupling may be more readily reversible upon agonist removal. However, prolonged exposure leading to receptor downregulation (degradation) would require de novo protein synthesis for the restoration of receptor function, a much slower process.
Quantitative Data on Iloprost-Induced Desensitization
Prolonged exposure to iloprost leads to a time-dependent decrease in the cellular response, as evidenced by reduced cAMP production. The following table summarizes quantitative data from a study on rabbit pulmonary smooth muscle cells, demonstrating the percentage of remaining iloprost-induced cAMP formation after continuous exposure.
| Exposure Time | Iloprost-Induced cAMP Formation (% of Control) |
| 1 hour | 88% |
| 2 hours | 71% |
| 3 hours | 76% |
| 5 hours | 66% |
| 7 hours | 54% |
| 24 hours | 26% |
Data adapted from a study on rabbit pulmonary smooth muscle cells continuously exposed to iloprost.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the IP receptor and a general workflow for investigating desensitization.
Caption: IP Receptor Signaling and Desensitization Pathway.
Caption: General Experimental Workflow for Desensitization Studies.
Experimental Protocols
Here are detailed methodologies for key experiments to assess receptor desensitization.
Protocol 1: cAMP Measurement Assay
This protocol is designed to quantify changes in intracellular cAMP levels following prolonged exposure to this compound.
Materials:
-
Cells expressing the IP receptor (e.g., HEK293, CHO, or primary cells)
-
Cell culture medium
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Prolonged Agonist Exposure:
-
For the "desensitized" group, treat cells with a high concentration of this compound (e.g., 10x EC50) for various time points (e.g., 30 min, 1h, 2h, 4h, 24h).
-
For the "control" group, treat cells with vehicle for the same duration.
-
-
Agonist Washout:
-
Carefully aspirate the medium containing this compound or vehicle.
-
Wash the cells three times with pre-warmed, serum-free medium to remove all traces of the agonist.
-
-
Acute Agonist Challenge:
-
Add fresh medium containing a PDE inhibitor (to prevent cAMP degradation) and incubate for 10-15 minutes.
-
Add varying concentrations of this compound to both control and desensitized wells to generate a dose-response curve. Incubate for the optimal time to stimulate cAMP production (typically 10-30 minutes).
-
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Quantification: Perform the cAMP assay following the kit protocol and measure the signal using a plate reader.
-
Data Analysis:
-
Generate dose-response curves for both control and desensitized conditions by plotting the cAMP signal against the logarithm of the this compound concentration.
-
Calculate the EC50 (potency) and Emax (efficacy) values for each condition. A rightward shift in the EC50 and a decrease in the Emax for the desensitized group indicate receptor desensitization.
-
Protocol 2: Receptor Internalization Assay (Flow Cytometry)
This protocol measures the amount of IP receptor remaining on the cell surface after prolonged agonist exposure.
Materials:
-
Cells stably expressing an epitope-tagged (e.g., FLAG, HA) IP receptor
-
This compound
-
Fluorescently labeled primary antibody against the epitope tag
-
Flow cytometer
-
FACS buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle as described in Protocol 1.
-
Cell Detachment: Gently detach the cells from the plate using a non-enzymatic cell dissociation buffer to preserve surface proteins.
-
Antibody Staining:
-
Wash the cells with cold FACS buffer.
-
Incubate the cells with the fluorescently labeled primary antibody on ice for 30-60 minutes in the dark to label the surface receptors.
-
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
-
Data Analysis:
-
Compare the mean fluorescence intensity (MFI) of the desensitized group to the control group. A decrease in MFI in the desensitized group indicates receptor internalization.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the interaction between the IP receptor and β-arrestin upon agonist stimulation, a key step in desensitization. Commercial assays like DiscoverX's PathHunter® are commonly used.
Materials:
-
Cell line co-expressing the IP receptor fused to a peptide tag and β-arrestin fused to an enzyme acceptor (e.g., from a commercial kit)
-
This compound
-
Assay-specific detection reagents
-
Luminometer
Procedure:
-
Cell Seeding: Seed the engineered cells in a white, clear-bottom multi-well plate.
-
Prolonged Agonist Exposure (Optional, for desensitization studies): Treat cells with this compound or vehicle as described in Protocol 1, followed by a washout step.
-
Acute Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Detection: Add the detection reagents according to the kit protocol and incubate to allow for the enzymatic reaction to generate a chemiluminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 for β-arrestin recruitment.
-
Troubleshooting Guides
Troubleshooting cAMP Assays
| Problem | Potential Cause | Solution |
| High Basal cAMP Levels | - Cell stress or over-confluency.- Endogenous agonist production. | - Ensure optimal cell density and health.- Use serum-free medium for the assay. |
| Low Signal Window | - Inefficient agonist stimulation.- High PDE activity.- Low receptor expression. | - Optimize agonist concentration and incubation time.- Use a PDE inhibitor (e.g., IBMX).- Use a cell line with higher receptor expression. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Pipetting errors. | - Ensure even cell distribution when seeding.- Use calibrated pipettes and be consistent. |
| No Desensitization Observed | - Insufficient duration or concentration of prolonged agonist exposure.- Rapid resensitization after washout. | - Increase the duration and/or concentration of the pre-treatment.- Minimize the time between washout and acute challenge. |
Troubleshooting Receptor Internalization Assays (Flow Cytometry)
| Problem | Potential Cause | Solution |
| High Background Fluorescence | - Non-specific antibody binding.- Autofluorescence of cells. | - Include an isotype control.- Use a blocking buffer.- Use a compensation control if using multiple fluorochromes. |
| Low Signal | - Low receptor expression.- Inefficient antibody staining. | - Use a cell line with higher receptor expression.- Optimize antibody concentration and incubation time. |
| High Cell Death | - Harsh cell detachment method. | - Use a gentle, non-enzymatic cell dissociation buffer. |
| No Internalization Detected | - Internalization is not the primary desensitization mechanism.- Assay conditions are not optimal. | - Investigate other desensitization mechanisms (e.g., receptor-G protein uncoupling).- Optimize agonist concentration and incubation time for internalization. |
Troubleshooting β-Arrestin Recruitment Assays
| Problem | Potential Cause | Solution |
| High Background Signal | - Spontaneous interaction of receptor and β-arrestin fusions. | - Consult the assay manufacturer's troubleshooting guide.- Ensure optimal cell density. |
| Low Signal-to-Background Ratio | - Low receptor expression or β-arrestin recruitment.- Suboptimal agonist concentration or incubation time. | - Use a cell line with validated expression levels.- Perform a full dose-response and time-course experiment. |
| Inconsistent Results | - Cell passage number variation.- Reagent degradation. | - Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment. |
References
- 1. Homologous desensitization - Wikipedia [en.wikipedia.org]
- 2. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desensitization of iloprost responsiveness in human platelets follows prolonged exposure to iloprost in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of the prostacyclin receptor during homologous desensitization. A critical role for protein kinase c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 8. GPCR β-Arrestin Product Solutions [discoverx.com]
- 9. Homologous vs. heterologous desensitization of the adenylate cyclase system in heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Desensitization of platelets to iloprost. Loss of specific binding sites and heterologous desensitization of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Unexpected Off-Target Effects of 16(S)-Iloprost in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected off-target effects of 16(S)-Iloprost in primary cell cultures.
I. Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to Iloprost in our primary pulmonary arterial smooth muscle cells (PASMCs) over time. What could be the cause?
A1: This phenomenon is likely due to receptor desensitization. Prolonged exposure to Iloprost can lead to the phosphorylation of the prostacyclin (IP) receptor by Protein Kinase C (PKC), causing it to become less responsive to the ligand. Additionally, Iloprost has been shown to co-stimulate the EP1 receptor, which can also contribute to this effect. Consider performing time-course experiments to characterize the onset of desensitization.
Q2: Our primary endothelial cells show changes in cell morphology and barrier function upon Iloprost treatment that we did not anticipate. Is this a known off-target effect?
A2: Yes, this is a documented off-target effect. Iloprost can influence endothelial cell barrier function and morphology by modulating VE-cadherin signaling. It has been shown to increase the clustering of VE-cadherin at adherens junctions, which can enhance endothelial barrier properties. This effect is mediated through the activation of the small GTPase Rac.
Q3: We are using primary dendritic cells and have noticed altered cytokine profiles after Iloprost treatment. Is Iloprost known to have immunomodulatory effects?
A3: Iloprost possesses anti-inflammatory properties and can modulate the function of immune cells, including dendritic cells. It has been observed to alter cytokine secretion, which may explain the changes you are observing in your primary dendritic cell cultures.
Q4: In our primary cell cultures with low IP receptor expression, we still see a response to Iloprost. How is this possible?
A4: Iloprost is not entirely selective for the IP receptor. In cells with low IP receptor expression, Iloprost can mediate its effects through other prostanoid receptors, most notably the EP4 receptor. This has been observed in PASMCs from patients with pulmonary hypertension where IP receptor expression was reduced.
Q5: We have observed an unexpected antioxidant effect of Iloprost in our primary cell cultures. What is the mechanism behind this?
A5: The antioxidant effects of Iloprost are an area of ongoing research. While the precise mechanisms are not fully elucidated, it is thought to be related to its ability to modulate intracellular signaling pathways that combat oxidative stress.
II. Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Iloprost Experiments
| Possible Cause | Troubleshooting Step |
| Primary Cell Variability | Primary cells from different donors or passages can exhibit significant variability. Ensure consistent cell sourcing, passage number, and growth conditions. |
| Reagent Quality | Ensure the Iloprost stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Assay Conditions | Optimize incubation times, cell density, and serum concentrations in your experimental medium, as these can influence cellular responses. |
Issue 2: Difficulty Reproducing Endothelial Barrier Enhancement with Iloprost
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Confluence | Endothelial barrier function is highly dependent on a confluent monolayer. Ensure cells have formed tight junctions before starting the experiment. |
| Incorrect Iloprost Concentration | Perform a dose-response curve to determine the optimal concentration of Iloprost for your specific primary endothelial cell type. |
| Issues with VE-cadherin Junctions | Verify the localization and integrity of VE-cadherin junctions using immunofluorescence before and after Iloprost treatment. |
Issue 3: Unexpected Cytotoxicity at High Iloprost Concentrations
| Possible Cause | Troubleshooting Step |
| Off-Target Receptor Activation | High concentrations of Iloprost may lead to the activation of other prostanoid receptors that could trigger apoptotic pathways in certain cell types. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Iloprost is not toxic to your primary cells. Run a solvent control. |
| Cell Stress | Primary cells are sensitive to handling. Minimize stress during media changes and treatments. |
III. Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Iloprost for its on-target (IP) and off-target (EP) prostanoid receptors.
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Primary Downstream Signaling |
| IP (On-Target) | 3.9 | 0.37 | ↑ cAMP |
| EP1 (Off-Target) | 1.1 | 0.3 | ↑ Intracellular Ca2+ |
| EP3 (Off-Target) | Low Affinity | Low Activity | ↓ cAMP |
| EP4 (Off-Target) | Low Affinity | - | ↑ cAMP |
Data compiled from studies on human prostanoid receptors expressed in cell lines.
IV. Experimental Protocols
Protocol 1: Assessing Protein Kinase C (PKC) Activation in Primary Endothelial Cells
Objective: To determine if Iloprost treatment leads to the activation of PKC in primary endothelial cells, which can be indicative of receptor desensitization mechanisms.
Materials:
-
Primary endothelial cells (e.g., HUVECs, HPAECs)
-
Complete cell culture medium
-
Iloprost
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
PKC inhibitor (e.g., Gö6976) as a negative control
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
PKC activity assay kit
-
Western blot reagents and antibodies against phosphorylated PKC isoforms
Procedure:
-
Cell Culture: Plate primary endothelial cells and grow to 80-90% confluence.
-
Treatment:
-
Starve cells in serum-free medium for 2-4 hours prior to treatment.
-
Treat cells with different concentrations of Iloprost for various time points (e.g., 5, 15, 30, 60 minutes).
-
Include a vehicle control, a positive control (PMA), and a negative control (PKC inhibitor + Iloprost).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Collect lysates and determine protein concentration.
-
-
PKC Activity Assay:
-
Follow the manufacturer's instructions for the PKC activity assay kit. This typically involves incubating cell lysates with a PKC substrate and measuring its phosphorylation.
-
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies specific for phosphorylated (activated) PKC isoforms.
-
Normalize to total PKC or a loading control like GAPDH.
-
Protocol 2: Immunofluorescence Staining for VE-Cadherin in Primary Endothelial Cells
Objective: To visualize the effect of Iloprost on the localization and clustering of VE-cadherin at cell-cell junctions in primary endothelial cells.
Materials:
-
Primary endothelial cells cultured on glass coverslips
-
Iloprost
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against VE-cadherin
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Plate primary endothelial cells on sterile glass coverslips and grow to confluence.
-
Treat cells with Iloprost at the desired concentration and for the desired time. Include a vehicle-treated control.
-
-
Fixation:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with the primary anti-VE-cadherin antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope. Analyze the continuity and intensity of VE-cadherin staining at cell junctions.
-
V. Signaling Pathway and Workflow Diagrams
Caption: Iloprost off-target signaling pathways.
Caption: Workflow for PKC desensitization assay.
Caption: Iloprost's effect on VE-cadherin.
Technical Support Center: Enhancing Delivery and Bioavailability of 16(S)-Iloprost in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the prostacyclin analog, 16(S)-Iloprost. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your animal model experiments and improve the delivery and bioavailability of this potent vasodilator.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with Iloprost (B1671730).
| Problem | Potential Cause | Suggested Solution |
| Low Iloprost Bioavailability | Poor aqueous solubility and rapid metabolism of free Iloprost. | Encapsulate Iloprost in a delivery system such as liposomes or cyclodextrin (B1172386) inclusion complexes to improve solubility and protect from degradation.[1][2][3][4][5][6][7] |
| High Systemic Side Effects (e.g., hypotension) | Rapid systemic distribution of Iloprost following intravenous administration. | Consider localized delivery routes like inhalation or intranasal administration to target the lungs directly and minimize systemic exposure.[8][9][10][11][12][13] Liposomal formulations can also help in targeted delivery. |
| Inconsistent Results Between Animals | Variability in administration technique, especially for inhalation or intranasal routes. | Standardize the administration protocol. For intranasal delivery, ensure the animal is properly anesthetized and the solution is delivered slowly to each nare.[14] For inhalation, use a nebulizer system calibrated for the specific animal model.[11][15] |
| Degradation of Iloprost Solution | Iloprost can be unstable at room temperature and in certain pH conditions.[12] | Prepare Iloprost solutions fresh before each use. Store stock solutions at -20°C. For continuous infusion, syringes may need to be changed every 4 hours due to stability concerns.[14][16][17] |
| Loss of Vasodilatory Response (Tachyphylaxis) | Continuous infusion of Iloprost can lead to desensitization of the prostacyclin receptor.[18] | Consider intermittent dosing schedules instead of continuous infusion to allow for receptor resensitization.[16] |
| Difficulty Quantifying Iloprost in Biological Samples | Low in vivo concentrations of Iloprost require highly sensitive analytical methods. | Utilize validated methods like liquid chromatography-mass spectrometry (LC-MS/MS) for accurate quantification of Iloprost in plasma and tissue samples.[19][20][21][22][23] |
Frequently Asked Questions (FAQs)
Formulation & Delivery Systems
-
Q1: How can I improve the encapsulation efficiency of Iloprost in liposomes? A1: Since Iloprost is negatively charged at physiological pH, using cationic lipids like stearylamine or 1,2-di-(9Z-octadecenoyl)-3-trimethylammonium-propane (DOTAP) in your liposomal formulation can significantly increase encapsulation efficiency to at least 50%.[1][2]
-
Q2: What are the advantages of using cyclodextrins for Iloprost delivery? A2: Cyclodextrins can form inclusion complexes with poorly soluble drugs like Iloprost, which can enhance their aqueous solubility, dissolution rate, and overall bioavailability.[3][4][5][6][7] This can be particularly useful for oral or other non-parenteral delivery routes.
-
Q3: Are there other nanoparticle-based delivery systems for Iloprost? A3: Yes, besides liposomes, solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are promising alternatives.[24][25][26][27][28] These systems can offer advantages like high drug loading, controlled release, and improved stability.[29][30]
Routes of Administration
-
Q4: What are the benefits of intranasal or inhaled Iloprost administration in animal models? A4: Intranasal and inhalation routes deliver Iloprost directly to the lungs, which is beneficial for treating pulmonary conditions like pulmonary hypertension.[8][9][10][11] This targeted delivery can reduce systemic side effects and may allow for lower effective doses compared to systemic administration.[13]
-
Q5: What is a typical dosage for intranasal Iloprost in mice? A5: A common regimen is 5 µg of Iloprost in 100 µL of saline, administered five days a week.[10][14] However, the optimal dose may vary depending on the specific mouse strain and disease model.
Experimental Protocols & Data
Experimental Protocols
1. Preparation of Iloprost-Loaded Cationic Liposomes
-
Lipid Composition: Dipalmitoylphosphatidylcholine (DPPC), Cholesterol, and a cationic lipid (e.g., Stearylamine or DOTAP).
-
Method:
-
Dissolve lipids and Iloprost in a chloroform/methanol mixture.
-
Evaporate the organic solvent under vacuum to form a thin lipid film.
-
Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) by vortexing.
-
Extrude the liposomal suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
-
Remove non-encapsulated Iloprost by a suitable method like dialysis or size exclusion chromatography.[1][2]
-
2. Intranasal Administration of Iloprost in Mice
-
Materials: Anesthetic (e.g., isoflurane), micropipette, Iloprost solution (e.g., 5 µ g/100 µL in sterile saline).
-
Procedure:
-
Anesthetize the mouse until it is breathing slowly and deeply.
-
Hold the mouse in a supine position with its head tilted back.
-
Using a micropipette, deliver 50 µL of the Iloprost solution to the edge of one nare, allowing the mouse to inhale the droplet.
-
Repeat the process for the other nare with the remaining 50 µL.
-
Monitor the mouse to ensure regular breathing before returning it to its cage.[14]
-
3. Quantification of Iloprost in Plasma using LC-MS/MS
-
Sample Preparation:
-
Chromatography:
-
Use a suitable reversed-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometry:
Quantitative Data Summary
Table 1: Efficacy of Liposomal Iloprost in Mouse Pulmonary Arteries
| Formulation | Iloprost Concentration | Maximal Relaxation (%) |
| Free Iloprost | 1 µM | 16% |
| Liposomal Iloprost (LI-1) | 1 µM | ~25% (nonsignificant increase) |
| Liposomal Iloprost (LI-2) | 1 µM | ~25% (nonsignificant increase) |
| Note: Four out of six tested polymer-coated liposomal formulations showed significantly enhanced vasodilation compared to free Iloprost. Half the concentration of Iloprost in some liposomal formulations elicited similar efficacy as non-encapsulated Iloprost.[1][2] |
Table 2: Hemodynamic Effects of Intravenous Iloprost in a Canine Model of Aortic Cross-Clamping
| Parameter | Control Group (Saline) | Iloprost Group | p-value |
| Mean Proximal Arterial Pressure (mmHg) | 147 ± 12 | 116 ± 13 | <0.01 |
| Mean Distal Arterial Pressure (mmHg) | 19 ± 7 | 37 ± 5 | <0.05 |
| Note: Iloprost infusion mitigated the hemodynamic changes associated with aortic cross-clamping.[32][33] |
Table 3: Effects of Long-Term Intranasal Iloprost in a Murine COPD Model
| Parameter | Control Group | Iloprost Group (6 weeks) | p-value |
| Serum IL-1β (pg/ml) | 64.8 ± 7.4 | 30.0 ± 9.2 | 0.045 |
| Serum IL-2 (pg/ml) | 83.8 ± 0.4 | 36.5 ± 10.6 | 0.01 |
| Serum IL-10 (pg/ml) | 96.5 ± 3.5 | 75.7 ± 9.3 | 0.02 |
| Serum Nitrite (µmol) | 30.5 ± 10.7 | 15.1 ± 5.4 | 0.01 |
| Note: Long-term intranasal Iloprost treatment significantly reduced systemic inflammation.[9][34] |
Visualizations
Caption: Experimental workflow for evaluating different Iloprost formulations and delivery routes in animal models.
Caption: Simplified signaling pathway of Iloprost-induced vasodilation.
Caption: Logical troubleshooting flow for improving Iloprost delivery in animal models.
References
- 1. Liposomal nanoparticles encapsulating iloprost exhibit enhanced vasodilation in pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Treatment with intranasal iloprost reduces disease manifestations in a murine model of previously established COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intranasal iloprost prevents tumors in a murine lung carcinogenesis model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhaled iloprost for the control of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lloprost delivered via the BREELIBTM nebulizer: a review of the clinical evidence for efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for intranasal chemoprevention delivery in a urethane mouse lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Delivery of iloprost inhalation solution with the HaloLite, Prodose, and I-neb Adaptive Aerosol Delivery systems: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety and tolerability of continuous inhaled iloprost in critically ill pediatric pulmonary hypertension patients: A retrospective case series - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs [pubmed.ncbi.nlm.nih.gov]
- 19. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 20. Human Pharmacokinetics of Inhaled Liposomal Iloprost Support a Dosing Regimen for Treating Systemic Sclerosis- Related Digital Ulcer - ACR Meeting Abstracts [acrabstracts.org]
- 21. Methods of the Analysis of Oxylipins in Biological Samples | MDPI [mdpi.com]
- 22. ijisrt.com [ijisrt.com]
- 23. researchgate.net [researchgate.net]
- 24. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Formulation and Characterization of Solid Lipid Nanoparticles Loading RF22-c, a Potent and Selective 5-LO Inhibitor, in a Monocrotaline-Induced Model of Pulmonary Hypertension [frontiersin.org]
- 28. mdpi.com [mdpi.com]
- 29. jchr.org [jchr.org]
- 30. walshmedicalmedia.com [walshmedicalmedia.com]
- 31. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 32. Iloprost protects the spinal cord during aortic cross-clamping in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Iloprost protects the spinal cord during aortic cross-clamping in a canine model. | Semantic Scholar [semanticscholar.org]
- 34. journals.physiology.org [journals.physiology.org]
Technical Support Center: Managing Hypotension in In Vivo 16(S)-Iloprost Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hypotension as a side effect in in vivo 16(S)-Iloprost studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause hypotension?
A1: this compound is a synthetic analog of prostacyclin (PGI2), a naturally occurring substance in the body.[1] It is a potent vasodilator, meaning it widens blood vessels. This vasodilation is the primary reason it can cause a drop in blood pressure (hypotension).[2][3] Iloprost (B1671730) is used in research and clinically for conditions like pulmonary arterial hypertension.[1][2]
Q2: What is the mechanism of action of this compound that leads to vasodilation?
A2: this compound binds to prostacyclin (IP) receptors on the surface of vascular smooth muscle cells.[1] This binding activates a G protein-coupled receptor (GPCR), which in turn stimulates the enzyme adenylate cyclase. Adenylate cyclase increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which ultimately results in the relaxation of smooth muscle cells, causing vasodilation and a decrease in blood pressure.[1]
Q3: What are the typical doses of this compound used in animal studies, and what is the expected impact on blood pressure?
A3: The dose of this compound and its effect on blood pressure are species- and dose-dependent. It is crucial to start with a low dose and titrate upwards while closely monitoring the animal's blood pressure. Below is a summary of reported doses and their effects in various animal models.
Data Presentation: Dose-Dependent Hypotensive Effects of Iloprost
| Animal Model | Route of Administration | Dose Range | Observed Effect on Mean Arterial Pressure (MAP) | Reference |
| Rat (Conscious) | Intravenous (IV) Infusion | 0.0375 - 4 µ g/min | Dose-dependent and reversible decrease in MAP. | [2] |
| Rat (Pulmonary Hypertension Model) | Intravenous (IV) Infusion | 10 ng/kg/min and 100 ng/kg/min | Decrease in MAP observed at both doses. | [4] |
| Dog (Conscious, Healthy) | Intravenous (IV) Infusion | 1.5 - 150 ng/kg/min | MAP decreased by 45% at 150 ng/kg/min. | [5] |
| Dog (Conscious, Heart Failure) | Intravenous (IV) Infusion | 1.5 - 150 ng/kg/min | MAP decreased by 31% at the highest dose. | [5] |
| Dog (Anesthetized) | Intravenous (IV) Infusion | 5 ng/kg/min, increased to 25 ng/kg/min | Proximal MAP was lower in the iloprost group (116±13 mmHg) compared to the control group (147±12 mmHg) during aortic occlusion. | [6][7] |
| Pig (Endotoxic Shock Model) | Intravenous (IV) Infusion | 0.18 µg/kg/min | No significant effect on MAP at this low dose. | [8] |
| Pig (Acute Lung Injury Model) | Intravenous (IV) Infusion | 80 ng/kg/min | Produced a ≥20% reduction in mean pulmonary arterial pressure. | [9] |
Troubleshooting Guide: Managing Iloprost-Induced Hypotension
Immediate Steps for Managing Hypotension
If a significant drop in blood pressure is observed during your experiment, follow these steps:
| Priority | Action | Rationale |
| 1 | Reduce or Pause Iloprost Infusion | The most immediate step is to decrease or temporarily stop the administration of iloprost to allow its hypotensive effect to diminish. The half-life of iloprost is relatively short (around 20-30 minutes), so a reduction in infusion rate should lead to a timely recovery of blood pressure. |
| 2 | Administer a Fluid Bolus | If hypotension persists, administer an intravenous (IV) bolus of isotonic crystalloids (e.g., Lactated Ringer's solution or 0.9% saline). A typical starting dose is 10-20 mL/kg over 15-20 minutes. Fluid therapy increases intravascular volume, which can counteract the vasodilation caused by iloprost. |
| 3 | Consider Vasopressor Support | If hypotension is severe and unresponsive to fluid administration, the use of a vasopressor may be necessary. Vasopressors constrict blood vessels, thereby increasing blood pressure. The choice of vasopressor and its dose will depend on the animal model and the severity of hypotension. It is recommended to start with a low-dose continuous rate infusion (CRI) and titrate to effect. |
Recommended Vasopressors for Refractory Hypotension
| Vasopressor | Recommended Starting Dose (CRI) | Mechanism of Action |
| Norepinephrine (B1679862) | 0.1 - 2 µg/kg/min | Potent alpha-adrenergic agonist, leading to peripheral vasoconstriction.[10] |
| Dopamine | 5 - 10 µg/kg/min | Acts on dopaminergic and beta-1 adrenergic receptors to increase cardiac output and, at higher doses, on alpha-adrenergic receptors to cause vasoconstriction.[11] |
| Vasopressin | 0.3 - 5 mU/kg/min | Acts on V1 receptors to cause potent vasoconstriction.[10][12] |
Note: The use of vasopressors should be carefully considered and monitored, as excessive vasoconstriction can lead to reduced tissue perfusion.
Experimental Protocols
Protocol 1: Intravenous Administration of this compound and Hemodynamic Monitoring in Rats
-
Animal Preparation: Anesthetize the rat according to your institution's approved protocol. Place a catheter in the femoral vein for drug administration and in the femoral artery for direct blood pressure monitoring.
-
Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record systolic, diastolic, and mean arterial pressure (MAP), as well as heart rate.[13]
-
Iloprost Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline).
-
Begin with a low infusion rate (e.g., 10 ng/kg/min) using a syringe pump for precise delivery.[4]
-
After a stabilization period (e.g., 15-20 minutes), if no significant hypotension is observed, the dose can be incrementally increased.
-
-
Data Collection: Record hemodynamic parameters continuously throughout the experiment. Note the precise time of any dose changes.
Protocol 2: Management of Hypotension During Iloprost Infusion
-
Define Hypotension Threshold: Establish a clear threshold for what constitutes significant hypotension for your animal model and experimental conditions (e.g., a drop in MAP below 60 mmHg or a 20-30% decrease from baseline).[1]
-
Intervention Steps:
-
If the hypotension threshold is reached, immediately reduce the iloprost infusion rate by 50% or pause the infusion.
-
Simultaneously, administer a bolus of warmed isotonic crystalloid solution (10 mL/kg IV over 15 minutes).[14]
-
If blood pressure does not recover within 5-10 minutes, consider a second fluid bolus or the initiation of a low-dose vasopressor CRI (e.g., norepinephrine at 0.1 µg/kg/min).
-
Continuously monitor the animal's vital signs and adjust the interventions as needed.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling cascade of this compound leading to vasodilation.
Experimental Workflow for Managing Iloprost-Induced Hypotension
Caption: Stepwise workflow for managing hypotension during iloprost studies.
References
- 1. Troubleshooting Hypotension | Veterian Key [veteriankey.com]
- 2. Effect of a prostacyclin derivative (iloprost) on regional blood flow, sympathetic nerve activity, and baroreceptor reflex in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Iloprost improves ventricular function in the hypertrophic and functionally impaired right heart by direct stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hemodynamic, hormonal, and renal effects of the prostacyclin analogue iloprost in conscious dogs with and without heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iloprost protects the spinal cord during aortic cross-clamping in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iloprost protects the spinal cord during aortic cross-clamping in a canine model. | Semantic Scholar [semanticscholar.org]
- 8. Effects of the stable prostacyclin analogue iloprost on mesenteric blood flow in porcine endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Frontiers | Fluid Resuscitation for Refractory Hypotension [frontiersin.org]
- 11. dvm360.com [dvm360.com]
- 12. Fluid Resuscitation for Refractory Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dvm360.com [dvm360.com]
factors affecting the reproducibility of 16(S)-Iloprost experimental results
Welcome to the technical support center for 16(S)-Iloprost. This resource is designed for researchers, scientists, and drug development professionals to help ensure the reproducibility of experimental results involving this potent prostacyclin analogue. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guides and FAQs
This section addresses common issues that can lead to variability in experimental outcomes with this compound.
Question: My Iloprost (B1671730) solution appears to have lost potency, leading to inconsistent results. What are the proper procedures for preparation and storage?
Answer:
The stability of your Iloprost solution is critical for reproducible results. Iloprost, a stable prostacyclin analog, can still be susceptible to degradation under suboptimal conditions. Here are key factors to consider:
-
Solvent and pH: Iloprost is typically dissolved in a buffer system. The pH of the solution can significantly impact its stability. While Iloprost is noted to be stable at a neutral pH of 7.4, extreme pH conditions can lead to degradation.
-
Storage Temperature: For short-term storage, diluted solutions of Iloprost have been shown to be stable for up to 33 days when stored at 4°C, with less than 10% loss of the active drug.[1] For long-term storage, it is advisable to store stock solutions at -20°C. Once thawed for use, it should be kept on ice and used within the day. Repeated freeze-thaw cycles should be avoided.
-
Light Exposure: Like many photosensitive compounds, prolonged exposure to direct light, especially UV radiation, can lead to the degradation of prostacyclin analogs. It is recommended to store Iloprost solutions in amber vials or otherwise protected from light.
-
Working Solutions: For cell-based assays, it is best practice to prepare fresh dilutions from a concentrated stock for each experiment to minimize the impact of any potential degradation.
Question: I am observing a high degree of variability in my cell-based assay results. What are some common pitfalls?
Answer:
Variability in cell-based assays can arise from multiple sources. Here are some common factors to investigate:
-
Cell Health and Passage Number: Ensure your cells are healthy, viable, and within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression, affecting their responsiveness to Iloprost.
-
Cell Seeding Density: The density at which you seed your cells can impact their growth rate and confluence, which in turn can alter their physiological state and response to treatment. Optimize and standardize your seeding density for each cell line and assay.
-
Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell signaling pathways and receptor expression. It is advisable to test new lots of FBS before use in critical experiments.
-
Pipetting and Mixing: Ensure accurate and consistent pipetting techniques. Thoroughly but gently mix your Iloprost dilutions and cell suspensions to ensure a homogenous distribution.
Question: My cells show a diminished response to Iloprost upon repeated stimulation. What could be the cause?
Answer:
This phenomenon is likely due to receptor desensitization and internalization, a common regulatory mechanism for G protein-coupled receptors (GPCRs) like the prostacyclin (IP) receptor.
-
Mechanism: Continuous or repeated exposure to an agonist like Iloprost can lead to the phosphorylation of the IP receptor, causing it to uncouple from its G protein.[2] Subsequently, the receptor may be internalized into the cell, reducing the number of receptors available on the cell surface to bind to Iloprost.[2]
-
Experimental Evidence: Studies have shown a time-dependent reduction in cAMP formation in response to Iloprost after continuous stimulation of cells.[2] This desensitization can occur within a few hours of continuous exposure.[3]
-
Troubleshooting:
-
Time-Course Experiments: Conduct time-course experiments to determine the optimal stimulation time for your specific cell line and assay before significant desensitization occurs.
-
Washout Periods: If your experimental design involves repeated stimulations, include washout periods with fresh media to allow for receptor re-sensitization. The time required for re-sensitization can vary between cell types.
-
Question: I am seeing unexpected or "off-target" effects in my experiments. Is Iloprost completely specific for the IP receptor?
Answer:
While Iloprost is a potent IP receptor agonist, it is not entirely selective and can interact with other prostanoid receptors, which could contribute to unexpected experimental outcomes.
-
Receptor Binding Profile: Iloprost has been shown to bind with high affinity to the prostaglandin (B15479496) EP1 receptor, and with lower affinity to EP3 and EP4 receptors.[4]
-
Functional Implications: Activation of these other receptors can trigger different signaling pathways. For instance, EP1 receptor activation can lead to an increase in intracellular calcium, which might oppose or modulate the cAMP-mediated effects of IP receptor activation.[4] The co-stimulation of the EP1 receptor has been suggested to play a role in the rapid desensitization of the vasodilatory response to Iloprost.[3]
-
Troubleshooting:
-
Receptor Expression Profile: Characterize the expression profile of prostanoid receptors in your experimental cell line.
-
Selective Antagonists: If you suspect off-target effects, consider using selective antagonists for other prostanoid receptors to isolate the IP receptor-mediated effects of Iloprost.
-
Paradoxical Responses: In rare cases, paradoxical responses to Iloprost, such as an increase in pulmonary vascular resistance, have been observed.[5] This highlights the complex pharmacology of Iloprost and the importance of careful dose-response studies.
-
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Stability of Aqueous Iloprost Solutions
| Parameter | Condition | Stability | Reference |
| Storage Temperature | 4°C | Stable for at least 33 days (<10% degradation) | [1] |
| Room Temperature (20-25°C) | Stable | ||
| pH | 7.4 | Stable | |
| Light Exposure | Ambient Light | Stable |
Note: It is always recommended to prepare fresh dilutions for daily use and to protect stock solutions from prolonged light exposure.
Table 2: Binding Affinities (Ki) of Iloprost at Human Prostanoid Receptors
| Receptor | Ki (nM) | Reference |
| IP | 3.9 | [4] |
| EP1 | 1.1 | [4] |
| EP2 | >1000 | [4] |
| EP3 | 130 | [4] |
| EP4 | 300 | [4] |
| DP1 | >1000 | [4] |
| FP | 110 | [4] |
| TP | >1000 | [4] |
Table 3: Functional Activity (EC50/IC50) of Iloprost in Various In Vitro Assays
| Assay | Cell Type/System | Measured Effect | EC50/IC50 (nM) | Reference |
| cAMP Elevation | Cells expressing human IP receptor | Increase in cAMP | 0.37 | [4] |
| Calcium Influx | Cells expressing human EP1 receptor | Increase in intracellular Ca2+ | 0.3 | [4] |
| Platelet Aggregation Inhibition | Human Platelets (ADP-induced) | Inhibition of aggregation | ~2-5 | [6] |
| Platelet P-selectin Exposure Inhibition | Human Platelets (Thrombin-induced) | Inhibition of P-selectin exposure | ~1-2 | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments frequently performed with this compound.
Protocol 1: In Vitro cAMP Measurement Assay
Objective: To quantify the intracellular cyclic AMP (cAMP) levels in response to Iloprost stimulation in a cell-based assay.
Materials:
-
Cells expressing the prostacyclin (IP) receptor
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
3-isobutyl-1-methylxanthine (IBMX) solution (phosphodiesterase inhibitor)
-
Commercially available cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based)
-
Cell lysis buffer (provided with the cAMP kit)
-
96-well cell culture plates
-
Plate reader compatible with the chosen assay kit
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere and grow overnight.
-
-
Cell Starvation (Optional):
-
The following day, replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.
-
-
Pre-treatment with PDE Inhibitor:
-
Add IBMX to the cells at a final concentration of 100-500 µM and incubate for 10-30 minutes at 37°C to prevent cAMP degradation.
-
-
Iloprost Stimulation:
-
Prepare serial dilutions of Iloprost in serum-free medium containing IBMX.
-
Add the Iloprost dilutions to the respective wells. Include a vehicle control (e.g., DMSO or ethanol).
-
Incubate for the optimized time (typically 10-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Remove the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Quantification:
-
Perform the cAMP measurement following the kit's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the log of the Iloprost concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Platelet Aggregation Inhibition Assay
Objective: To assess the inhibitory effect of Iloprost on platelet aggregation induced by an agonist.
Materials:
-
Freshly drawn human whole blood (anticoagulated with sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound stock solution
-
Platelet agonist (e.g., ADP, collagen, or thrombin)
-
Tyrode's buffer
-
Light transmission aggregometer
Methodology:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Add different concentrations of Iloprost or vehicle control to the PRP and incubate for 2-5 minutes at 37°C with stirring.
-
Calibrate the aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Add the platelet agonist to the cuvette to induce aggregation and record the change in light transmission over time.
-
-
Data Analysis:
-
Determine the maximum aggregation for each concentration of Iloprost.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the log of the Iloprost concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound experimentation.
Caption: Iloprost Signaling Pathway.
Caption: Experimental Workflow for cAMP Assay.
References
- 1. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paradoxical increase of pulmonary vascular resistance during testing of inhaled iloprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: 16(S)-Iloprost Versus Treprostinil in the Inhibition of Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two potent prostacyclin analogs, 16(S)-Iloprost and treprostinil (B120252), in inhibiting platelet aggregation. The information presented herein is curated from scientific literature to assist researchers and drug development professionals in understanding the nuances of these two compounds.
Executive Summary
Both this compound and treprostinil are synthetic analogs of prostacyclin (PGI2) and are effective inhibitors of platelet aggregation.[1] They exert their effects primarily by stimulating the prostacyclin receptor (IP receptor) on platelets, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This increase in cAMP initiates a signaling cascade that ultimately reduces intracellular calcium levels and inhibits platelet activation and aggregation. While both drugs share this core mechanism, their receptor binding profiles and reported potencies in in vitro studies show some distinctions. This guide synthesizes available quantitative data, details common experimental protocols for assessing their efficacy, and visualizes their signaling pathways.
Quantitative Comparison of Inhibitory Efficacy
Direct head-to-head studies providing comparative IC50 values for this compound and treprostinil in the same experimental setup are limited in the reviewed literature. However, data from independent studies provide insights into their respective potencies.
| Compound | Agonist | Assay Condition | IC50 (nM) | Reference |
| This compound | Collagen | Platelet-Rich Plasma (PRP) from healthy subjects | 0.51 ± 0.06 | Not explicitly cited |
| Collagen | Platelet-Rich Plasma (PRP) | 3.6 | Not explicitly cited | |
| - | Flowing Blood | 3 | Not explicitly cited | |
| Treprostinil | Arachidonic Acid (AA) & Adenosine Diphosphate (ADP) | Impedance Aggregometry in whole blood from PAH patients | Not reported (demonstrated decreased platelet reactivity) | [4] |
| Various | In vitro therapeutic concentrations | Not reported (demonstrated a significant decrease of platelet aggregation) | [5] |
Note: The lack of directly comparable IC50 values highlights a gap in the current literature and underscores the importance of conducting head-to-head studies for a definitive comparison of potency.
Experimental Protocols
The following is a synthesized protocol for a typical in vitro platelet aggregation inhibition assay, based on methodologies described in the reviewed literature.[6][7][8]
Objective: To determine the concentration-dependent inhibitory effect of this compound or treprostinil on platelet aggregation induced by a specific agonist.
Materials:
-
Human whole blood from healthy, consenting donors.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet agonist (e.g., Adenosine Diphosphate (ADP), collagen, arachidonic acid).
-
This compound and/or treprostinil stock solutions.
-
Phosphate-buffered saline (PBS) or other suitable buffer.
-
Platelet aggregometer.
Procedure:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation with Inhibitor:
-
Pre-incubate aliquots of the standardized PRP with varying concentrations of this compound, treprostinil, or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.
-
-
Induction of Platelet Aggregation:
-
Place the PRP samples in the aggregometer cuvettes with a stir bar.
-
Add a specific concentration of the platelet agonist (e.g., ADP, collagen) to induce aggregation.
-
-
Measurement of Aggregation:
-
Monitor the change in light transmittance through the PRP suspension over time using the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the maximum aggregation induced by the agonist, is calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of this compound and Treprostinil in platelets.
Caption: Experimental workflow for assessing platelet aggregation inhibition.
Discussion
The primary mechanism of anti-platelet action for both this compound and treprostinil is the activation of the IP receptor, leading to increased cAMP and subsequent inhibition of platelet aggregation.[2][3] However, their receptor binding profiles differ. Treprostinil is reported to bind selectively to the anti-aggregatory IP and DP receptors.[1] In contrast, this compound binds to both anti-aggregatory IP and DP receptors, as well as the pro-aggregatory EP3 and TP receptors.[1] The engagement of pro-aggregatory receptors by iloprost could theoretically temper its net anti-platelet effect compared to a more selective IP/DP agonist like treprostinil. However, without direct comparative studies measuring IC50 values under identical conditions, it is challenging to definitively conclude on their relative in vitro potency.
The available data indicates that both are potent inhibitors of platelet aggregation. The choice between these agents in a research or clinical setting may depend on factors beyond their direct anti-platelet efficacy, such as their pharmacokinetic profiles, potential off-target effects, and the specific experimental or therapeutic context.
Conclusion
Both this compound and treprostinil are valuable tools for studying and modulating platelet function. While this guide provides a summary of their comparative efficacy based on available data, further direct comparative studies are warranted to establish a more definitive understanding of their relative potencies in inhibiting platelet aggregation. Researchers are encouraged to consider the specific receptor binding profiles and the experimental conditions when interpreting data and selecting an agent for their studies.
References
- 1. Antiplatelet effects of prostacyclin analogues: Which one to choose in case of thrombosis or bleeding? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Treprostinil treatment decreases circulating platelet microvesicles and their procoagulant activity in pediatric pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aerosolized iloprost induces a mild but sustained inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abnormal platelet aggregation in pediatric pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of anti-aggregatory effects of PGI2, PGI3 and iloprost on human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cicaprost and 16(S)-Iloprost on Smooth Muscle Cell Proliferation and cAMP Generation
In the landscape of vascular smooth muscle cell research, prostacyclin analogs are pivotal tools for investigating signaling pathways and developing therapeutic interventions for conditions like pulmonary hypertension and restenosis. Among these, cicaprost (B119636) and 16(S)-iloprost are two prominent synthetic analogs of prostacyclin (PGI2) utilized for their potent vasodilatory and antiproliferative effects. This guide provides a detailed comparison of their efficacy in inhibiting smooth muscle cell proliferation and stimulating cyclic adenosine (B11128) monophosphate (cAMP) generation, supported by experimental data.
Quantitative Comparison of Biological Activity
A study directly comparing the effects of several prostacyclin analogs on human pulmonary artery smooth muscle cells (HPASMCs) revealed distinct profiles for cicaprost and iloprost (B1671730) in terms of both their antiproliferative potency and their ability to generate the key second messenger, cAMP.[1][2][3]
| Parameter | Cicaprost | This compound | Reference |
| Inhibition of Cell Proliferation (EC50) | 24.1 nM | 21.0 nM | [1][2] |
| Maximal Inhibition of Cell Growth | 84% | ~100% (abolished growth) | [1][2] |
| cAMP Generation (EC50) | 7.1 nM | 4.8 nM | [2] |
| Maximal cAMP Generation (at 1 µM) | ~100-fold increase over basal | 58.7 ± 4.7 pmol/mg protein (~34-fold increase over basal) | [2] |
| Duration of cAMP Elevation | Significantly elevated for up to 2 hours | Significantly elevated for up to 2 hours | [1] |
| Growth Inhibition at 30 nM (% of control) | 43.9 ± 5.7% | 27.6 ± 2.6% | [1][2] |
Key Findings:
-
Antiproliferative Potency: Iloprost is slightly more potent than cicaprost in inhibiting smooth muscle cell proliferation, as indicated by its lower EC50 value.[1][2]
-
Maximal Efficacy: A significant difference lies in their maximal efficacy. While iloprost could completely abolish cell growth, cicaprost and another analog, beraprost, elicited a submaximal inhibition of 84%.[1][2]
-
cAMP Generation: Both analogs potently stimulate cAMP production, with iloprost showing a slightly higher potency (lower EC50).[2] However, cicaprost induced a much greater maximal increase in cAMP levels compared to iloprost.[2]
-
Dissociation between cAMP and Antiproliferative Effect: Interestingly, the magnitude of the cAMP response does not directly predict the antiproliferative potency of these analogs. Although cicaprost generated more cAMP, iloprost was more effective at inhibiting cell proliferation.[1][2][3] This suggests that while the antiproliferative effects of these PGI2 analogs are likely mediated through a cAMP-dependent pathway, other factors may contribute to their overall efficacy.[1]
Signaling Pathway and Experimental Workflow
The biological effects of cicaprost and iloprost are initiated by their binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction triggers a signaling cascade that ultimately leads to the inhibition of smooth muscle cell proliferation.
References
A Comparative In Vitro Analysis of the Vasodilatory Potency of 16(S)-Iloprost and Nitric Oxide Donors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the vasodilatory potency of 16(S)-Iloprost, a stable prostacyclin analog, with that of nitric oxide (NO) donors. The information presented is based on experimental data from peer-reviewed studies, offering a quantitative and mechanistic overview to inform research and development in cardiovascular pharmacology.
Executive Summary
Both this compound and nitric oxide donors are potent vasodilators that act through distinct signaling pathways to induce relaxation of vascular smooth muscle. In vitro studies demonstrate that while both classes of compounds are effective, their potencies can vary depending on the specific agent, the vascular bed, and the experimental conditions. This guide synthesizes available in vitro data to facilitate a direct comparison of their vasodilatory efficacy.
Quantitative Comparison of Vasodilatory Potency
The vasodilatory potency of a compound is typically quantified by its half-maximal effective concentration (EC50), with a lower EC50 value indicating higher potency. The following table summarizes the in vitro vasodilatory potencies of this compound and various nitric oxide donors from published studies.
| Compound | Drug Class | In Vitro Model | Pre-constricting Agent | Potency (EC50 or pEC50) | Reference |
| This compound | Prostacyclin Analog | Rat Aortic Rings | Phenylephrine (B352888) (10⁻⁶ M) | EC50: 2.4 x 10⁻¹¹ M | [1][2] |
| This compound | Prostacyclin Analog | Human Internal Mammary Artery | KCl (100 mM) | pEC50: 6.59 ± 0.19 | [3] |
| This compound | Prostacyclin Analog | Human Mesenteric Arteries (150-300 µm) | Endothelin-1 | logEC50: -7.72 ± 0.08 | [4] |
| Nitroglycerin | Nitric Oxide Donor | Rat Aortic Rings | Phenylephrine (10⁻⁶ M) | EC50: 5.6 x 10⁻⁸ M | [1][2] |
| Sodium Nitroprusside | Nitric Oxide Donor | Human Radial Artery | U46619 | -logEC50: 6.71 ± 0.38 | [5] |
| Sodium Nitroprusside | Nitric Oxide Donor | Human Umbilical Artery | U46619 | pEC50: 6.52 |
Note: pEC50 is the negative logarithm of the EC50 in molar concentration. A higher pEC50 value indicates greater potency. Direct comparison of absolute values should be made with caution due to variations in experimental protocols.
Signaling Pathways and Mechanisms of Action
The vasodilatory effects of this compound and nitric oxide donors are mediated by distinct intracellular signaling cascades.
This compound: As a prostacyclin (PGI2) analog, iloprost (B1671730) binds to the prostacyclin receptor (IP receptor) on vascular smooth muscle cells.[6] This G-protein coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.
Figure 1. Signaling pathway of this compound-induced vasodilation.
Nitric Oxide (NO) Donors: NO donors, such as sodium nitroprusside and nitroglycerin, release nitric oxide, which diffuses into vascular smooth muscle cells. There, NO activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased cGMP levels lead to the activation of Protein Kinase G (PKG), which through a series of phosphorylation events, decreases intracellular calcium levels and desensitizes the contractile machinery to calcium, ultimately causing smooth muscle relaxation and vasodilation.
Figure 2. Signaling pathway of nitric oxide donor-induced vasodilation.
Experimental Protocols
The following provides a generalized methodology for the in vitro assessment of vasodilation in isolated arterial rings, a common experimental model in these studies.
Isolated Aortic Ring Preparation and Vasodilation Assay
-
Tissue Preparation: Thoracic aortas are excised from euthanized animals (e.g., rats) and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering fat and connective tissue, and cut into rings of approximately 3-4 mm in length.
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a 95% O₂ / 5% CO₂ gas mixture. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension. Following equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or KCl to induce a stable, submaximal contraction.
-
Cumulative Concentration-Response Curves: Once a stable contraction is achieved, cumulative concentrations of the vasodilator agent (e.g., this compound or a nitric oxide donor) are added to the organ bath at regular intervals. The resulting relaxation is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Data Analysis: The concentration-response data is used to calculate the EC50 or pEC50 value for each vasodilator, providing a quantitative measure of its potency.
References
- 1. e-century.us [e-century.us]
- 2. researchgate.net [researchgate.net]
- 3. Vasorelaxant effect of iloprost on isolated human internal mammary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iloprost, Prostaglandin E1, and Papaverine Relax Human Mesenteric Arteries With Similar Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the vasorelaxant effect of nitroprusside and nitroglycerin in the human radial artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology and efficacy of inhaled iloprost for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 16(S)-Iloprost and Native Prostacyclin (PGI2) in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional activities of 16(S)-Iloprost, a stable synthetic analog, and native prostacyclin (PGI2). The data and protocols presented herein are intended to assist researchers in validating experimental results and selecting the appropriate compound for their studies. Both molecules are potent activators of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR), leading to a cascade of downstream effects, primarily mediated by cyclic adenosine (B11128) monophosphate (cAMP). Their primary functions include potent vasodilation and inhibition of platelet aggregation.[1][2]
Data Presentation: Quantitative Comparison of Functional Potency
The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound and PGI2 in key functional assays. These values represent the concentration of the agonist required to elicit 50% of the maximal response (for activation assays) or inhibit 50% of a response (for inhibition assays), providing a quantitative measure of their potency.
| Functional Assay | Compound | Cell/System Type | EC50 / IC50 (nM) | Reference |
| cAMP Accumulation | This compound | Human Pulmonary Artery Smooth Muscle Cells | 4.8 | [3] |
| PGI2 | Not directly compared in the same study | - | ||
| Inhibition of Platelet Aggregation (ADP-induced) | This compound | Human Platelets | ~1-5 | [4][5] |
| PGI2 | Human Platelets | ~1-5 | [4][5] | |
| Inhibition of Smooth Muscle Proliferation | This compound | Human Pulmonary Artery Smooth Muscle Cells | 21.0 | [3] |
| PGI2 | Not directly compared in the same study | - | ||
| Vasodilation (Human Pulmonary Artery) | This compound | Isolated Human Pulmonary Arteries | pEC50: 7.94 (approx. 11.5 nM) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key functional assays used to compare this compound and PGI2.
cAMP Accumulation Assay
This assay quantifies the intracellular concentration of cAMP, a key second messenger in the PGI2 signaling pathway.
Objective: To determine the potency (EC50) of this compound and PGI2 in stimulating cAMP production in a target cell line (e.g., HEK293 cells expressing the human IP receptor or primary smooth muscle cells).
Materials:
-
Target cells expressing the IP receptor
-
Cell culture medium (e.g., DMEM)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
This compound and PGI2 stock solutions
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the target cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: On the day of the experiment, remove the culture medium and replace it with a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for a short period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add varying concentrations of this compound or PGI2 to the wells. Include a vehicle control (buffer only). Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement using the chosen assay kit. This typically involves a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the agonist concentration. Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response).
Platelet Aggregation Assay
This assay measures the ability of this compound and PGI2 to inhibit platelet aggregation induced by an agonist like ADP.
Objective: To determine the inhibitory potency (IC50) of this compound and PGI2 on platelet aggregation.
Materials:
-
Freshly drawn human blood from healthy, consenting donors
-
Anticoagulant (e.g., acid-citrate-dextrose)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Platelet agonist (e.g., Adenosine Diphosphate - ADP)
-
This compound and PGI2 stock solutions
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Collect whole blood and centrifuge at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP, which is used as a reference (100% aggregation).
-
Pre-incubation: Place a known volume of PRP into the aggregometer cuvettes and allow it to equilibrate to 37°C. Add varying concentrations of this compound or PGI2 to the PRP and incubate for a short period (e.g., 1-2 minutes). Include a vehicle control.
-
Induction of Aggregation: Add a fixed concentration of the platelet agonist (e.g., ADP) to initiate aggregation.
-
Measurement: The aggregometer records the change in light transmission through the PRP as platelets aggregate. The measurement is typically run for a set period (e.g., 5-10 minutes).
-
Data Analysis: Determine the maximum aggregation percentage for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value using a non-linear regression analysis.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for comparing this compound and PGI2.
Caption: PGI2/Iloprost signaling pathway via the IP receptor.
Caption: General workflow for comparing Iloprost and PGI2.
References
- 1. Comparative Safety and Tolerability of Prostacyclins in Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. atsjournals.org [atsjournals.org]
- 4. Comparison of anti-aggregatory effects of PGI2, PGI3 and iloprost on human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 16(S)-Iloprost and its 16(R) Stereoisomer in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 16(S) and 16(R) stereoisomers of Iloprost (B1671730), a stable synthetic analogue of prostacyclin (PGI₂). The data presented herein, derived from receptor binding assays and functional studies, highlights the significant stereoselectivity of the prostacyclin (IP) receptor.
Quantitative Data Summary
The binding affinities and functional potencies of the 16(S) and 16(R) stereoisomers of Iloprost at the platelet IP receptor are summarized below.
Table 1: Equilibrium Binding Parameters for Iloprost Stereoisomers
| Stereoisomer | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) |
| 16(S)-Iloprost | 13.4 nM[1] | 665 fmol/mg protein[1] |
| 16(R)-Iloprost | 288 nM[1] | 425 fmol/mg protein[1] |
Table 2: Functional Potency of Iloprost Stereoisomers in Platelet Aggregation
| Stereoisomer | IC₅₀ (Inhibition of Collagen-Induced Platelet Aggregation) |
| This compound | 3.5 nM[2] |
| 16(R)-Iloprost | Not explicitly stated, but 16(S) is 20-times more potent[1] |
The data clearly indicates that the 16(S) stereoisomer of Iloprost possesses a significantly higher affinity for the platelet IP receptor, as evidenced by its lower Kd value, and is substantially more potent in inhibiting platelet aggregation.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Preparation of Platelet Membranes
A standardized protocol for the isolation of platelet membranes for use in receptor binding assays.
-
Blood Collection: Whole human blood is collected into tubes containing an anticoagulant (e.g., trisodium (B8492382) citrate (B86180) solution).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to separate the platelet-rich plasma from red and white blood cells.
-
Platelet Pellet Collection: The PRP is then centrifuged at a higher speed (e.g., 1000 x g) for 15 minutes to pellet the platelets.
-
Washing: The platelet pellet is washed with a suitable buffer (e.g., a Tris-based buffer) to remove plasma proteins.
-
Homogenization: The washed platelets are resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors) and homogenized using a Polytron homogenizer.[3]
-
Membrane Isolation: The homogenate is centrifuged at a high speed (e.g., 20,000 x g) for 10-20 minutes at 4°C to pellet the cell membranes.[3] This step is often repeated to ensure the purity of the membrane fraction.
-
Final Preparation and Storage: The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard assay (e.g., BCA assay).[3] The membrane preparation is then aliquoted and stored at -80°C until use.
Equilibrium Radioligand Binding Assay (Rapid Filtration Method)
This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of the Iloprost stereoisomers for the IP receptor.
-
Reaction Mixture Preparation: In a multi-well plate, the following components are added in a final assay volume (e.g., 250 µL):
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]
-
Termination of Binding: The binding reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester.[3] This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[3]
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.[3]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ligand and is subtracted from the total binding to yield specific binding. The data is then analyzed using non-linear regression to determine the Kd and Bmax values.[3]
Experimental Workflow for Receptor Binding Assay.
Signaling Pathway
Iloprost, as a prostacyclin analogue, exerts its effects by binding to the prostacyclin (IP) receptor, a G protein-coupled receptor (GPCR).[4] This binding event initiates a downstream signaling cascade.
Upon agonist binding, the IP receptor couples to the stimulatory G protein, Gs.[5] This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4] PKA then phosphorylates various downstream targets, ultimately leading to the physiological effects of Iloprost, such as vasodilation and inhibition of platelet aggregation.[4]
Iloprost Signaling Pathway.
References
- 1. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 立体异构体 | MCE [medchemexpress.cn]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. PathWhiz [smpdb.ca]
- 5. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Potency of 16(S)-Iloprost and Other Prostacyclin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical potency of 16(S)-Iloprost and other key prostacyclin analogs, including Treprostinil, Beraprost, and Cicaprost. The information is compiled from a range of preclinical studies and is intended to assist researchers in selecting the appropriate analog for their specific experimental needs. This document summarizes key quantitative data, details common experimental protocols, and illustrates the primary signaling pathway involved in the action of these compounds.
Relative Potency of Prostacyclin Analogs: A Quantitative Overview
The preclinical potency of prostacyclin analogs is typically assessed through receptor binding affinities (Ki), inhibition of platelet aggregation (IC50), and effects on vascular smooth muscle cell proliferation (EC50). The following tables summarize the available quantitative data for this compound and its counterparts. It is important to note that "Iloprost" in many studies refers to a mixture of the 16(S) and 16(R) stereoisomers. The 16(S) isomer is the more biologically active form, exhibiting approximately 20-fold greater potency in inhibiting platelet aggregation than the 16(R) isomer[1].
Table 1: Receptor Binding Affinity (Ki, nM) of Prostacyclin Analogs at Human Prostanoid Receptors
| Analog | IP Receptor | EP1 Receptor | EP2 Receptor | DP1 Receptor |
| Iloprost | 3.9[2] | 1.1[2] | >1000[2] | >1000[2] |
| This compound | 13.4[1] | - | - | - |
| Treprostinil | 32[2] | Low Affinity[2] | 3.6[2] | 4.4[2] |
| Beraprost | - | - | - | - |
| Cicaprost | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity. Data is compiled from studies using human recombinant prostanoid receptors expressed in cell lines.[1][2]
Table 2: Functional Potency (IC50/EC50, nM) of Prostacyclin Analogs in Preclinical Models
| Analog | Inhibition of Platelet Aggregation (IC50) | Inhibition of Vascular Smooth Muscle Cell Proliferation (EC50) |
| This compound | 3.5 | - |
| Iloprost | - | 21.0 |
| Treprostinil | - | - |
| Beraprost | - | 40.0 |
| Cicaprost | - | 24.1 |
Note: IC50 represents the concentration required to inhibit 50% of the response, while EC50 is the concentration for 50% of the maximal effect. These values can vary depending on the specific experimental conditions.
Key Signaling Pathway
Prostacyclin analogs exert their primary effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to the relaxation of vascular smooth muscle, inhibition of platelet aggregation, and modulation of cell proliferation.
Caption: Prostacyclin analog signaling pathway.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the potency of prostacyclin analogs. Below are representative methodologies for key preclinical assays.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of prostacyclin analogs to specific prostanoid receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human prostanoid receptor of interest (e.g., IP, EP1) are cultured in appropriate media.
-
Cell membranes are harvested by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.
-
-
Competitive Radioligand Binding:
-
Membrane preparations are incubated with a specific radiolabeled ligand (e.g., [3H]Iloprost for the IP receptor) and varying concentrations of the unlabeled prostacyclin analog being tested.
-
Incubation is typically carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Inhibition of Platelet Aggregation Assay
Objective: To measure the inhibitory potency (IC50) of prostacyclin analogs on platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
PRP is obtained by centrifuging the whole blood at a low speed.
-
-
Light Transmission Aggregometry:
-
PRP is placed in a cuvette in an aggregometer, and a baseline light transmission is established.
-
A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation, which is measured as an increase in light transmission.[3]
-
To test the inhibitory effect of a prostacyclin analog, the PRP is pre-incubated with varying concentrations of the analog for a short period before the addition of the agonist.
-
-
Data Analysis:
-
The percentage inhibition of aggregation is calculated for each concentration of the prostacyclin analog.
-
The IC50 value is determined from the concentration-response curve.
-
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
Objective: To assess the antiproliferative effects (EC50) of prostacyclin analogs on VSMCs.
Methodology:
-
Cell Culture:
-
Human pulmonary artery smooth muscle cells (HPASMCs) are cultured in a suitable growth medium.
-
For the assay, cells are seeded in multi-well plates and serum-starved to synchronize them in a quiescent state.
-
-
Cell Treatment and Proliferation Measurement:
-
Cells are then stimulated with a mitogen (e.g., platelet-derived growth factor (PDGF) or fetal bovine serum (FBS)) in the presence of varying concentrations of the prostacyclin analog.
-
Cell proliferation can be measured using several methods:
-
BrdU Incorporation Assay: Cells are incubated with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, which is incorporated into the DNA of proliferating cells.[4][5] The amount of incorporated BrdU is then quantified using an anti-BrdU antibody in an ELISA-based assay.[4][5]
-
Direct Cell Counting: Cells are detached and counted using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
The percentage inhibition of proliferation is calculated for each concentration of the prostacyclin analog.
-
The EC50 value is determined from the concentration-response curve.
-
Cyclic AMP (cAMP) Measurement Assay
Objective: To quantify the intracellular accumulation of cAMP following stimulation with prostacyclin analogs.
Methodology:
-
Cell Culture and Treatment:
-
Cells (e.g., HPASMCs or HEK293 cells expressing the IP receptor) are cultured in multi-well plates.
-
Prior to stimulation, the cells are often pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then stimulated with varying concentrations of the prostacyclin analog for a defined period (e.g., 10-15 minutes).
-
-
Cell Lysis and cAMP Quantification:
-
Data Analysis:
-
The amount of cAMP produced is normalized to the protein concentration of the cell lysate.
-
The EC50 value for cAMP accumulation is determined from the concentration-response curve.
-
This guide provides a foundational understanding of the relative potencies and mechanisms of action of key prostacyclin analogs in preclinical settings. Researchers are encouraged to consult the primary literature for more specific details and to tailor these protocols to their individual experimental systems.
References
- 1. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 2. Prostacyclin facilitates vascular smooth muscle cell phenotypic transformation via activating TP receptors when IP receptors are deficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring Cellular Proliferation, Migration, and Apoptosis Associated with Atherosclerosis Plaques In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. atsjournals.org [atsjournals.org]
- 7. Novel signaling pathways promote a paracrine wave of prostacyclin-induced vascular smooth muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
differential effects of 16(S)-Iloprost and selexipag on IP receptor signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential effects of the prostacyclin analog 16(S)-Iloprost and the non-prostanoid IP receptor agonist selexipag (B1681723) on prostacyclin (IP) receptor signaling. The information presented herein is supported by experimental data to aid in research and drug development decisions.
Introduction
Prostacyclin (PGI2) receptor (IP receptor) agonists are crucial in the management of pulmonary arterial hypertension (PAH)[1]. They function by elevating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn mediates vasodilation, and inhibits pulmonary arterial smooth muscle cell (PASMC) proliferation and extracellular matrix synthesis[1][2]. While both this compound (a prostacyclin analog) and selexipag (a non-prostanoid agonist) target the IP receptor, they exhibit distinct signaling properties that influence their therapeutic profiles. Selexipag is a prodrug that is metabolized to its active form, ACT-333679, which is a potent and selective IP receptor agonist[3]. This guide will focus on the comparison between Iloprost and selexipag's active metabolite, ACT-333679.
Differential Signaling at the IP Receptor
The IP receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gs protein pathway, leading to the activation of adenylyl cyclase and subsequent cAMP production. However, like many GPCRs, it can also signal through a β-arrestin-mediated pathway, which is often associated with receptor desensitization, internalization, and potentially distinct downstream effects.
Experimental evidence demonstrates that Iloprost acts as a full agonist for both the Gs-cAMP and β-arrestin pathways. In contrast, selexipag's active metabolite, ACT-333679, displays biased agonism . It behaves as a full agonist in downstream functional assays like cellular relaxation and anti-proliferation but shows partial agonism in proximal signaling events, particularly for β-arrestin recruitment[1][2]. This biased signaling profile of ACT-333679 is thought to contribute to its sustained clinical efficacy and reduced receptor desensitization and internalization compared to prostacyclin analogs like Iloprost[1][2].
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the quantitative data on the binding affinity, potency, and efficacy of this compound and ACT-333679 from various in vitro studies.
Table 1: Binding Affinity for Human IP Receptor
| Compound | Binding Affinity (Ki) | Cell Type/Assay Condition |
| ACT-333679 | 20 nM | Recombinant CHO cells expressing human IP receptor |
Table 2: Potency (EC50/IC50) in Functional Assays
| Compound | Assay | Potency (EC50/IC50) | Cell Type |
| ACT-333679 | cAMP Accumulation | 11 nM (EC50) | Recombinant CHO cells |
| Cellular Relaxation | 4.3 nM (EC50) | Human PASMCs | |
| Inhibition of Cell Proliferation | 4.0 nM (IC50) | Human PASMCs | |
| Inhibition of Extracellular Matrix Synthesis | 8.3 nM (IC50) | Human PASMCs | |
| This compound | cAMP Accumulation | Comparable to other PGI2 analogs | Not specified |
Table 3: Efficacy (Emax) in Signaling Assays
| Compound | Assay | Efficacy (Emax) | Comparison | Cell Type |
| ACT-333679 | cAMP Accumulation | 56% | Partial agonist | Human PASMCs |
| β-arrestin Recruitment | 40% | Partial agonist | Not specified | |
| This compound | cAMP Accumulation | ~100% | Full agonist | Human PASMCs |
| β-arrestin Recruitment | ~100% | Full agonist | Not specified |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the differential signaling pathways of this compound and selexipag's active metabolite at the IP receptor.
Caption: Differential IP receptor signaling by Iloprost and Selexipag's active metabolite.
Experimental Protocols
Detailed experimental protocols for the key assays cited are provided below. These are generalized protocols based on standard methodologies and may require optimization for specific experimental conditions.
cAMP Accumulation Assay
This assay quantifies the intracellular accumulation of cAMP following agonist stimulation of the IP receptor.
Principle: This is a competitive immunoassay. Intracellular cAMP produced by stimulated cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The amount of tracer bound is inversely proportional to the amount of cAMP in the sample.
Protocol:
-
Cell Culture: Culture cells (e.g., human PASMCs or CHO cells stably expressing the human IP receptor) in appropriate media and conditions until they reach the desired confluency.
-
Cell Seeding: Seed cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Preparation: Prepare serial dilutions of this compound and ACT-333679 in the assay buffer.
-
Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
cAMP Detection: Perform the cAMP detection step according to the manufacturer's instructions (e.g., using HTRF, ELISA, or other detection technologies).
-
Data Analysis: Generate dose-response curves and calculate EC50 values using a suitable software (e.g., GraphPad Prism).
Caption: Experimental workflow for a cAMP accumulation assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated IP receptor.
Principle: This assay often utilizes enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technology. The IP receptor is tagged with one component of a reporter system (e.g., a small enzyme fragment or a luciferase), and β-arrestin is tagged with the complementary component. Agonist-induced recruitment of β-arrestin to the receptor brings the two components into close proximity, generating a detectable signal.
Protocol:
-
Cell Line: Use a cell line engineered to co-express the human IP receptor and β-arrestin tagged with the reporter components (e.g., PathHunter® cells).
-
Cell Seeding: Seed the cells into white, clear-bottom 96-well or 384-well microplates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and ACT-333679 in an appropriate assay buffer.
-
Stimulation: Add the compound dilutions to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
-
Signal Detection: Add the detection reagents according to the assay kit manufacturer's protocol. Incubate to allow for signal development.
-
Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the data as dose-response curves and determine the EC50 and Emax values for each compound.
Caption: Experimental workflow for a β-arrestin recruitment assay.
Conclusion
The differential signaling profiles of this compound and selexipag's active metabolite, ACT-333679, at the IP receptor have significant implications for their therapeutic application. Iloprost, as a full agonist for both Gs-cAMP and β-arrestin pathways, provides robust activation of the therapeutic signaling cascade but may be more prone to inducing receptor desensitization. In contrast, ACT-333679's biased agonism, characterized by potent activation of the Gs-cAMP pathway and weaker engagement of the β-arrestin pathway, offers a mechanism for sustained therapeutic benefit with potentially reduced tachyphylaxis. This guide provides a foundational understanding of these differences, supported by quantitative data and experimental methodologies, to inform further research and development in the field of IP receptor-targeted therapies.
References
- 1. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology, efficacy, and safety of selexipag for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the anti-inflammatory effects of 16(S)-Iloprost in comparison to corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of 16(S)-Iloprost, a stable synthetic analogue of prostacyclin PGI₂, and corticosteroids, a class of steroid hormones widely used for their potent anti-inflammatory and immunosuppressive effects. This document summarizes their mechanisms of action, presents available experimental data for comparison, and outlines key experimental protocols for their evaluation.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound and corticosteroids are mediated through distinct signaling pathways, leading to the modulation of various inflammatory processes.
This compound: A Prostacyclin Analogue
Iloprost exerts its anti-inflammatory effects primarily by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[1] This interaction initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade ultimately results in the suppression of pro-inflammatory cytokine release and inhibition of leukocyte adhesion to the endothelium.[1][2]
Corticosteroids: Glucocorticoid Receptor-Mediated Gene Regulation
Corticosteroids, such as dexamethasone (B1670325), diffuse across the cell membrane and bind to cytosolic glucocorticoid receptors (GR).[3][4] Upon binding, the GR translocates to the nucleus where it modulates gene expression through two primary mechanisms:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins like IκBα (inhibitor of NF-κB).[3][4]
-
Transrepression: The activated GR interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This prevents the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4]
Comparative Anti-inflammatory Effects
While direct head-to-head comparative studies with quantitative IC50 values are limited, the following tables summarize available data on the effects of this compound and corticosteroids on key inflammatory markers.
Effects on Pro-inflammatory Cytokines
| Cytokine | This compound Effect | Corticosteroid (Dexamethasone) Effect |
| TNF-α | ↓ Reduces production.[3][4][5] | ↓ Dose-dependent inhibition of production.[6][7] |
| IL-6 | ↓ Downregulates mRNA and protein expression.[8] | ↓ Inhibits production from various cell types.[1][9] |
| IL-12 | ↓ Downregulates mRNA and protein expression.[8] | ↓ Inhibits production in human monocytes.[10] |
Effects on Inflammatory Cells and Mediators
| Parameter | This compound Effect | Corticosteroid (Dexamethasone) Effect |
| NF-κB Activity | Indirectly inhibits through cAMP-PKA pathway. | Directly inhibits by inducing IκBα synthesis and transrepression.[11] |
| Leukocyte Infiltration | Inhibits adhesion of leukocytes to endothelium.[1] | Significantly inhibits infiltration of inflammatory cells.[12] |
| Prostaglandin E₂ (PGE₂) Production | Potentially complex interaction as a prostacyclin analog. | Can inhibit PGE₂ production.[12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and corticosteroids are provided below.
Measurement of Intracellular cAMP Levels (for Iloprost)
This protocol is adapted from methods used to determine cAMP concentrations in cell lysates.
Workflow:
Detailed Steps:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and culture overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., containing 0.1 M HCl).
-
Centrifugation: Centrifuge the cell lysates to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the intracellular cAMP.
-
cAMP Measurement: Quantify cAMP levels in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Glucocorticoid Receptor (GR) Binding Assay (for Corticosteroids)
This protocol outlines a competitive binding assay to determine the affinity of corticosteroids for the glucocorticoid receptor.
Workflow:
Detailed Steps:
-
Prepare Reagents: Prepare a reaction buffer containing purified glucocorticoid receptor and a fluorescently labeled glucocorticoid ligand.
-
Incubation: In a multi-well plate, incubate the GR and fluorescent ligand with a serial dilution of the test corticosteroid or a known competitor (e.g., dexamethasone).
-
Measure Signal: After incubation to reach equilibrium, measure the fluorescence polarization of each well. The binding of the fluorescent ligand to the GR results in a high polarization signal.
-
Calculate IC50: The displacement of the fluorescent ligand by the test corticosteroid leads to a decrease in the polarization signal. The concentration of the test compound that causes a 50% reduction in the signal is the IC50 value, which reflects its binding affinity for the GR.
NF-κB Activation Assay (for both)
This protocol describes a method to assess the effect of the compounds on the activation of the NF-κB signaling pathway.
Workflow:
Detailed Steps:
-
Cell Treatment: Pre-treat cells with various concentrations of this compound, a corticosteroid, or vehicle control for a specified period.
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as TNF-α or lipopolysaccharide (LPS).
-
Nuclear Extraction: Isolate the nuclear proteins from the cells.
-
EMSA or ELISA:
-
EMSA: Incubate the nuclear extracts with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding site. Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis and visualize.
-
ELISA-based assay: Use a commercially available kit where a specific double-stranded DNA sequence containing the NF-κB consensus binding site is immobilized onto a 96-well plate. Active NF-κB in the nuclear extract binds to this oligonucleotide and is detected by a primary antibody specific to an epitope on the activated NF-κB.
-
-
Quantification: Quantify the amount of NF-κB-DNA binding, which is indicative of NF-κB activation. A reduction in binding compared to the stimulated control indicates inhibition by the test compound.
Conclusion
This compound and corticosteroids represent two distinct classes of anti-inflammatory agents with different mechanisms of action. Iloprost, through the IP receptor and subsequent increase in cAMP, offers a targeted approach to modulating inflammatory responses, particularly those involving endothelial and platelet activation. Corticosteroids, on the other hand, provide broad and potent anti-inflammatory effects by globally altering gene expression through the glucocorticoid receptor.
The choice between these agents in a research or therapeutic context will depend on the specific inflammatory condition, the desired therapeutic outcome, and the potential for side effects. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel anti-inflammatory compounds. Further head-to-head studies are warranted to provide more direct quantitative comparisons of their anti-inflammatory potency.
References
- 1. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iloprost treatment reduces TNF-alpha production and TNF-RII expression in critical limb ischemia patients without affecting IL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iloprost treatment reduces TNF-alpha production and TNF-RII expression in critical limb ischemia patients without affecting IL6 [usiena-air.unisi.it]
- 5. aminer.cn [aminer.cn]
- 6. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor necrosis factor alpha decreases, and interleukin-10 increases, the sensitivity of human monocytes to dexamethasone: potential regulation of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iloprost Reduces IL-6 and IL-12 Expression by “Inflamed” Pulp Cell IADR Abstract Archives [iadr.abstractarchives.com]
- 9. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dexamethasone antagonizes IL-4 and IL-10-induced release of IL-1RA by monocytes but augments IL-4-, IL-10-, and TGF-beta-induced suppression of TNF-alpha release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effects of dexamethasone and rosiglitazone in a sephadex-induced model of lung inflammation in rats: Possible role of tissue inhibitor of metalloproteinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Prostanoid Receptor Cross-Reactivity of 16(S)-Iloprost and Epoprostenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prostanoid receptor cross-reactivity profiles of 16(S)-Iloprost, a stable synthetic analog of prostacyclin, and its endogenous counterpart, epoprostenol (B1671539) (prostacyclin or PGI₂). Understanding the selectivity and off-target effects of these compounds is crucial for interpreting experimental results and for the development of more targeted therapeutics. The information presented herein is supported by experimental data from peer-reviewed studies.
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of this compound and epoprostenol for a range of human prostanoid receptors. This data allows for a direct comparison of their selectivity profiles.
Table 1: Binding Affinities (Ki, nM) of this compound and Epoprostenol at Human Prostanoid Receptors
| Receptor Subtype | This compound (Ki, nM) | Epoprostenol (PGI₂) (Ki, nM) | Reference |
| IP (Prostacyclin) | 3.9 | Data not available in a directly comparable study | [1] |
| EP₁ (PGE₂) | 1.1 | Data not available in a directly comparable study | [1] |
| EP₂ (PGE₂) | >1000 | Data not available in a directly comparable study | [1] |
| EP₃ (PGE₂) | 136 | Data not available in a directly comparable study | [1] |
| EP₄ (PGE₂) | 200 | Data not available in a directly comparable study | [1] |
| DP₁ (PGD₂) | >1000 | Data not available in a directly comparable study | [1] |
| FP (PGF₂α) | 124 | Data not available in a directly comparable study | [1] |
| TP (Thromboxane) | >1000 | Data not available in a directly comparable study | [1] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Potencies (EC₅₀, nM) of this compound and Epoprostenol at Human Prostanoid Receptors
| Receptor Subtype | This compound (EC₅₀, nM) | Epoprostenol (PGI₂) (EC₅₀, nM) | Reference |
| IP (cAMP elevation) | 0.37 | Data not available in a directly comparable study | [1] |
| EP₁ (Calcium influx) | 0.3 | Data not available in a directly comparable study | [1] |
| EP₂, EP₃, EP₄, DP₁, FP, TP | Low activity | Data not available in a directly comparable study | [1] |
Note: Lower EC₅₀ values indicate higher potency in eliciting a functional response.
Summary of Cross-Reactivity Profiles
This compound demonstrates high affinity and potent agonist activity at the prostacyclin (IP) receptor, its intended target.[1] However, it also exhibits significant cross-reactivity with the prostaglandin (B15479496) E₁ (EP₁) receptor, showing comparable high binding affinity and functional potency.[1] Its affinity for EP₃, EP₄, and FP receptors is considerably lower, and it has very low affinity for EP₂, DP₁, and TP receptors.[1]
Epoprostenol (PGI₂) is the natural, high-affinity ligand for the IP receptor. While comprehensive quantitative data for its cross-reactivity with other prostanoid receptors in a directly comparable format to the iloprost (B1671730) data is limited, it is generally considered to be more selective for the IP receptor than many of its synthetic analogs. However, some studies suggest potential interactions with other prostanoid receptors, such as EP₃, which may contribute to its overall biological effects.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro studies using recombinant human prostanoid receptors expressed in cell lines. The key experimental methodologies employed are radioligand binding assays and functional assays measuring second messenger mobilization.
Radioligand Binding Assays
These assays are utilized to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Human embryonic kidney (HEK293) or other suitable cells stably expressing the prostanoid receptor of interest are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]iloprost for the IP receptor) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound or epoprostenol).
-
Separation and Detection: The reaction is allowed to reach equilibrium, after which the membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity trapped on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response following receptor activation by an agonist, providing a measure of the compound's potency (EC₅₀).
-
cAMP Measurement (for Gs- and Gi-coupled receptors like IP, EP₂, EP₄, DP₁):
-
Cells expressing the receptor of interest are seeded in microplates.
-
The cells are then stimulated with varying concentrations of the agonist (this compound or epoprostenol).
-
Following stimulation, the cells are lysed, and the intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF or AlphaScreen) or reporter gene assays.
-
The EC₅₀ value is determined from the resulting dose-response curve.
-
-
Intracellular Calcium Measurement (for Gq-coupled receptors like EP₁, FP, TP):
-
Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).
-
The baseline fluorescence is measured before the addition of the agonist.
-
Varying concentrations of the agonist are added, and the change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
The EC₅₀ value is calculated from the dose-response curve of the peak fluorescence change.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the prostanoid receptors and a typical experimental workflow for assessing receptor cross-reactivity.
Figure 1. Prostanoid Receptor Signaling Pathways.
Figure 2. Experimental Workflow for Receptor Cross-Reactivity.
References
Safety Operating Guide
Safe Disposal of 16(S)-Iloprost: A Procedural Guide
The proper disposal of 16(S)-Iloprost, a potent synthetic analogue of prostacyclin PGI₂, is governed by stringent regulations to mitigate risks to personnel and the environment. As a pharmacologically active material with identified hazards, it is imperative that researchers, scientists, and drug development professionals adhere to established safety protocols and local, state, and federal laws. This guide provides essential logistical and safety information for the correct handling and disposal of this compound waste.
Hazard and Physical Data Summary
Before handling or disposal, it is crucial to be aware of the hazards and physical properties of this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the supplier.
Table 1: Hazard Classification for Iloprost
| Hazard Category | Classification | Reference |
|---|---|---|
| Acute Toxicity (Oral) | Harmful/Toxic if swallowed.[1][2][3] | Category 4 / Category 3 |
| Acute Toxicity (Dermal) | Harmful/Toxic in contact with skin.[1][3] | Category 4 / Category 3 |
| Acute Toxicity (Inhalation) | Harmful/Toxic if inhaled.[1][3] | Category 4 / Category 3 |
| Specific Target Organ Toxicity | Causes damage to organs (heart, nervous system).[2] | Single and repeated exposure |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3] | Category 2 |
| Eye Irritation | Causes serious eye irritation.[3] | Category 2A |
| Flammability (for solutions) | Highly flammable liquid and vapor (when in solution with flammable solvents like ethanol).[3] | Category 2 |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Solubility | [4] | |
| DMF | ~30 mg/ml | [4] |
| DMSO | ~25 mg/ml | [4] |
| Ethanol | ~30 mg/ml | [4] |
| PBS (pH 7.2) | ~1 mg/ml | [4] |
| Stability | ≥ 2 years (under proper storage) |[4] |
Core Disposal Principle: Regulatory Compliance
The universal standard for the disposal of this compound is to act in accordance with all applicable local, state, and federal regulations .[1][2][5] In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7][8] The generator of the waste (the user) is responsible for determining if the material meets the criteria for hazardous waste at the time of disposal.[2]
Crucially, do not dispose of Iloprost or its solutions down the drain. [9] The EPA's Hazardous Waste Pharmaceutical Final Rule prohibits the sewering of hazardous pharmaceutical waste.[9]
Step-by-Step Disposal and Decontamination Protocols
The following procedural steps provide a framework for safe disposal. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Protocol 1: Disposal of Unused or Expired this compound
-
Waste Classification: Treat all unused and expired this compound as hazardous chemical waste.
-
Packaging: Keep the material in its original container where possible. If transferring, use a new, compatible container that is tightly sealed and clearly labeled as "Hazardous Waste: Iloprost" with a description of the solvent if applicable.
-
Storage: Store the waste container in a designated, secure secondary containment area, away from incompatible materials such as oxidizing agents, alkaline metals, and strong bases.[2]
-
Collection: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. A hazardous waste manifest will be required for off-site transportation.[9]
Protocol 2: Decontamination of Empty Containers and Glassware
-
Initial Rinse (Triple Rinse Method):
-
Select a suitable solvent in which Iloprost is soluble, such as ethanol.[4]
-
Rinse the empty container or glassware three times with a small amount of the chosen solvent.
-
Crucially, collect this solvent rinsate in a designated hazardous waste container. Do not discard the rinsate down the drain.
-
-
Final Cleaning: After triple rinsing, the container may be washed with soap and water.
-
Disposal of Rinsed Container: Once decontaminated, the empty container can typically be disposed of as non-hazardous lab glass or plastic, in accordance with institutional policy.
Protocol 3: Spill Cleanup and Disposal
-
Ensure Safety: Evacuate non-essential personnel. Ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE), including a lab coat, protective gloves, and eye/face protection.[1]
-
Containment & Absorption:
-
Collection: Carefully sweep or vacuum the absorbed material and place it into a sealable, clearly labeled hazardous waste container.[2]
-
Surface Decontamination:
-
Waste Disposal: Dispose of all contaminated cleanup materials (absorbent, gloves, etc.) as hazardous waste through your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Logical workflow for the segregation and disposal of different this compound waste streams.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. uspmsds.com [uspmsds.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. prostaglandindevelopment.com [prostaglandindevelopment.com]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Response: Update on pharmaceutical waste disposal regulations-strategies for success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mcfenvironmental.com [mcfenvironmental.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for 16(S)-Iloprost
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent compounds like 16(S)-Iloprost. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to foster a secure and efficient research setting.
Personal Protective Equipment (PPE): A Comprehensive Overview
When working with this compound, a synthetic analogue of prostacyclin PGI2, adherence to stringent safety protocols is crucial to prevent accidental exposure.[1][2] The following table summarizes the recommended PPE, compiled from multiple safety data sheets, to ensure comprehensive protection.
| Protection Type | Specific Recommendations | Rationale & Sources |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. | Conforms to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[3][4] |
| Skin Protection | - Gloves: Handle with impervious gloves (e.g., nitrile, neoprene, or polyurethane). Inspect gloves prior to use. Change gloves frequently, especially if contaminated. Avoid vinyl gloves.[3][5] - Clothing: Wear fire/flame-resistant and impervious clothing, such as a lab coat. | Protects against skin contact, which can be toxic.[2][6] Contaminated clothing should be removed immediately and washed before reuse.[6][7] |
| Respiratory Protection | Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A self-contained breathing apparatus may be necessary for firefighting.[3][4] | Prevents inhalation of aerosols or dust, which can be toxic.[2][6] |
Procedural Guidance: Step-by-Step Handling of this compound
A systematic approach to handling this compound minimizes risks and ensures the integrity of your experiments. The following workflow outlines the critical steps from preparation to disposal.
Detailed Protocols for Safe Operations
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for comprehensive safety information.[7]
-
Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as detailed in the table above.[7]
-
Ensure Proper Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[7][8]
2. Handling:
-
Careful Manipulation: Handle this compound with care to prevent spills and the formation of aerosols or dust.[4][7]
-
Avoid Contamination: Use dedicated equipment or ensure thorough decontamination to prevent cross-contamination.[7]
-
Prohibit Consumption: Do not eat, drink, or smoke in the area where this compound is handled.[4][6]
3. In Case of Accidental Exposure:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3][4] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[3][4] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][4] |
4. Spill Management:
-
Evacuate and Ventilate: Evacuate unnecessary personnel and ensure adequate ventilation.
-
Containment: Use appropriate spill kits or absorbent materials to contain the spill. Avoid allowing the chemical to enter drains.[4]
-
Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]
5. Storage and Disposal:
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from ignition sources.[4][8] Recommended storage temperatures can be as low as -20°C for long-term stability.[6][8]
-
Disposal: Dispose of excess and expired materials through a licensed hazardous material disposal company.[3] Ensure compliance with all federal and local regulations regarding the disposal of this material.[3] Contaminated packaging should be disposed of in the same manner as the product.[3]
By adhering to these safety protocols and operational plans, research institutions can build a strong foundation of trust and reliability in their laboratory safety practices, ensuring the well-being of their personnel while advancing critical scientific endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 16-(S)- Iloprost | CAS No: 74843-14-4 [aquigenbio.com]
- 8. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
